Cycloguanil pamoate
Description
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNRMKZYOGNOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44Cl2N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-78-9 | |
| Record name | Cycloguanil pamoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOGUANIL PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCO0SY4N3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cycloguanil Pamoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil (B194036), is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. By competitively binding to the active site of P. falciparum DHFR (PfDHFR), cycloguanil blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon donor for the synthesis of nucleotides and certain amino acids. This disruption of folate metabolism ultimately inhibits DNA synthesis and parasite replication. The therapeutic efficacy of cycloguanil is rooted in its significantly higher affinity for the parasite's DHFR compared to the human ortholog. However, the emergence of resistance, primarily through point mutations in the dhfr gene, has compromised its clinical utility. This guide provides a comprehensive overview of cycloguanil's mechanism of action, the molecular basis of resistance, quantitative inhibitory data, and detailed experimental protocols for its investigation.
Introduction: The Folate Pathway as a Therapeutic Target
The folate metabolic pathway is indispensable for the proliferation of virtually all organisms, as it provides the necessary tetrahydrofolate cofactors for the synthesis of purines, thymidylate, and several amino acids – the fundamental building blocks for DNA replication, repair, and synthesis.[1] The enzyme dihydrofolate reductase (DHFR) is a key player in this pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] The vital role of DHFR in cellular proliferation has established it as a prime target for therapeutic intervention in both infectious diseases and oncology.[1]
Cycloguanil, a triazine-based antifolate agent, is the biologically active metabolite of the biguanide (B1667054) antimalarial drug, proguanil.[2] Following oral administration, proguanil undergoes hepatic metabolism to form cycloguanil, which then exerts its antimalarial effect.[2]
Core Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase
The primary mechanism of action of cycloguanil is the competitive inhibition of the DHFR enzyme in Plasmodium falciparum.[1] Its chemical structure mimics that of the natural substrate, DHF, enabling it to bind with high affinity to the active site of PfDHFR.[1] This binding physically obstructs the access of DHF to the catalytic site, thereby preventing its reduction to THF.[1]
The resulting depletion of the THF pool has profound downstream effects, disrupting the synthesis of DNA and key amino acids, which ultimately leads to cell cycle arrest and the death of the parasite.[1] Complementation assays have confirmed that cycloguanil specifically targets P. falciparum DHFR, with no other significant targets identified within the parasite.[3] It is crucial to distinguish cycloguanil's action from its parent compound, proguanil, which is believed to have a separate, non-DHFR-mediated mechanism of action.[3]
The species-selective activity of cycloguanil is a cornerstone of its therapeutic utility. This selectivity arises from structural differences between the active sites of the parasitic and human DHFR enzymes.[1] Cycloguanil binds with significantly greater affinity to PfDHFR than to human DHFR, which accounts for its therapeutic window as an antimalarial agent.[1]
Quantitative Data: Inhibitory Activity of Cycloguanil
The inhibitory potency of cycloguanil is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are highly dependent on the specific strain of P. falciparum, largely due to the prevalence of resistance-conferring mutations in the dhfr gene.
| Enzyme Target | Genotype | Parameter | Value (nM) | Fold Resistance (relative to Wild-Type) |
| P. falciparum DHFR | Wild-Type (drug-sensitive) | IC50 (geometric mean) | 1.30 | - |
| P. falciparum DHFR | Wild-Type (drug-sensitive) | IC50 (mean) | 11.1 | - |
| P. falciparum DHFR | S108N mutant | Ki | 6-fold higher than WT | ~6 |
| P. falciparum DHFR | A16V mutant | Ki | >200-fold higher than WT | >200 |
| P. falciparum DHFR | A16V + S108T double mutant | Ki | ~800-fold higher than WT | ~800 |
| P. falciparum DHFR | Drug-resistant strains | IC50 (geometric mean) | 77.1 | ~59 |
| P. falciparum DHFR | Drug-resistant strains | IC50 (mean) | 2,030 | ~183 |
| Human DHFR | Wild-Type | Ki | 43,000 | N/A |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The fold resistance is calculated relative to the wild-type IC50/Ki from the respective study.[4]
Molecular Basis of Resistance
Resistance to cycloguanil in P. falciparum is primarily caused by specific point mutations in the dhfr gene.[5] These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of the inhibitor and necessitating higher concentrations to achieve the same therapeutic effect.[5]
Mutations such as S108N and A16V in the DHFR active site introduce steric hindrance, which physically prevents the bulky cycloguanil molecule from binding effectively.[5] This diminished binding affinity allows the enzyme to continue its function, leading to parasite survival and clinical drug resistance.[5] The double mutation A16V + S108T is particularly associated with high-level resistance to cycloguanil.[6][7]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay directly measures the enzymatic activity of purified DHFR by monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[8] The rate of this decrease is directly proportional to DHFR activity, and the presence of an inhibitor like cycloguanil will slow this rate.[8]
Materials:
-
Purified recombinant P. falciparum DHFR (wild-type or mutant)
-
Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA, 1 mg/mL BSA)[5]
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Cycloguanil stock solution (in DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DHF and NADPH in the assay buffer. Final concentrations in the assay are typically around 100 µM for both.[5]
-
Prepare serial dilutions of cycloguanil in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (e.g., <1%).
-
-
Assay Plate Setup (for a 100 µL final volume):
-
Test Wells: Add assay buffer, 2 µL of the inhibitor dilution, and 10 µL of the DHFR enzyme solution.
-
Negative Control (No Inhibitor): Add assay buffer, 2 µL of DMSO, and 10 µL of the DHFR enzyme solution.
-
Blank (No Enzyme): Add assay buffer and 2 µL of DMSO.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the DHF and NADPH solution to all wells.
-
Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[1][5]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each cycloguanil concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the cycloguanil concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.[5]
-
X-ray Crystallography of PfDHFR-Cycloguanil Complex
This protocol provides a general guideline for the crystallization of P. falciparum DHFR, a critical step for determining its three-dimensional structure and understanding the molecular interactions with inhibitors like cycloguanil.
Materials:
-
Highly pure and concentrated (5-10 mg/mL) P. falciparum DHFR
-
Crystallization screening kits (sparse matrix screens)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Microscope for crystal visualization
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol)
-
Cryo-loops
Procedure:
-
Protein Preparation: Ensure the purified DHFR is in a suitable buffer for crystallization (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl) and is highly concentrated and free of aggregates.[5] To study the inhibitor complex, the protein can be co-crystallized with or soaked in a solution containing cycloguanil.
-
Crystallization Screening: Set up crystallization trials using sparse matrix screening kits. This involves mixing a small volume of the protein solution with an equal volume of the reservoir solution from the screen in the wells of a crystallization plate.[5]
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several days to weeks.[5]
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, buffer pH, and other additives to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
X-ray Diffraction Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[5]
-
Structure Determination and Analysis: Process the diffraction data to determine the three-dimensional structure of the PfDHFR-cycloguanil complex. Analyze the electron density maps to visualize the binding mode of cycloguanil within the active site and its interactions with key amino acid residues.
Visualizations
Conclusion
Cycloguanil pamoate, through its active metabolite cycloguanil, serves as a potent and selective inhibitor of Plasmodium falciparum dihydrofolate reductase. Its mechanism of action, centered on the competitive inhibition of a key enzyme in the essential folate pathway, provides a clear model for understanding drug-target interactions. While the rise of resistance due to specific mutations in the dhfr gene has limited its widespread use, cycloguanil remains an invaluable tool for studying the folate pathway in Plasmodium and for elucidating the molecular mechanisms of drug resistance. The experimental protocols detailed in this guide offer a framework for the continued evaluation of cycloguanil and the rational design of novel antifolate drugs that can overcome existing resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Genesis of a Long-Acting Antimalarial: A Technical History of Cycloguanil Pamoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and historical development of cycloguanil (B1669406) pamoate, a pivotal long-acting antimalarial agent. It traces the journey from the initial synthesis of its parent compound, proguanil (B194036), during the intense research efforts of World War II, to the elucidation of cycloguanil as the active metabolite, and the subsequent formulation of the pamoate salt to achieve prolonged prophylactic action. This document provides detailed experimental methodologies, quantitative data from key studies, and visualizations of the underlying biochemical pathways and experimental workflows.
From Prodrug to Potent Inhibitor: The Discovery of Cycloguanil
The story of cycloguanil begins with the development of proguanil (Paludrine) in the 1940s as part of a concerted effort to discover novel antimalarial drugs. Early clinical observations revealed a curious discrepancy: proguanil was highly effective at preventing and treating malaria in humans, yet it exhibited surprisingly weak activity against the Plasmodium parasite in laboratory cultures. This led researchers to hypothesize that proguanil was a prodrug, converted into an active, more potent compound within the host's body.
This hypothesis was confirmed through a series of elegant in vivo and ex vivo experiments. The breakthrough came with the isolation and identification of a cyclized triazine metabolite from the urine of individuals treated with proguanil. This metabolite, named cycloguanil, was found to be a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component in the folate biosynthesis pathway essential for DNA synthesis and parasite replication.
Key Researchers and Institutions
The initial development of proguanil was a product of British wartime research. The subsequent discovery of cycloguanil as the active metabolite involved meticulous work by various research groups. The development of the long-acting cycloguanil pamoate formulation, known as CI-501 or Camolar®, was notably advanced by the pharmaceutical company Parke-Davis and Company .
Mechanism of Action: Targeting Folate Biosynthesis
Cycloguanil exerts its antimalarial effect by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of Plasmodium species. This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. By blocking this step, cycloguanil effectively halts the parasite's ability to replicate its DNA and proliferate within the host. The selectivity of cycloguanil for the parasite's DHFR over the human equivalent is a key factor in its therapeutic index.
The Innovation of this compound (CI-501): A Long-Acting Formulation
While cycloguanil proved to be a potent antimalarial, its relatively short half-life necessitated frequent dosing, posing a challenge for long-term prophylaxis, especially in remote areas with limited healthcare access. To address this, researchers at Parke-Davis developed this compound (CI-501), a sparingly soluble salt of cycloguanil. The rationale behind using pamoic acid was to create a "repository" or depot effect upon intramuscular injection. The low solubility of the salt in bodily fluids would lead to a slow and sustained release of the active cycloguanil, thereby providing prolonged protection against malaria infection from a single injection.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and pharmacokinetic profile of this compound have been evaluated in numerous studies. The following tables summarize key quantitative data from preclinical animal studies and human clinical trials.
Table 1: Preclinical Efficacy of this compound in Rhesus Monkeys
| Parameter | Details | Reference |
| Animal Model | Rhesus monkeys (Macaca mulatta) | [1] |
| Challenge | Sporozoites of Plasmodium cynomolgi | [1] |
| Dosage | 50 mg/kg, intramuscularly | [1] |
| Formulation | Suspension in a peanut oil vehicle containing 2% aluminum monostearate | [1] |
| Mean Duration of Protection | 136 days | [1] |
Table 2: Human Clinical Trial Data for this compound Prophylaxis
| Study Parameter | P. falciparum | P. vivax | Reference |
| Study Location | Tanzania | Various | [1] |
| Dosage (Adults) | 5 mg/kg, intramuscularly | 5 mg/kg, intramuscularly | [1] |
| Protection Period | 3-4 months | Shorter than P. falciparum | [1] |
| Efficacy | High degree of protection | Partial protection | [1] |
Table 3: Pharmacokinetic Parameters of Cycloguanil in Humans (from Proguanil Administration)
| Parameter | Value (Mean ± SD) | Reference |
| Maximum Plasma Concentration (Cmax) | 52.0 ± 15.2 ng/mL | |
| Time to Maximum Concentration (Tmax) | 5.3 ± 1.0 hours | |
| Elimination Half-life (t½) | 11.7 ± 3.1 hours |
Experimental Protocols
The discovery and development of cycloguanil and its pamoate salt were underpinned by rigorous experimental methodologies. Below are detailed protocols for key experiments.
Protocol for the Isolation and Identification of Cycloguanil from Urine
This protocol outlines the general steps used in the initial discovery of cycloguanil as a metabolite of proguanil.
Methodology:
-
Drug Administration: Administer a standard oral dose of proguanil to human volunteers or an appropriate animal model.
-
Sample Collection: Collect urine samples over a 24-hour period.
-
Extraction: Perform a liquid-liquid extraction of the urine samples using an organic solvent (e.g., ether or chloroform) at an appropriate pH to isolate the drug and its metabolites.
-
Chromatographic Separation: Subject the concentrated extract to chromatographic separation techniques, such as paper chromatography or column chromatography, to separate the different components.
-
Isolation: Isolate the distinct metabolite fractions based on their chromatographic properties.
-
Structural Characterization: Characterize the chemical structure of the isolated metabolite using techniques like UV spectroscopy and elemental analysis. Compare the properties of the isolated metabolite with those of a synthetically prepared standard of cycloguanil to confirm its identity.
-
Bioassay: Test the antimalarial activity of the isolated metabolite in vitro against Plasmodium falciparum cultures and compare it to the activity of the parent drug, proguanil.
Protocol for In Vitro Assessment of Antimalarial Activity ([³H]-Hypoxanthine Incorporation Assay)
This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs like cycloguanil.
Methodology:
-
Drug Plate Preparation: Prepare serial dilutions of cycloguanil in a 96-well microtiter plate. Include drug-free wells as negative controls and uninfected red blood cells as a background control.
-
Parasite Culture: Add a synchronized culture of ring-stage P. falciparum at a known parasitemia and hematocrit to each well.
-
Initial Incubation: Incubate the plates for 24 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: Add [³H]-hypoxanthine, a nucleic acid precursor, to each well.
-
Second Incubation: Incubate the plates for an additional 18-24 hours to allow for the incorporation of the radiolabel into the parasite's DNA.
-
Harvesting: Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter mat will capture the parasite DNA containing the incorporated [³H]-hypoxanthine.
-
Scintillation Counting: Measure the amount of radioactivity on the filter mat using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free controls. Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition data against the drug concentration.
Legacy and Current Status
This compound represented a significant advancement in malaria prophylaxis, offering a long-acting solution that was particularly valuable in mass drug administration campaigns and for individuals in endemic regions with limited access to daily medication. However, the emergence and spread of drug-resistant strains of P. falciparum, often due to mutations in the DHFR gene, have diminished its efficacy as a standalone agent in many parts of the world. Today, the principles learned from the development of cycloguanil and its long-acting formulations continue to inform the design of new antimalarial strategies, and there is renewed interest in its use in combination with other drugs to combat resistance.
References
The Pharmacodynamics of Cycloguanil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacodynamic properties of cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil (B194036). It details the mechanism of action, quantitative inhibitory data, resistance pathways, and relevant experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
Cycloguanil's primary antimalarial effect stems from its potent and selective inhibition of the parasitic enzyme dihydrofolate reductase (DHFR).[1][2] Cycloguanil is the active metabolite of the prodrug proguanil, which is converted in the liver by cytochrome P450 enzymes.[3][4] As a competitive inhibitor, cycloguanil's chemical structure mimics that of the natural DHFR substrate, 7,8-dihydrofolate (DHF), allowing it to bind with high affinity to the enzyme's active site.[1]
This binding event obstructs the NADPH-dependent reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors required for the synthesis of thymidylate, purines, and certain amino acids—the fundamental building blocks for DNA replication and repair.[1][4] By blocking this critical step in the folate pathway, cycloguanil deprives the Plasmodium falciparum parasite of these essential precursors, leading to a halt in DNA synthesis, cell cycle arrest, and ultimately, parasite death.[1][2] Complementation assays have confirmed that cycloguanil acts specifically on P. falciparum DHFR with no other significant targets within the parasite.[2][5]
The therapeutic efficacy of cycloguanil relies on its selective activity against the parasite's DHFR over the human ortholog. This selectivity is attributed to structural differences in the active sites of the respective enzymes, which allows cycloguanil to bind more tightly to PfDHFR.[1]
Quantitative Pharmacodynamic Parameters
The inhibitory potency of cycloguanil is quantified by its 50% inhibitory concentration (IC50) against parasite growth in vitro. These values vary significantly between drug-sensitive and drug-resistant strains of P. falciparum.
Table 1: In Vitro Activity of Cycloguanil Against P. falciparum Strains
| Strain Type | Mean IC50 (nM) | Description | Reference |
| Susceptible Isolates | 11.1 | Fresh clinical isolates from Africa. | [6] |
| Resistant Isolates | 2,030 | Fresh clinical isolates from Africa with resistance. | [6] |
| Wild-type TM4/8.2 | 37 - 40 | Assessed via [3H]-hypoxanthine incorporation. | [7] |
| W2 (Resistant) | >1000 | A known multidrug-resistant strain. | [8] |
| V1/S (Resistant) | >1000 | A known multidrug-resistant strain. | [8] |
Note: IC50 values can be influenced by in vitro culture conditions, such as the concentration of folate and para-aminobenzoic acid in the medium.[9]
Mechanisms of Resistance
Resistance to cycloguanil in P. falciparum is primarily mediated by point mutations in the dhfr gene, which encodes the target enzyme.[10][11] These mutations alter the amino acid sequence within the enzyme's active site, reducing the binding affinity of cycloguanil and diminishing its inhibitory effect.[1][11]
Key mutations associated with cycloguanil resistance include:
-
A16V and S108T: A double mutation that confers specific resistance to cycloguanil but not significantly to pyrimethamine (B1678524).[11][12][13]
-
S108N: A single mutation that confers high-level resistance to pyrimethamine but only a moderate decrease in susceptibility to cycloguanil.[12][13]
-
I164L (in combination with S108N): This combination leads to significant cross-resistance to both cycloguanil and pyrimethamine.[12][13]
The differential resistance profiles highlight the distinct binding modes of cycloguanil and pyrimethamine within the DHFR active site.[12]
Pharmacodynamic Interactions
The interaction of cycloguanil with other antimalarials is complex, particularly in the context of the combination drug Malarone® (atovaquone/proguanil). While the parent drug, proguanil, acts synergistically with atovaquone (B601224), its active metabolite, cycloguanil, is antagonistic to atovaquone's effects.[14][15][16] This suggests that proguanil itself has an antimalarial mechanism separate from DHFR inhibition that complements atovaquone's action on the mitochondrial electron transport chain.[5][15] The antagonistic effect of cycloguanil highlights that the clinical efficacy of the combination relies on the parent proguanil molecule, not its metabolite.[15]
Experimental Protocols
Protocol: In Vitro DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of a compound on DHFR activity by monitoring the oxidation of NADPH to NADP+.[17]
Principle: DHFR activity is measured by the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. An inhibitor will slow this rate of decrease.[17][18]
Materials:
-
Purified recombinant P. falciparum DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[18]
-
Dihydrofolic acid (DHF) substrate[18]
-
NADPH[18]
-
Cycloguanil (or test compound)
-
96-well clear flat-bottom microplate[17]
-
Microplate spectrophotometer capable of kinetic reads at 340 nm[17][19]
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and cycloguanil in the assay buffer. Keep reagents on ice and protected from light.[18]
-
Plate Setup: To appropriate wells of a 96-well plate, add:
-
Enzyme Control (EC): Assay Buffer.
-
Inhibitor Control (IC): Positive control inhibitor (e.g., Methotrexate).[20]
-
Test Wells (S): Serial dilutions of cycloguanil or test compound.
-
-
Enzyme Addition: Add a working solution of DHFR enzyme to all EC, IC, and S wells.
-
Pre-incubation: Add the NADPH solution to all wells. Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18][20]
-
Reaction Initiation: Add the DHF substrate solution to all wells to initiate the reaction. The total volume should be uniform (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes.[18][19]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[17]
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100.[17]
-
Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC50 value.
-
Protocol: In Vitro P. falciparum Susceptibility Assay (SYBR Green I Method)
This assay determines the IC50 of antimalarial drugs against the intraerythrocytic stages of P. falciparum by measuring DNA content as an indicator of parasite growth.
Principle: The fluorescent dye SYBR Green I intercalates with DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, thus serving as a proxy for parasite proliferation. Drug-induced growth inhibition results in lower fluorescence.
Materials:
-
Synchronized P. falciparum cultures (ring stage)
-
Human erythrocytes (O+) and complete culture medium (RPMI 1640, etc.)
-
96-well black microplates
-
Cycloguanil (or test compound)
-
Lysis Buffer (containing SYBR Green I dye)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Drug Dilution: Prepare serial dilutions of cycloguanil in culture medium directly in a 96-well plate. Include drug-free wells (positive growth control) and uninfected erythrocyte wells (background control).
-
Parasite Culture Addition: Add parasitized erythrocyte suspension (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add SYBR Green I Lysis Buffer to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for dye intercalation.
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data by expressing the fluorescence of drug-treated wells as a percentage of the drug-free control.
-
Plot the percentage of growth against the logarithm of the drug concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 5. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cycloguanil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. journals.plos.org [journals.plos.org]
- 9. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cycloguanil - Wikipedia [en.wikipedia.org]
- 15. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone | Medicines for Malaria Venture [mmv.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. assaygenie.com [assaygenie.com]
Cycloguanil Pamoate: A Technical Guide to its Chemical Structure, Properties, and Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil (B1669406), the active metabolite of the antimalarial pro-drug proguanil, is a potent inhibitor of plasmodial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway essential for parasite DNA synthesis and proliferation. This technical guide provides an in-depth overview of cycloguanil pamoate, a salt form of cycloguanil developed to enhance its therapeutic profile. This document details its chemical structure, physicochemical properties, and antimalarial activity. Furthermore, it outlines comprehensive experimental protocols for its synthesis, purification, analytical characterization, and for the evaluation of its in vitro and in vivo efficacy, serving as a vital resource for researchers in the field of antimalarial drug development.
Chemical Structure and Identity
This compound is a salt comprised of two molecules of the active antimalarial agent, cycloguanil, and one molecule of pamoic acid.[1] This salt formation is a strategic approach to modify the physicochemical properties of cycloguanil, particularly its solubility, with the aim of creating a long-acting injectable formulation.[2]
Cycloguanil is a dihydrofolate reductase inhibitor and the active metabolite of proguanil.[3] Its chemical structure is 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine.[4]
Pamoic acid , also known as embonic acid, is a naphthoic acid derivative with the IUPAC name 4,4'-methylenebis(3-hydroxy-2-naphthoic acid). It serves as a counter-ion in the formation of the salt.[5]
The resulting salt, This compound , has the chemical formula C45H44Cl2N10O6.[6]
References
- 1. This compound | C45H44Cl2N10O6 | CID 443381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cycloguanil - Wikipedia [en.wikipedia.org]
- 4. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 609-78-9 [smolecule.com]
- 6. medkoo.com [medkoo.com]
Cycloguanil Pamoate as a Dihydrofolate Reductase (DHFR) Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil (B1669406), the active metabolite of the prodrug proguanil (B194036), is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This guide provides a comprehensive technical overview of cycloguanil pamoate, focusing on its mechanism of action as a DHFR inhibitor. It includes a detailed examination of the folate metabolic pathway, quantitative data on the inhibitory activity of cycloguanil against both wild-type and drug-resistant parasite strains, and a discussion of the molecular basis of resistance. Furthermore, this document furnishes detailed experimental protocols for the in vitro assessment of DHFR inhibition and antiplasmodial activity. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of this important antimalarial agent.
Introduction: The Folate Pathway as a Therapeutic Target
The de novo synthesis of folates is essential for the survival and replication of protozoan parasites like Plasmodium falciparum. Unlike their human hosts, who can salvage pre-formed folates from their diet, these parasites rely on their own folate biosynthesis pathway. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the transfer of one-carbon units, which are indispensable for the synthesis of thymidylate (a key component of DNA), purines, and certain amino acids.[1] The inhibition of DHFR leads to a depletion of the THF pool, thereby halting DNA synthesis and parasite proliferation.[2]
Cycloguanil is a triazine-based antifolate agent that acts as a competitive inhibitor of DHFR.[3] It is the active metabolite of the biguanide (B1667054) prodrug proguanil, which is metabolized primarily in the liver by the cytochrome P450 enzyme system.[4] The pamoate salt of cycloguanil was developed to be administered as a long-acting intramuscular depot injection.[5]
Mechanism of Action of Cycloguanil
Cycloguanil's molecular structure mimics that of the natural DHFR substrate, dihydrofolate. This structural similarity allows it to bind with high affinity to the active site of the parasite's DHFR enzyme.[3] This binding is highly selective for the parasite enzyme over the human homolog, which is a cornerstone of its therapeutic utility. By occupying the active site, cycloguanil physically obstructs the binding of DHF, thereby preventing its NADPH-dependent reduction to THF. The resulting depletion of the THF pool has catastrophic consequences for the parasite, leading to the inhibition of DNA synthesis, purine (B94841) synthesis, and the metabolism of essential amino acids.[3]
Mechanism of DHFR Inhibition by Cycloguanil.
Quantitative Data: Inhibitory Activity of Cycloguanil
The potency of cycloguanil is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are highly dependent on the specific strain of P. falciparum, particularly the presence of mutations in the dhfr gene.
Table 1: In Vitro Antiplasmodial Activity of Cycloguanil against P. falciparum
| P. falciparum Strain/Isolate | DHFR Genotype | IC50 (nM) | Reference(s) |
| Sensitive (Wild-type) | Wild-type | 1.30 (Geometric Mean) | [6] |
| Sensitive (Wild-type) | Wild-type | 11.1 (Mean) | [7] |
| Resistant (Mutant) | Mutant(s) | 77.1 (Geometric Mean) | [6] |
| Resistant (Mutant) | Mutant(s) | 2,030 (Mean) | [7] |
| Ugandan Isolates (Median) | Multiple Mutants | 1200 | [8] |
Table 2: Comparative Binding Affinity of Cycloguanil for Human and P. falciparum DHFR
| Enzyme | Genotype | Parameter | Value | Reference(s) |
| Human DHFR | Wild-type | Ki | 43.0 µM | [7][9] |
| P. falciparum DHFR | S108N mutant | Ki | 6-fold higher than wild-type | [7] |
| P. falciparum DHFR | A16V mutant | Ki | >200-fold higher than wild-type | [7] |
| P. falciparum DHFR | A16V + S108T double mutant | Ki | ~800-fold higher than wild-type | [7] |
Table 3: Pharmacokinetic Parameters of Cycloguanil (following oral administration of Proguanil)
| Parameter | Value | Reference(s) |
| Single Dose (200 mg Proguanil) | ||
| Peak Plasma Concentration (Cmax) | 12 to 69 ng/mL (median 41) | [10] |
| Time to Peak Concentration (tmax) | 5.3 ± 0.9 h | [10] |
| Area Under the Curve (AUC) | 679 ± 372 ng·h/mL | [10] |
| Elimination Half-life (t1/2) | 16.1 ± 2.9 h (plasma) | [10] |
| Steady-State (200 mg Proguanil daily) | ||
| Peak Plasma Concentration (Cmax) | 52.0 ± 15.2 ng/mL | [11] |
| Time to Peak Concentration (tmax) | 5.3 ± 1.0 h | [11] |
| Elimination Half-life (t1/2) | 11.7 ± 3.1 h | [11] |
| Steady-State (100 mg Proguanil 12-hourly) | ||
| Peak Plasma Concentration (Cmax) | 317.0 ± 44.4 nmol/L | [12] |
| Trough Plasma Concentration (Ctrough) | 230.8 ± 35.1 nmol/L | [12] |
Note on this compound Pharmacokinetics: Studies on the intramuscular administration of this compound in rhesus monkeys have demonstrated its long-acting, repository properties, providing protection for an extended period.[5] However, detailed pharmacokinetic data in humans for the pamoate formulation is limited.
Molecular Basis of Resistance
The clinical utility of cycloguanil has been significantly compromised by the emergence of drug-resistant strains of P. falciparum. Resistance is primarily associated with point mutations in the parasite's dhfr gene.[8] These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of cycloguanil and diminishing its inhibitory effect. Key mutations that confer resistance include substitutions at codons 108 (S108N), 51 (N51I), 59 (C59R), and 164 (I164L).[8] The accumulation of these mutations leads to a stepwise increase in the level of resistance.
Experimental Protocols
DHFR Enzymatic Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
This compound (or cycloguanil)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in the DHFR assay buffer. Prepare serial dilutions of the cycloguanil test compound.
-
Assay Setup: In a 96-well plate, add the DHFR assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme. Include controls with no inhibitor (enzyme control) and no enzyme (background control).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.[7]
In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-based Assay)
This assay determines the 50% inhibitory concentration (IC50) of a drug against the asexual erythrocytic stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA.
Materials:
-
Synchronized, ring-stage P. falciparum culture (drug-sensitive and/or resistant strains)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes
-
This compound (or cycloguanil)
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of the test drug.
-
Parasite Culture Addition: Add the parasite culture (e.g., at 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free control wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and allows the dye to bind to the parasite DNA.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for this compound Evaluation.
Conclusion
This compound, through its active metabolite cycloguanil, is a potent and selective inhibitor of Plasmodium falciparum dihydrofolate reductase. Its mechanism of action, which involves the disruption of the essential folate metabolic pathway, has been a cornerstone of antimalarial therapy. While its clinical efficacy has been challenged by the emergence of resistance due to mutations in the dhfr gene, the study of cycloguanil continues to provide invaluable insights for the development of new generations of antifolate drugs. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of cycloguanil and novel DHFR inhibitors in the fight against malaria.
References
- 1. Antifolate Agents Against Wild and Mutant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cycloguanil - Wikipedia [en.wikipedia.org]
- 5. Activities of respository preparations of this compound and 4,4'-diacetyldiaminodiphenylsulfone, alone and in combination, against infections with Plasmodium cynomolgi in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimalarial Activity of Cycloguanil Pamoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil (B1669406), the active metabolite of the prodrug proguanil (B194036), is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a critical target in the parasite's folate biosynthesis pathway. This inhibition disrupts DNA synthesis, leading to parasite death. Cycloguanil pamoate is a long-acting, injectable formulation of cycloguanil that has been investigated for its prophylactic and therapeutic potential against malaria. This technical guide provides a comprehensive overview of the antimalarial activity of this compound, including its mechanism of action, pharmacokinetic profile, in vitro and in vivo efficacy, and the mechanisms of resistance. Detailed experimental protocols for the evaluation of its antimalarial activity are also presented, along with a summary of key quantitative data.
Introduction
Malaria remains a significant global health challenge, necessitating the continued development of effective antimalarial agents. The folate biosynthesis pathway is a well-established and crucial target for antimalarial chemotherapy. Dihydrofolate reductase (DHFR) inhibitors, such as cycloguanil, disrupt this pathway, depriving the parasite of essential precursors for DNA and RNA synthesis.[1] Cycloguanil is the biologically active metabolite of the prodrug proguanil, formed primarily in the liver by the cytochrome P450 enzyme system.[2] The pamoate salt of cycloguanil was developed as a repository formulation to provide prolonged, continuous protection against malaria with a single intramuscular injection. This guide will delve into the technical details of the antimalarial activity of this compound, providing researchers and drug development professionals with a thorough understanding of its properties.
Mechanism of Action
Cycloguanil exerts its antimalarial effect by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum.[2] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of thymidylate, purines, and certain amino acids, which are the building blocks of DNA and proteins.[1] By binding to the active site of the parasite's DHFR with high affinity, cycloguanil competitively inhibits the enzyme's function, leading to a depletion of THF. This, in turn, halts DNA synthesis and prevents the parasite from replicating, ultimately causing its death.[2] The selective toxicity of cycloguanil for the malaria parasite is due to its significantly higher affinity for the parasite's DHFR enzyme compared to the human homolog.
Signaling Pathway: Folate Biosynthesis in P. falciparum
The following diagram illustrates the folate biosynthesis pathway in P. falciparum and the point of inhibition by cycloguanil.
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of cycloguanil on DHFR.
Pharmacokinetics and Metabolism
Cycloguanil is the active form of the prodrug proguanil. Proguanil is metabolized to cycloguanil in the liver by the cytochrome P450 (CYP) enzyme system, primarily CYP2C19.[2] Genetic polymorphisms in the CYP2C19 gene can lead to variability in the rate of proguanil metabolism, affecting the plasma concentrations of cycloguanil and potentially influencing prophylactic efficacy.
This compound is a long-acting, injectable formulation. When administered intramuscularly as a suspension in an oleaginous vehicle, it forms a depot from which the active drug is slowly released, providing sustained plasma concentrations over an extended period.[3] This repository effect is the basis for its use as a long-term prophylactic agent.
Quantitative Data on Antimalarial Activity
The antimalarial activity of cycloguanil has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of Cycloguanil against Plasmodium falciparum
| P. falciparum Strain | DHFR Genotype | IC₅₀ (nM) - Mean | IC₅₀ Range (nM) | Reference(s) |
| Sensitive | Wild-type | 11.1 | - | [4] |
| Resistant | Mutant | 2,030 | - | [4] |
| African Isolates (Susceptible) | Not specified | 15.4 | - | [4] |
| African Isolates (Resistant) | Not specified | 9,440 | - | [4] |
IC₅₀ (50% inhibitory concentration) values represent the concentration of the drug required to inhibit parasite growth by 50%.
Table 2: In Vivo Prophylactic Efficacy of this compound in Rhesus Monkeys
| Dose of this compound (mg/kg) | Mean Duration of Protection (days) | Range of Protection (days) | Challenge Organism | Reference |
| 50 | 126 | 98 - 154 | P. cynomolgi (B strain) | [3] |
| 25 | 98 | 70 - 126 | P. cynomolgi (B strain) | [3] |
| 12.5 | 70 | 49 - 91 | P. cynomolgi (B strain) | [3] |
Protection was defined as the absence of parasites in blood films.[3]
Table 3: Clinical Efficacy of this compound in Human Volunteers
| Study Population | Malaria Species | Dose and Route | Efficacy Outcome | Reference |
| Healthy Adult Male Volunteers | P. vivax (Chesson strain) | Single intramuscular dose | Protection against patency for months | [2] |
| Healthy Adult Male Volunteers | Chloroquine-resistant P. falciparum | Single intramuscular dose | Did not provide long-lasting protection | [2] |
| Prisoner Volunteers | P. falciparum (Southern Rhodesian strain) | 5 mg/kg single intramuscular dose | Acted as a true causal prophylactic | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments used to evaluate the antimalarial activity of this compound.
In Vivo Prophylactic Efficacy Study in Rhesus Monkeys
This protocol is based on studies evaluating the long-acting prophylactic efficacy of this compound.[3]
Objective: To determine the duration of protection against sporozoite-induced malaria following a single intramuscular injection of this compound.
Animal Model: Rhesus monkeys (Macaca mulatta).
Materials:
-
This compound suspension in an oleaginous vehicle.
-
Sporozoites of a susceptible Plasmodium strain (e.g., P. cynomolgi).
-
Syringes and needles for intramuscular injection and mosquito inoculation.
-
Microscope slides, stains (e.g., Giemsa), and microscope for blood film examination.
Workflow:
Caption: Experimental workflow for in vivo prophylactic efficacy testing in a primate model.
Procedure:
-
Animal Acclimatization: Healthy, malaria-naive rhesus monkeys are acclimatized to the laboratory conditions.
-
Drug Administration: A single dose of this compound suspension is administered intramuscularly. The dosage is calculated based on the body weight of the animal. Control animals receive the vehicle alone.
-
Sporozoite Challenge: At specified intervals after treatment, monkeys are challenged with a standardized number of sporozoites via the bites of infected mosquitos.
-
Monitoring: Thick and thin blood films are prepared from each monkey daily or every other day to monitor for the presence of parasites.
-
Endpoint: The primary endpoint is the time to patent parasitemia (the first day parasites are detected in the blood). The duration of protection is the interval between drug administration and the appearance of parasites.
-
Confirmation of Infection: In cases where parasitemia is not detected, subinoculation of blood into naive recipient monkeys can be performed to confirm the absence of subpatent infections.[3]
In Vitro Drug Sensitivity Assay ([³H]-Hypoxanthine Incorporation Assay)
This is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of cycloguanil against asexual erythrocytic stages of P. falciparum.
Materials:
-
Continuous culture of P. falciparum (synchronized to the ring stage).
-
Human erythrocytes (O+) and human serum.
-
RPMI 1640 culture medium.
-
Cycloguanil stock solution (in DMSO).
-
[³H]-hypoxanthine.
-
96-well microtiter plates.
-
Cell harvester and liquid scintillation counter.
Workflow:
Caption: Workflow for the in vitro [³H]-hypoxanthine incorporation assay for antimalarial drug sensitivity.
Procedure:
-
Drug Plate Preparation: A stock solution of cycloguanil is serially diluted in culture medium in a 96-well plate to obtain a range of concentrations. Drug-free wells serve as controls.
-
Parasite Inoculation: A synchronized culture of P. falciparum at the ring stage is added to each well.
-
Incubation: The plates are incubated for 24-48 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours. During this time, viable parasites will incorporate the radiolabeled hypoxanthine (B114508) into their nucleic acids.
-
Harvesting: The contents of each well are harvested onto a filter mat using a cell harvester. The filter mat traps the parasite DNA containing the incorporated [³H]-hypoxanthine.
-
Measurement of Radioactivity: The radioactivity on the filter mat is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of parasite growth inhibition is calculated for each drug concentration relative to the drug-free controls. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
Resistance to Cycloguanil
The clinical utility of cycloguanil has been limited by the emergence of drug-resistant strains of P. falciparum. Resistance is primarily associated with point mutations in the gene encoding the DHFR enzyme. These mutations alter the amino acid sequence of the active site, reducing the binding affinity of cycloguanil and thereby diminishing its inhibitory effect. Specific mutations in the dhfr gene, such as those at codons 108, 51, 59, and 164, have been linked to varying levels of resistance to cycloguanil and other antifolate drugs.
Conclusion
This compound is a long-acting formulation of the potent antimalarial agent, cycloguanil. Its mechanism of action through the inhibition of P. falciparum DHFR is well-characterized. In vivo studies in animal models have demonstrated its potential for long-term prophylaxis against malaria. However, its efficacy in humans has been shown to be compromised by the emergence of drug-resistant parasite strains, particularly chloroquine-resistant P. falciparum. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers involved in the preclinical and clinical development of novel antimalarial drugs. While this compound itself is not currently a frontline antimalarial, the principles of its formulation and mechanism of action continue to inform the development of new long-acting antimalarial agents.
References
- 1. Intrinsic efficacy of proguanil against falciparum and vivax malaria independent of the metabolite cycloguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the antimalarial effects of this compound (CI-501) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of respository preparations of this compound and 4,4'-diacetyldiaminodiphenylsulfone, alone and in combination, against infections with Plasmodium cynomolgi in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
In Vitro Efficacy of Cycloguanil: A Technical Guide for Antimalarial Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil (B194036). Cycloguanil is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a critical target in antimalarial chemotherapy.[1][2][3] This document details its mechanism of action, presents quantitative data on its efficacy against various parasite strains, outlines standardized experimental protocols for its evaluation, and discusses the molecular basis of drug resistance.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Cycloguanil exerts its antimalarial effect by targeting the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium falciparum.[1] Specifically, it acts as a competitive inhibitor of the DHFR domain, binding to its active site and preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] THF is an essential cofactor for the synthesis of thymidylate and purines, which are necessary precursors for DNA replication and parasite proliferation.[1][4] By blocking this crucial step in the folate biosynthesis pathway, cycloguanil effectively halts nuclear division and parasite multiplication within both the erythrocyte and liver stages.[1]
Quantitative In Vitro Activity
The in vitro potency of cycloguanil is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50%. IC50 values are highly dependent on the genetic profile of the parasite's dhfr gene. Strains with wild-type dhfr are generally susceptible to cycloguanil, while specific point mutations are strongly associated with resistance.[1][4]
A bimodal distribution of susceptibility is often observed in clinical isolates, distinguishing between susceptible and resistant populations.[6][7] In vitro cross-resistance between cycloguanil and the related antifolate pyrimethamine (B1678524) is also well-documented and statistically significant.[8]
| Parameter | P. falciparum Strain Type | DHFR Genotype | Mean IC50 (nM) | Reference |
| Susceptibility | Cycloguanil-Susceptible | Wild-Type | 11.1 | [8] |
| Susceptibility | Cycloguanil-Susceptible | Wild-Type | 1.30 | [9] |
| Resistance | Cycloguanil-Resistant | Mutant (e.g., S108N, N51I, C59R) | 2,030 | [8] |
| Resistance | Cycloguanil-Resistant | Mutant | 77.1 | [9] |
| Cross-Resistance | Pyrimethamine-Susceptible | Wild-Type | 15.4 (Pyrimethamine) | [8] |
| Cross-Resistance | Pyrimethamine-Resistant | Mutant | 9,440 (Pyrimethamine) | [8] |
Note: IC50 values can vary based on the specific laboratory conditions, assay methodology, and parasite isolates used.[10][11]
Experimental Protocol: In Vitro Susceptibility Testing
The [³H]hypoxanthine incorporation assay is a gold-standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs like cycloguanil.[1] This method measures the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's nucleic acids as an indicator of parasite growth.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
RPMI 1640 medium (hypoxanthine-free)
-
Cycloguanil pamoate
-
[³H]hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and liquid scintillation counter
Methodology:
-
Drug Plate Preparation:
-
Perform serial dilutions of cycloguanil in RPMI 1640 medium directly in a 96-well plate.
-
Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control). Test each concentration in triplicate.[1]
-
-
Parasite Culture Preparation:
-
Inoculation and Incubation:
-
Add the prepared parasite suspension to each well of the drug-dosed plate.
-
Incubate for 24 hours at 37°C in a humidified, gassed chamber.[1]
-
-
Radiolabeling:
-
Add [³H]hypoxanthine to each well.
-
Incubate for an additional 24 hours under the same conditions to allow for incorporation into parasite DNA.[1]
-
-
Harvesting and Measurement:
-
Freeze the plates to lyse the erythrocytes.
-
Using a cell harvester, transfer the contents of each well onto a filter mat to capture the parasite DNA.
-
Wash the filter mat to remove unincorporated [³H]hypoxanthine.
-
Measure the radioactivity (counts per minute, CPM) for each well using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free controls.
-
Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Molecular Basis of Drug Resistance
The clinical efficacy of cycloguanil has been significantly undermined by the emergence of drug-resistant P. falciparum strains.[1] Resistance is primarily conferred by a series of point mutations in the dhfr gene, which alter the amino acid sequence of the enzyme's active site. These mutations reduce the binding affinity of cycloguanil, thereby diminishing its inhibitory effect.[5]
Key mutations associated with cycloguanil resistance include S108N, N51I, C59R, and I164L. The accumulation of these mutations often occurs in a stepwise manner, leading to progressively higher levels of resistance.[5] For instance, the A16V+S108T double mutation is known to confer specific and high-level resistance to cycloguanil.[4] Monitoring the prevalence of these molecular markers is crucial for tracking the spread of drug resistance.
Conclusion
In vitro studies are indispensable for characterizing the activity of antimalarial compounds like cycloguanil. They provide essential quantitative data for drug discovery, facilitate the monitoring of drug resistance patterns, and offer a controlled environment to investigate mechanisms of action and resistance. The standardized protocols and data presented in this guide serve as a foundational resource for researchers working to combat the global threat of malaria. The continued application of these in vitro techniques is vital for the development of novel therapeutic strategies and for preserving the efficacy of existing antimalarial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro activity of cycloguanil against African isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of cycloguanil against African isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mmv.org [mmv.org]
An In-depth Technical Guide on Cycloguanil Pamoate: Formulation and Delivery Systems
Authored for: Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil, is a potent inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[1][2] Its therapeutic application can be challenged by factors such as poor solubility and the emergence of drug-resistant parasite strains.[1] The formation of cycloguanil pamoate, a salt with low aqueous solubility, is a key strategy for developing long-acting injectable (LAI) depot formulations, ensuring sustained drug release.[3][4] Furthermore, advanced drug delivery systems, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes, offer promising avenues to enhance bioavailability, control release kinetics, and improve therapeutic outcomes.[1][5] This technical guide provides a comprehensive overview of the formulation strategies and delivery systems for cycloguanil, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development efforts.
Core Concepts: Mechanism of Action and the Pamoate Salt Strategy
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Cycloguanil's antimalarial activity stems from its function as a competitive inhibitor of the Dihydrofolate Reductase (DHFR) enzyme, which is critical for the parasite's folate metabolism.[2] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of precursors required for DNA replication and repair.[2] By binding with high affinity to the active site of the parasite's DHFR, cycloguanil blocks this pathway, leading to a depletion of essential nucleic acid precursors, which halts parasite replication and leads to its death.[2] The selectivity of cycloguanil is due to structural differences between the parasitic and human DHFR active sites, allowing it to bind more tightly to the P. falciparum enzyme.[2]
Resistance to cycloguanil is primarily associated with point mutations in the parasite's dhfr gene, which alter the enzyme's active site and reduce the binding affinity of the inhibitor.[2][6]
Caption: Cycloguanil competitively inhibits the PfDHFR enzyme, blocking the folate pathway.
The Pamoate Salt Strategy for Long-Acting Injectables
The formation of a pamoate salt is a well-established pharmaceutical strategy to create long-acting injectable (LAI) formulations. This approach involves combining a drug with pamoic acid to form a salt with significantly reduced aqueous solubility.[4] When this salt is suspended and injected intramuscularly, it forms a depot at the injection site. The low solubility and slow dissolution rate of the this compound salt in the surrounding tissue fluids result in a gradual and sustained release of the active cycloguanil molecule into systemic circulation over an extended period, potentially lasting weeks or months.[4][7] This method improves patient compliance by reducing dosing frequency and maintains a stable therapeutic concentration of the drug.[3][8]
Caption: The low solubility of the pamoate salt enables a long-acting depot effect.
Nanoparticle-Based Delivery Systems
Nanoparticle-based drug delivery systems offer a promising approach to overcome challenges associated with conventional formulations, such as poor solubility.[1] These systems can enhance bioavailability, provide sustained drug release, and potentially improve drug targeting.[1][9]
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
PLGA is a biodegradable and biocompatible polymer widely used for creating nanocarriers.[10] Encapsulating cycloguanil within PLGA nanoparticles can protect the drug from degradation and control its release profile.
Data Presentation: Physicochemical Characteristics
The following data, derived from a study on atovaquone-proguanil-loaded PLGA nanoparticles, serves as a valuable benchmark for the formulation of cycloguanil-loaded nanoparticles, given that cycloguanil is the active metabolite of proguanil.[1]
| Formulation Code | Polymer Composition (PLGA:Eudragit L100) | PVA Concentration (%) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 1:0 | 0.5 | 210.5 | -28.1 | 78 |
| F2 | 1:0 | 1.0 | 195.2 | -30.5 | 82 |
| F3 | 1:0 | 1.5 | 180.1 | -32.8 | 85 |
| F4 | 1:1 | 0.5 | 192.4 | -31.7 | 81 |
| F5 | 1:1 | 1.0 | 176.3 | -33.5 | 86 |
| F6 | 1:1 | 1.5 | 165.8 | -35.2 | 89 |
| (Data adapted from a representative study on proguanil-loaded nanoparticles)[1] |
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are well-tolerated and can be produced on a large scale.[11] They are suitable for encapsulating lipophilic drugs and can improve oral bioavailability and provide sustained release.[11][12]
Data Presentation: Representative SLN Characteristics
This table presents typical characterization data for drug-loaded SLNs, providing a reference for this compound formulations.
| Formulation Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Optimized SLN | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | 83.62 |
| (Data adapted from a representative study on Troxerutin-loaded SLNs)[13] |
Experimental Protocols and Workflows
This section provides detailed methodologies for the formulation and characterization of nanoparticle-based delivery systems for cycloguanil.
Workflow for Nanoparticle Formulation and Characterization
The general process for developing and evaluating a nanoparticle-based formulation involves several key stages, from initial preparation to detailed physicochemical analysis.
Caption: A stepwise process from nanoparticle synthesis to comprehensive analysis.
Protocol 1: Formulation of PLGA Nanoparticles by Nanoprecipitation
This protocol describes a common method for preparing cycloguanil-loaded PLGA nanoparticles.[1]
-
Materials & Equipment:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Acetone (B3395972) (or other suitable water-miscible organic solvent)
-
Stabilizer (e.g., Pluronic F-68, Polyvinyl alcohol (PVA))
-
Deionized water
-
Magnetic stirrer
-
High-speed centrifuge
-
Lyophilizer (optional)
-
-
Methodology:
-
Organic Phase Preparation: Dissolve a defined amount of PLGA (e.g., 75 mg) and this compound (e.g., 2.5 mg) in a minimal volume of acetone (e.g., 5 mL).[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 0.5% w/v Pluronic F-68 or PVA in deionized water.[1]
-
Nanoprecipitation: While moderately stirring the aqueous phase at room temperature, add the organic phase dropwise. The solvent diffusion will cause the polymer to precipitate, forming nanoparticles that encapsulate the drug.[1]
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: To remove excess stabilizer and non-encapsulated drug, the nanoparticle suspension must be purified. This is typically achieved by centrifugation at high speed (e.g., 25,000 rpm for 30 minutes).[1]
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water, followed by another round of centrifugation.[1] Repeat this step 2-3 times.
-
Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and then freeze-dried to obtain a fine powder.[1]
-
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading Content (DLC)
This protocol outlines the indirect method for quantifying the amount of drug successfully encapsulated within the nanoparticles.
-
Materials & Equipment:
-
Cycloguanil-loaded nanoparticle suspension (from Protocol 1, before washing)
-
High-speed centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and appropriate mobile phase/solvents
-
-
Methodology:
-
Separation of Free Drug: Centrifuge a known volume of the unwashed nanoparticle suspension at high speed (e.g., 25,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the non-encapsulated ("free") drug. Determine the concentration of cycloguanil in this solution using a validated HPLC or UV-Vis spectrophotometry method.[1]
-
Calculation of Encapsulation Efficiency (%EE): Use the following formula to calculate the percentage of the initial drug that was successfully encapsulated.[1][14]
%EE = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100 [1]
-
Calculation of Drug Loading Content (%DLC): DLC represents the weight percentage of the drug relative to the total weight of the nanoparticle.
-
First, weigh the lyophilized nanoparticles from a known volume of suspension to determine the total weight of the nanoparticles.
-
The weight of the drug in the nanoparticles is calculated as: (Total drug used - Free drug in supernatant).
-
Use the following formula to calculate the %DLC.[1]
%DLC = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100 [1]
-
-
Protocol 3: In Vitro Drug Release Study
This protocol is used to assess the release kinetics of cycloguanil from the nanoparticle formulation over time. The sample and separate method is commonly employed.[15]
-
Materials & Equipment:
-
Lyophilized cycloguanil-loaded nanoparticles
-
Phosphate Buffered Saline (PBS, pH 7.4) to mimic physiological conditions
-
Incubator or shaking water bath set to 37°C
-
Centrifugal filter units (e.g., Amicon®, with a molecular weight cut-off below that of the nanoparticles)
-
HPLC or UV-Vis Spectrophotometer
-
-
Methodology:
-
Sample Preparation: Accurately weigh and disperse a known amount of the drug-loaded nanoparticles into a specific volume of release medium (PBS, pH 7.4).
-
Incubation: Place the suspension in a shaking water bath or incubator at 37°C to simulate body temperature.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the suspension.
-
Separation: Place the aliquot into a centrifugal filter unit and centrifuge to separate the nanoparticles from the release medium. The filtrate will contain the drug that has been released.
-
Quantification: Analyze the concentration of cycloguanil in the filtrate using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the nanoparticles. Plot the cumulative percentage release versus time to generate the drug release profile.
-
Conclusion
The development of advanced formulations for cycloguanil, particularly this compound, is a critical area of research for improving antimalarial therapy. The use of the pamoate salt to create long-acting injectable depots offers a direct path to enhancing patient compliance and ensuring sustained therapeutic drug levels.[3][8] Concurrently, nano-encapsulation technologies, such as PLGA nanoparticles and SLNs, provide versatile platforms to overcome solubility limitations, control drug release, and improve overall bioavailability.[1][11] The experimental protocols and characterization data presented in this guide serve as a foundational resource for researchers and scientists dedicated to advancing the delivery of this vital antimalarial agent. A systematic approach to formulation, guided by the detailed workflows and methodologies herein, is essential for the successful translation of these delivery systems from the laboratory to clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Long-acting injectable antipsychotics: focus on olanzapine pamoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of olanzapine long-acting injection for the maintenance treatment of adult patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-malarial drug formulations and novel delivery systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of solid lipid nanoparticles-loaded drugs in parasitic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Cycloguanil Pamoate: Unmasking Molecular Targets Beyond Dihydrofolate Reductase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
Cycloguanil (B1669406), the active metabolite of the antimalarial proguanil, has long been characterized by its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This mode of action, while central to its efficacy against Plasmodium falciparum, represents an incomplete picture of its pharmacological profile. Emerging research has unveiled a broader spectrum of molecular interactions, revealing that cycloguanil's bioactivity extends to non-DHFR targets. This technical guide provides a comprehensive analysis of these alternative molecular targets, with a particular focus on its activity against Trypanosoma brucei pteridine (B1203161) reductase 1 (PTR1) and its influence on the STAT3 signaling pathway in cancer cells. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers and drug development professionals with a deeper understanding of cycloguanil's multifaceted mechanism of action, thereby informing future research and therapeutic applications.
Introduction
For decades, the therapeutic utility of cycloguanil has been almost exclusively attributed to its high-affinity binding to the active site of DHFR, leading to the disruption of DNA synthesis and cell death in susceptible organisms.[1] However, observations such as incomplete efficacy in certain contexts and unexpected synergistic or antagonistic interactions with other drugs have prompted a re-evaluation of its molecular targets.[2] Notably, in the realm of cancer pharmacology, the inability of folinic acid to completely rescue cell viability following treatment with cycloguanil analogues strongly suggests the existence of DHFR-independent mechanisms of action.[3][4]
This guide synthesizes the current understanding of cycloguanil's molecular targets beyond DHFR, presenting key quantitative data, detailing the experimental methodologies used to elucidate these interactions, and providing visual representations of the relevant biological pathways and experimental workflows.
Non-DHFR Molecular Targets of Cycloguanil
Pteridine Reductase 1 (PTR1) in Trypanosoma brucei
In the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis, cycloguanil has been shown to inhibit pteridine reductase 1 (PTR1) in addition to its canonical target, DHFR. PTR1 is a key enzyme in the folate salvage pathway of trypanosomatids, providing a bypass mechanism for DHFR inhibition. Therefore, dual-targeting of both DHFR and PTR1 is a promising strategy for the development of novel anti-trypanosomal agents.
The inhibitory activity of cycloguanil against T. brucei PTR1 has been quantified, demonstrating a significant interaction, albeit with a lower affinity compared to its primary target, T. brucei DHFR.
| Compound | Target Enzyme | Inhibition Metric | Value | Reference |
| Cycloguanil | T. brucei PTR1 | IC50 | 31.6 µM | [5] |
| Cycloguanil | T. brucei DHFR | Ki | 256 nM | [5] |
Downstream Inhibition of STAT3 Transcriptional Activity in Cancer Cells
In the context of oncology, cycloguanil and its analogues have been observed to exert anti-proliferative effects that are not solely dependent on DHFR inhibition.[3][4] Evidence points towards a downstream effect on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival, proliferation, and angiogenesis. The inhibition of STAT3 transcriptional activity by cycloguanil represents a significant non-canonical anti-cancer mechanism.[3]
The inhibitory effect of cycloguanil on STAT3 transcriptional activity has been quantified using a STAT3-dependent luciferase reporter assay. This assay measures the ability of a compound to suppress the transcription of a reporter gene under the control of a STAT3-responsive promoter.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| Cycloguanil | U3A | STAT3 Luciferase Reporter | IC50 | > 10 µM | [3] |
| NSC127159 (Cycloguanil analogue) | U3A | STAT3 Luciferase Reporter | IC50 | ~ 5 µM | [3] |
Experimental Protocols
T. brucei Pteridine Reductase 1 (PTR1) Inhibition Assay
This spectrophotometric assay is a widely used method to determine the inhibitory activity of compounds against recombinant T. brucei PTR1.
Principle: The enzymatic activity of PTR1 is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor to NADP+. Inhibitors of PTR1 will prevent this decrease in absorbance.
Materials:
-
Recombinant T. brucei PTR1 enzyme
-
NADPH
-
Biopterin (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (Cycloguanil) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the PTR1 enzyme in each well of the microplate.
-
Add the test compound (cycloguanil) at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (biopterin) to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay is used to quantify the inhibition of STAT3 transcriptional activity.[3]
Principle: A reporter cell line is engineered to express the firefly luciferase gene under the control of a promoter containing STAT3 binding sites. Activation of the STAT3 pathway (e.g., by cytokine stimulation) leads to the expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luciferase activity.
Materials:
-
U3A STAT3 luciferase reporter cell line[3]
-
Cell culture medium and supplements
-
96-well white, clear-bottom cell culture plates
-
Test compound (Cycloguanil)
-
Oncostatin M (OSM) or other STAT3-activating cytokine[3]
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed the U3A STAT3 luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (cycloguanil) for a specified duration.
-
Stimulate the cells with a STAT3 activator, such as oncostatin M (OSM), for a defined period (e.g., 6 hours).[3] Include unstimulated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity for each compound concentration relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.
Principle: The binding of a ligand (e.g., cycloguanil) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of the target protein that remains in the soluble fraction.
Materials:
-
Cultured cells of interest
-
Test compound (Cycloguanil)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cultured cells with the test compound (cycloguanil) or a vehicle control.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into separate tubes for each temperature point.
-
Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of the soluble target protein in the supernatant using Western blotting with a specific antibody.
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of DHFR and PTR1 by cycloguanil in T. brucei.
Caption: Indirect inhibition of STAT3 signaling by cycloguanil via DHFR.
Caption: Workflow for the in vitro PTR1 inhibition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The pharmacological profile of cycloguanil is more complex than its historical characterization as a selective DHFR inhibitor would suggest. The evidence presented in this guide clearly demonstrates that cycloguanil interacts with other molecular targets, such as pteridine reductase 1 in T. brucei, and can modulate signaling pathways, including STAT3, through DHFR-independent mechanisms. This expanded understanding of cycloguanil's molecular interactions has significant implications for drug development. It opens new avenues for the design of dual-target inhibitors for parasitic diseases and provides a more nuanced perspective on its potential applications in oncology. Further research, including proteome-wide profiling and advanced cellular assays, is warranted to continue to unravel the full spectrum of cycloguanil's molecular targets and to leverage this knowledge for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Cycloguanil Pamoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil (B1669406), the active metabolite of the antimalarial proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway of plasmodia. Its pamoate salt, cycloguanil pamoate, has been utilized in depot injections for long-acting prophylactic effects. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended for researchers, scientists, and professionals in drug development. This document details the chemical synthesis of cycloguanil, its conversion to this compound, and relevant purification techniques. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Synthesis of Cycloguanil
The primary synthetic route to cycloguanil involves a two-step process starting from 4-chloroaniline (B138754) and dicyandiamide.
Step 1: Synthesis of 4-Chlorophenylbiguanide (B1200820)
The initial step is the formation of the biguanide (B1667054) intermediate, 4-chlorophenylbiguanide. This is achieved through the reaction of 4-chloroaniline with dicyandiamide.[1]
Step 2: Cyclization to Cycloguanil
The intermediate, 4-chlorophenylbiguanide, is then condensed with acetone (B3395972) to form the dihydrotriazine ring of cycloguanil.[1]
Synthesis of this compound
This compound is the salt formed between two molecules of the basic cycloguanil and one molecule of the acidic pamoic acid (embonic acid).
Purification of this compound
Purification of the final this compound salt is crucial to ensure its suitability for pharmaceutical applications. Recrystallization is a common method employed for the purification of crystalline solids like this compound. The selection of an appropriate solvent or solvent system is critical for effective purification, aiming to dissolve the compound at an elevated temperature and allow for its crystallization upon cooling, while impurities remain in the solution.
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Cycloguanil | C₁₁H₁₄ClN₅ | 251.72 | 516-21-2 |
| Pamoic Acid | C₂₃H₁₆O₆ | 388.37 | 130-85-8 |
| This compound | C₄₅H₄₄Cl₂N₁₀O₆ | 891.81 | 609-78-9 |
Synthesis and Purification Performance (Illustrative)
| Step | Product | Typical Yield (%) | Purity (%) | Key Impurities |
| Synthesis of 4-Chlorophenylbiguanide | 4-Chlorophenylbiguanide | Data not available | Data not available | Unreacted 4-chloroaniline, Dicyandiamide |
| Cyclization to Cycloguanil | Cycloguanil | Data not available | Data not available | Unreacted 4-chlorophenylbiguanide |
| Formation of this compound | This compound (Crude) | Data not available | Data not available | Residual cycloguanil, Pamoic acid |
| Purification | This compound (Purified) | Data not available | >99% | Process-related impurities |
Experimental Protocols
General Synthesis of Cycloguanil
-
Formation of 4-Chlorophenylbiguanide: 4-chloroaniline is reacted with dicyandiamide. This reaction is typically carried out in the presence of a catalyst and a suitable solvent.
-
Formation of Cycloguanil: The resulting 4-chlorophenylbiguanide is then reacted with acetone. This condensation reaction leads to the formation of the cycloguanil molecule. The product may be isolated as the hydrochloride salt.
General Preparation of this compound
-
Dissolution: Cycloguanil (as the free base or a salt) and pamoic acid are dissolved in a suitable solvent. The stoichiometry is typically a 2:1 molar ratio of cycloguanil to pamoic acid.
-
Salt Formation: The two solutions are mixed, leading to the formation of the this compound salt, which may precipitate out of the solution.
-
Isolation: The precipitated this compound is isolated by filtration.
General Purification by Recrystallization
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent.
-
Crystallization: The solution is allowed to cool slowly, promoting the formation of pure crystals of this compound.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.
Mandatory Visualizations
Caption: Synthetic pathway of this compound.
Caption: General workflow for purification by recrystallization.
References
Spectroscopic Analysis of Cycloguanil Pamoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of cycloguanil (B1669406) pamoate. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to characterize this antimalarial compound. This guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of the compound's mechanism of action and analytical workflows.
Introduction
Cycloguanil is the active metabolite of the antimalarial drug proguanil.[1] It functions as a dihydrofolate reductase (DHFR) inhibitor, disrupting the folate metabolic pathway essential for parasite DNA synthesis and replication.[2][3] Cycloguanil pamoate is a salt form of cycloguanil, which is sparingly soluble in water. This property can be advantageous in the development of long-acting injectable formulations.[4] Accurate and robust analytical methods are crucial for the quality control, formulation development, and pharmacokinetic studies of this compound. Spectroscopic techniques, including UV-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the characterization of this compound.
Chemical and Physical Properties of this compound [5][6]
| Property | Value |
| Molecular Formula | C₄₅H₄₄Cl₂N₁₀O₆ |
| Molecular Weight | 891.8 g/mol |
| Exact Mass | 890.2822345 Da |
| Appearance | Expected to be a crystalline solid |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Cycloguanil exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in the Plasmodium parasite.[2][3] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA and proteins. By blocking DHFR, cycloguanil depletes the parasite's supply of THF, thereby halting its growth and replication.[7]
Figure 1. Mechanism of action of cycloguanil as a DHFR inhibitor.
Spectroscopic Analysis
The spectroscopic analysis of this compound involves the characterization of both the cycloguanil and the pamoate moieties.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The spectrum is expected to show contributions from both the cycloguanil and pamoic acid chromophores. Pamoic acid exhibits absorption maxima at approximately 238 nm, 290 nm, and 378 nm.
Expected UV-Vis Absorption Data
| Moiety | Solvent | Expected λmax (nm) |
| Pamoic Acid | Acidic Mobile Phase | ~238, ~290, ~378 |
| Cycloguanil | Methanol (B129727) | Expected in the UV range |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Due to the poor aqueous solubility of this compound, a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol should be used.
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Analysis:
-
Scan the standard solutions over a wavelength range of 200-400 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.
-
Figure 2. Experimental workflow for UV-Vis analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will be a composite of the vibrational modes of both the cycloguanil and pamoate structures.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Moiety |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Pamoate |
| N-H stretch (amine) | 3100-3500 | Cycloguanil |
| C-H stretch (aromatic) | 3000-3100 | Both |
| C-H stretch (aliphatic) | 2850-3000 | Cycloguanil |
| C=O stretch (carboxylic acid) | 1680-1720 | Pamoate |
| C=N stretch (triazine) | 1630-1680 | Cycloguanil |
| C=C stretch (aromatic) | 1450-1600 | Both |
| C-O stretch (carboxylic acid) | 1210-1320 | Pamoate |
| C-N stretch | 1250-1350 | Cycloguanil |
| C-Cl stretch | 700-850 | Cycloguanil |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder into a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups of this compound.
-
Figure 3. Experimental workflow for IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to its poor solubility in common NMR solvents like chloroform-d (B32938) (CDCl₃), a more polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. The spectrum will show signals for both the cycloguanil and pamoate protons and carbons.
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Moiety | Atom Type | Expected Chemical Shift (ppm) |
| Pamoate | Aromatic-H | 7.0 - 8.5 |
| Pamoate | Methylene-H (-CH₂-) | ~4.8 |
| Pamoate | Carboxyl-H (-COOH) | > 10 (broad) |
| Pamoate | Aromatic-C | 110 - 140 |
| Pamoate | Carboxyl-C (-COOH) | 165 - 185 |
| Cycloguanil | Aromatic-H | 7.0 - 7.5 |
| Cycloguanil | Amine-H (-NH₂) | Broad, variable |
| Cycloguanil | Methyl-H (-CH₃) | ~1.2 |
| Cycloguanil | Aromatic-C | 120 - 150 |
| Cycloguanil | Methyl-C (-CH₃) | ~25 |
| Cycloguanil | Quaternary-C | ~55 |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
If the sample does not fully dissolve at room temperature, gentle warming or sonication may be applied. Ensure the solution is homogeneous before analysis.
-
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the chemical shifts to the respective protons and carbons of the cycloguanil and pamoate moieties. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignments.
-
Figure 4. Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for this non-volatile salt.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [Cycloguanil + H]⁺ | ~252.1 |
| [Pamoic Acid - H]⁻ | ~387.1 |
| [this compound + H]⁺ | ~891.3 |
| Cycloguanil Product Ions | |
| [C₁₀H₁₂ClN₄]⁺ | ~223.1 |
| [C₈H₈ClN₃]⁺ | ~181.0 |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent mixture for ESI, such as methanol or acetonitrile (B52724) with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode).
-
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.
-
Acquire mass spectra in both positive and negative ion modes to detect the protonated cycloguanil and deprotonated pamoic acid, as well as the molecular ion of the salt.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns, which can aid in structural confirmation.
-
Figure 5. Experimental workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive analysis of this compound. UV-Visible spectroscopy is suitable for quantitative analysis, while IR, NMR, and Mass Spectrometry are indispensable for structural elucidation and confirmation. The provided protocols and expected data will serve as a valuable resource for researchers and professionals involved in the development and quality control of this important antimalarial compound. Due to the poor solubility of this compound, careful consideration of solvent selection and sample preparation is critical for obtaining high-quality spectroscopic data.
References
- 1. Solid state thermomechanical engineering of high-quality pharmaceutical salts via solvent free continuous processing - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03528A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Mid-Infrared Spectroscopy of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-spectroscopic characterization of organic salt components in medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Cycloguanil Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406), the active metabolite of the prodrug proguanil (B194036), is a dihydrofolate reductase (DHFR) inhibitor that has historically been used for malaria prophylaxis and treatment.[1] It targets the Plasmodium falciparum DHFR (PfDHFR) enzyme, a critical component in the folate biosynthesis pathway essential for DNA synthesis and parasite replication.[2][3] The emergence of drug-resistant P. falciparum strains, primarily through point mutations in the dhfr gene, has compromised its efficacy.[2][3] However, there is renewed interest in cycloguanil, particularly in the context of combination therapies and for screening new antimalarial compounds.[4]
These application notes provide detailed protocols for the in vitro evaluation of cycloguanil pamoate's antiplasmodial activity, its inhibitory effect on its molecular target, its cytotoxicity against mammalian cells, and its potential for synergistic or antagonistic interactions with other antimalarial drugs.
Mechanism of Action
Cycloguanil competitively inhibits PfDHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is a crucial cofactor for thymidylate synthase in the synthesis of thymidylate, a necessary precursor for DNA replication.[1] By blocking this essential step, cycloguanil effectively halts parasite proliferation.[1] Resistance to cycloguanil is primarily associated with specific point mutations in the dhfr gene, which alter the enzyme's active site and reduce the binding affinity of the drug.[3]
Figure 1: Mechanism of action of Cycloguanil in the folate pathway.
Data Presentation: In Vitro Activity of Cycloguanil
The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for cycloguanil against various P. falciparum strains and a mammalian cell line.
Table 1: Antiplasmodial Activity of Cycloguanil against P. falciparum Strains
| P. falciparum Strain | DHFR Genotype | IC50 (nM) | Susceptibility Status | Reference |
| 3D7 | Wild-type | ~10 | Sensitive | [2] |
| Dd2 | N51I, C59R, S108N | >1000 | Resistant | [2] |
| African Isolates (Mean) | Not specified | 11.1 | Susceptible | [4] |
| African Isolates (Mean) | Not specified | 2030 | Resistant | [4] |
| Ugandan Isolates (Median) | Triple mutant (51I, 59R, 108N) | 1200 | Resistant | [2] |
Table 2: Cytotoxicity of Cycloguanil
| Cell Line | Cell Type | Assay | CC50 (µM) | Reference |
| MDCK | Madin-Darby Canine Kidney | MTS Assay | 52 | [5] |
Table 3: Drug Interaction with Atovaquone
| Interaction | Method | ΣFIC50 | ΣFIC90 | Reference |
| Antagonism | In vitro culture assays | 3.70 | 2.11 | [6] |
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity ([³H]-Hypoxanthine Incorporation Assay)
This assay is a gold standard for determining the in vitro efficacy of antimalarial drugs by measuring the inhibition of parasite DNA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vivo Efficacy of Cycloguanil Pamoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vivo efficacy of cycloguanil (B1669406) pamoate, a long-acting repository formulation of the active metabolite of proguanil (B194036). Cycloguanil is a dihydrofolate reductase (DHFR) inhibitor, a key enzyme in the folate biosynthesis pathway of Plasmodium parasites, which is essential for their DNA synthesis and replication. The protocols outlined below are primarily based on the widely used murine malaria models, particularly utilizing Plasmodium berghei.
Overview of In Vivo Efficacy Assessment
The in vivo assessment of antimalarial drug efficacy is a critical step in the drug development pipeline. It provides essential information on a compound's activity in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties. For a long-acting formulation like cycloguanil pamoate, in vivo studies are crucial to determine the duration of protective efficacy.
The primary murine model for these studies is the Plasmodium berghei-infected mouse.[1] Various mouse strains, both inbred (e.g., BALB/c, C57BL/6) and outbred (e.g., Swiss Webster, ICR), can be utilized.[1] The choice of strain may depend on the specific research question and the desired disease pathology.
Key parameters measured to determine the efficacy of this compound include:
-
Parasite Clearance: The rate at which the parasite is cleared from the bloodstream following treatment.
-
Recrudescence: The reappearance of parasites in the blood after an initial clearance.
-
Survival Rate: The ability of the drug to prevent mortality in infected animals.
-
Dose-Response Relationship (ED50 and ED90): The effective doses required to produce 50% and 90% of the maximum therapeutic effect, respectively.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Cycloguanil exerts its antimalarial effect by inhibiting the parasitic enzyme dihydrofolate reductase (DHFR).[2][3] This enzyme is crucial for the parasite's folate biosynthesis pathway, which is responsible for producing tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of thymidylate and purines, the building blocks of DNA.[2] By blocking DHFR, cycloguanil depletes the parasite's THF pool, thereby inhibiting DNA synthesis and replication, ultimately leading to parasite death.[4] The high selectivity of cycloguanil for the parasite's DHFR over the human enzyme provides its therapeutic window.[2]
Caption: Dihydrofolate Reductase (DHFR) inhibition by cycloguanil.
Experimental Protocols
The 4-Day Suppressive Test (Peter's Test)
This is the most common primary in vivo screening method to evaluate the schizontocidal activity of antimalarial compounds.
Objective: To assess the ability of this compound to suppress the proliferation of Plasmodium berghei in mice.
Materials:
-
Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA)
-
Mice (e.g., Swiss albino, 18-22 g)
-
This compound
-
Vehicle for drug administration (e.g., 7% Tween 80 in distilled water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Inoculation: Infect mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.
-
Animal Grouping: Randomly divide the infected mice into groups (n=5-6 per group):
-
Vehicle control (negative control)
-
Chloroquine-treated (positive control, e.g., 20 mg/kg/day)
-
This compound-treated (various dose levels)
-
-
Drug Administration: Administer the first dose of the test compounds orally or subcutaneously 2-4 hours post-infection (Day 0). Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculation of Percent Suppression: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 4 (± SD) | Percent Suppression (%) |
| Vehicle Control | - | 35.2 ± 4.5 | 0 |
| Chloroquine | 20 | 1.5 ± 0.8 | 95.7 |
| This compound | 10 | 18.6 ± 3.2 | 47.2 |
| This compound | 25 | 8.9 ± 2.1 | 74.7 |
| This compound | 50 | 3.1 ± 1.5 | 91.2 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Evaluation of Curative Efficacy (Rane's Test)
This test assesses the ability of a compound to clear an established infection.
Objective: To determine the curative potential of this compound against an established P. berghei infection.
Procedure:
-
Parasite Inoculation: Infect mice as described in the 4-day suppressive test.
-
Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).
-
Drug Administration: On Day 3, begin treatment with this compound and control drugs for a specified duration (e.g., 4-5 days).
-
Parasitemia Monitoring: Monitor parasitemia daily from Day 3 until the infection is cleared or for a set follow-up period (e.g., 28 days).
-
Mean Survival Time: Record the number of days each mouse survives post-infection.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 7 (± SD) | Mean Survival Time (Days ± SD) |
| Vehicle Control | - | 55.8 ± 6.1 | 8.2 ± 1.1 |
| Chloroquine | 20 | 0.5 ± 0.2 | >28 |
| This compound | 25 | 20.4 ± 4.7 | 15.6 ± 2.3 |
| This compound | 50 | 5.1 ± 1.9 | 25.1 ± 3.5 |
| This compound | 100 | 0.8 ± 0.4 | >28 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Assessment of Prophylactic (Repository) Activity
This is particularly relevant for a long-acting formulation like this compound.
Objective: To evaluate the duration of protection provided by a single dose of this compound against a subsequent malaria challenge.
Procedure:
-
Drug Administration: Administer a single dose of this compound to groups of mice.
-
Parasite Challenge: At different time points after drug administration (e.g., 7, 14, 21, 28 days), challenge the treated mice and a control group with P. berghei.
-
Parasitemia Monitoring: Monitor for the development of parasitemia for at least 14 days post-challenge.
-
Determination of Protection: Protection is defined as the absence of detectable parasitemia.
Data Presentation:
| Dose (mg/kg) | Challenge Day Post-Treatment | Number of Protected Mice / Total Mice | Percent Protection |
| 50 | 7 | 5 / 5 | 100 |
| 50 | 14 | 5 / 5 | 100 |
| 50 | 21 | 3 / 5 | 60 |
| 50 | 28 | 1 / 5 | 20 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Key Efficacy Parameters and Their Measurement
Parasite Clearance
Parasite clearance can be expressed as the parasite reduction ratio (PRR) or the parasite clearance half-life. Frequent blood sampling (e.g., every 6-12 hours) after treatment initiation is required for accurate measurement.
Calculation of Parasite Reduction Ratio (PRR): PRR = Parasitemia at time 0 / Parasitemia at time x
Data Presentation:
| Treatment | Dose (mg/kg) | PRR at 24h | PRR at 48h |
| Chloroquine | 20 | 10^2 | 10^4 |
| This compound | 50 | 10^1.5 | 10^3 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Dose-Response Analysis (ED50 and ED90)
The 4-day suppressive test can be adapted to determine the ED50 and ED90 by testing a range of drug concentrations.
Procedure:
-
Perform the 4-day suppressive test with at least 4-5 different doses of this compound.
-
Plot the log of the dose versus the percentage of parasite suppression.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to calculate the ED50 and ED90 values.
Data Presentation:
| Compound | ED50 (mg/kg) [95% CI] | ED90 (mg/kg) [95% CI] |
| This compound | 15.5 [12.8 - 18.2] | 45.2 [40.1 - 50.3] |
| Chloroquine | 1.8 [1.5 - 2.1] | 5.3 [4.7 - 5.9] |
Note: The data in this table is illustrative and should be replaced with experimental results.
Experimental Workflow and Logical Relationships
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for the in vivo evaluation of this compound efficacy. A thorough assessment using these models will generate the necessary data to understand the compound's potency, speed of action, and, crucially for a repository formulation, its duration of prophylactic activity. This information is vital for the continued development and strategic deployment of long-acting antimalarials in the fight against malaria.
References
- 1. Activities of respository preparations of this compound and 4,4'-diacetyldiaminodiphenylsulfone, alone and in combination, against infections with Plasmodium cynomolgi in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic efficacy of proguanil against falciparum and vivax malaria independent of the metabolite cycloguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parasite Viability as a Measure of In Vivo Drug Activity in Preclinical and Early Clinical Antimalarial Drug Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activities of Current Antimalarial Drugs on the Life Cycle Stages of Plasmodium: A Comparative Study with Human and Rodent Parasites | PLOS Medicine [journals.plos.org]
Application Notes and Protocols for Cycloguanil Pamoate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of cycloguanil (B1669406) pamoate in preclinical mouse models for malaria and cancer research. While direct dosage information for cycloguanil pamoate in mice is not extensively published, this document extrapolates from available data on its active form, cycloguanil, and its prodrug, proguanil (B194036), to provide robust experimental protocols.
Data Presentation
The following tables summarize key quantitative data for cycloguanil and its prodrug, proguanil, to inform dosage selection and experimental design.
Table 1: In Vivo Dosage of Proguanil (Cycloguanil Prodrug) in a Mouse Model
| Compound | Mouse Strain | Application | Dosage | Administration Route | Frequency | Observed Effect |
| Proguanil | Balb/c | Breast Cancer (4T1 xenograft) | 20 mg/kg | Oral gavage | Daily | 55% suppression of tumor enlargement[1] |
Table 2: In Vitro Efficacy of Cycloguanil against Plasmodium falciparum
| Parameter | Value | Cell Line/Strain |
| IC50 | Not specified, but noted to have high activity against susceptible strains | African isolates of Plasmodium falciparum[2] |
Experimental Protocols
Antimalarial Efficacy Study in a Plasmodium berghei Mouse Model
This protocol outlines the procedure for evaluating the in vivo antimalarial activity of this compound using the well-established Plasmodium berghei infection model in mice.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Plasmodium berghei (ANKA strain) infected erythrocytes
-
Female Swiss Webster mice (25-30 g)[3]
-
Chloroquine (B1663885) (positive control)[3]
-
Saline (vehicle control)
-
Syringes and needles for injection (appropriate gauge for the chosen route)
-
Equipment for parasitemia determination (microscope, Giemsa stain, slides)
Procedure:
-
Drug Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.
-
Animal Infection: Infect mice intraperitoneally (i.p.) with 1 x 10^6 P. berghei-infected erythrocytes.[4]
-
Treatment Initiation: Begin treatment 2 hours post-infection (for a 4-day suppressive test).
-
Dosing Regimen:
-
Test Group: Administer this compound at a proposed starting dose range of 1-10 mg/kg. This range is extrapolated from the effective dose of the prodrug, proguanil, and should be optimized in a dose-response study. Administration can be performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[1][3]
-
Positive Control Group: Administer chloroquine at 20 mg/kg/day (i.p.) or 40 mg/kg/day (p.o.).[3]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle.
-
-
Treatment Duration: Administer the treatments once daily for four consecutive days.
-
Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.
-
Efficacy Calculation: Calculate the average percent suppression of parasitemia compared to the vehicle control group.
Anti-Cancer Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle for suspension
-
Selected human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., NOD-scid IL2Rγnull)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Drug Formulation: Prepare a suspension of this compound in a suitable vehicle.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in saline or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups.
-
Dosing Regimen:
-
Test Group: Based on the proguanil study, a starting dose of approximately 1.66 mg/kg (human equivalent dose from the 20 mg/kg mouse dose) of this compound administered daily via oral gavage is a reasonable starting point for a dose-escalation study.[1]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle.
-
-
Treatment Duration: Administer treatment daily for a predetermined period (e.g., 21-28 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cycloguanil
Cycloguanil's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. This inhibition depletes the cellular pool of tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to the arrest of DNA synthesis and cell death.
Experimental Workflow for Antimalarial Drug Testing
The following diagram illustrates a typical workflow for in vivo testing of antimalarial compounds like this compound.
References
- 1. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of cycloguanil against African isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. Impact on parasitemia, survival time and pro-inflammatory immune response in mice infected with Plasmodium berghei treated with Eleutherine plicata - PMC [pmc.ncbi.nlm.nih.gov]
Cycloguanil Pamoate: Preparation and Storage of Stock Solutions for Research Applications
Abstract
Cycloguanil (B1669406), the active metabolite of the antimalarial drug proguanil (B194036), is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of parasites like Plasmodium falciparum.[1][2] Its pamoate salt, cycloguanil pamoate, offers specific physicochemical properties that can be advantageous in certain experimental contexts. Proper preparation and storage of this compound stock solutions are paramount to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation and storage of this compound stock solutions, along with its mechanism of action and relevant technical data for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
This compound (C₄₅H₄₄Cl₂N₁₀O₆, Molar Mass: 891.81 g/mol ) is a salt formed from two molecules of cycloguanil and one molecule of pamoic acid.[3][4] This formulation influences its solubility profile, rendering it sparingly soluble in aqueous solutions but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3][5] The limited aqueous solubility is a key characteristic that has been explored for sustained-release applications.[3]
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₅H₄₄Cl₂N₁₀O₆ | [4] |
| Molar Mass | 891.81 g/mol | [4][5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5][6] |
| Aqueous Solubility | Limited | [3] |
Stock Solution Preparation Protocol
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood or a ventilated enclosure to prevent inhalation.[7]
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (891.81 g/mol ).
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 891.81 g/mol = 0.0089181 g
-
Mass (mg) = 8.92 mg
-
-
-
Weighing: Accurately weigh approximately 8.92 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[7] Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[7][8]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.[7]
Caption: Workflow for the preparation and storage of this compound stock solution.
Storage and Stability
Proper storage is crucial for maintaining the potency and stability of this compound stock solutions.
Table 2: Recommended Storage Conditions
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Source(s) |
| Solid Powder | 0 - 4°C (Dry and dark) | -20°C (Dry and dark) | [5][6] |
| DMSO Stock Solution | 0 - 4°C | -20°C or -80°C | [5][6][8] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Preparing single-use aliquots is the most effective way to prevent this.[8][9]
-
Aqueous Solutions: Aqueous solutions of cycloguanil are less stable and it is generally recommended not to store them for more than one day.[6][9]
-
Light and Moisture: The solid compound should be protected from light and moisture.[6]
-
Shelf Life: When stored properly as a solid, this compound has a shelf life of over two years.[5] Stock solutions in DMSO are stable for up to one month at -20°C and up to six months at -80°C.[8][9]
Experimental Application: In Vitro Antimalarial Assay
This compound stock solutions can be used in various in vitro assays to determine their efficacy against parasites. The following is a generalized protocol for a SYBR Green I-based drug susceptibility assay with Plasmodium falciparum.
Protocol: Drug Susceptibility Assay
-
Cell Culture: Maintain a synchronized culture of P. falciparum (e.g., ring-stage) in complete culture medium with human erythrocytes.[10]
-
Drug Dilution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay (e.g., 0.1 nM to 10 µM).[10]
-
Assay Plate Preparation: In a 96-well plate, add the diluted this compound solutions. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.[10]
-
Parasite Addition: Add the synchronized parasite culture to each well.[10]
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[10][11]
-
Lysis and Staining: Following incubation, add a lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature to allow for cell lysis and staining of parasite DNA.[10][11]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[9][10]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of growth inhibition against the logarithm of the drug concentration using a non-linear regression analysis.[10]
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Cycloguanil exerts its antimalarial effect by targeting and inhibiting the enzyme dihydrofolate reductase (DHFR) within the parasite.[1][12] DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of nucleic acids (purines and thymidylate) and some amino acids.[2] By inhibiting DHFR, cycloguanil depletes the parasite's THF pool, thereby halting DNA synthesis and replication, which ultimately leads to parasite death.[2] The selectivity of cycloguanil for the parasite's DHFR over the human equivalent is a cornerstone of its therapeutic utility.[2][13]
Caption: Cycloguanil inhibits DHFR, blocking the folate pathway and subsequent parasite replication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 609-78-9 [smolecule.com]
- 4. This compound | C45H44Cl2N10O6 | CID 443381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cycloguanil - Wikipedia [en.wikipedia.org]
- 13. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Cycloguanil Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406), the active metabolite of the antimalarial proguanil, is a potent and specific inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This pathway is essential for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite. Due to its well-characterized mechanism of action, cycloguanil pamoate is an invaluable tool in high-throughput screening (HTS) campaigns aimed at discovering novel antimalarial compounds. It serves as a reliable positive control for both cell-based and target-based assays, ensuring assay validity and enabling the accurate identification of new chemical entities with antimalarial activity.
These application notes provide detailed methodologies for utilizing this compound in HTS assays, including data presentation, experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action of Cycloguanil
Cycloguanil competitively inhibits P. falciparum dihydrofolate reductase (PfDHFR), binding to the active site of the enzyme with high affinity. This binding event blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle. THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA replication and repair. By inhibiting PfDHFR, cycloguanil depletes the parasite's THF pool, leading to the cessation of DNA synthesis and ultimately, parasite death. Resistance to cycloguanil is primarily associated with point mutations in the dhfr gene, which alter the amino acid sequence of the enzyme's active site, thereby reducing the binding affinity of the drug.
Signaling Pathway: Folate Biosynthesis in Plasmodium falciparum
Caption: Mechanism of action of Cycloguanil in the P. falciparum folate pathway.
Quantitative Data
The following tables summarize the in vitro activity of cycloguanil against various strains of P. falciparum, including drug-sensitive and drug-resistant lines. This data is crucial for designing HTS assays, particularly for determining appropriate positive control concentrations and for characterizing the resistance profile of hit compounds.
Table 1: 50% Inhibitory Concentration (IC50) of Cycloguanil against P. falciparum Strains
| Strain | Geographic Origin | DHFR Genotype | Cycloguanil IC50 (nM) | Reference |
|---|---|---|---|---|
| NF54 | Africa | Wild Type | 11.1 (mean) | |
| 3D7 | - | Wild Type | 15.4 (mean) | |
| K1 | Thailand | C59R + S108N | >500 | |
| W2 | Vietnam | N51I + C59R + S108N | >500 | |
| 7G8 | Brazil | N51I + C59R + S108N | >500 |
| V1/S | Vietnam | N51I+C59R+S108N+I164L | >500 | |
Table 2: Impact of DHFR Mutations on Cycloguanil Susceptibility
| DHFR Mutation(s) | Fold-increase in Cycloguanil IC50 (approx.) | Reference |
|---|---|---|
| S108N | 10-100 | |
| N51I + S108N | >100 | |
| C59R + S108N | >100 | |
| N51I + C59R + S108N | >1000 |
| A16V + S108T | Specific resistance to cycloguanil | |
Experimental Protocols
Two primary types of HTS assays are presented: a cell-based assay that measures parasite growth inhibition and a target-based assay that directly measures the enzymatic activity of PfDHFR. Cycloguanil serves as an essential positive control in both.
Protocol 1: Cell-Based High-Throughput Screening for P. falciparum Growth Inhibition (DAPI-based Fluorescence Assay)
Objective: To identify compounds that inhibit the growth of P. falciparum in an in vitro culture.
Principle: Parasite proliferation is quantified by measuring the total DNA content using the fluorescent dye 4',6-diamidino-2-phenylindole (DAPI), which intercalates with DNA. A decrease in fluorescence intensity indicates parasite growth inhibition.
Materials:
-
P. falciparum culture (synchronized to ring-stage)
-
Human erythrocytes
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and Albumax II)
-
384-well black, clear-bottom microplates
-
DAPI staining solution (DAPI in a saponin-containing buffer)
-
This compound (positive control)
-
DMSO (negative control)
-
Test compounds
-
Automated liquid handler
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the cell-based P. falciparum growth inhibition assay.
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense test compounds and controls into 384-well plates.
-
Test Compounds: Typically at a final concentration of 1-10 µM.
-
Positive Control: Cycloguanil at a final concentration that gives >90% inhibition (e.g., 100 nM for sensitive strains).
-
Negative Control: DMSO (vehicle) at the same final concentration as the test compounds.
-
-
Parasite Addition: Add synchronized ring-stage P. falciparum culture (at a suitable hematocrit and parasitemia) to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Staining: Add the DAPI staining solution to each well and incubate in the dark at room temperature for at least 2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~358 nm and emission at ~461 nm.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
-
Determine the Z' factor to assess the quality of the assay. A Z' factor > 0.5 is generally considered excellent for HTS.
-
Protocol 2: Target-Based High-Throughput Screening for PfDHFR Inhibition (Spectrophotometric Assay)
Objective: To identify compounds that directly inhibit the enzymatic activity of recombinant P. falciparum DHFR.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. Inhibitors of DHFR will prevent this decrease in absorbance.
Materials:
-
Recombinant PfDHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., Tris buffer, pH 7.2, containing β-mercaptoethanol and BSA)
-
384-well UV-transparent microplates
-
This compound (positive control)
-
DMSO (negative control)
-
Test compounds
-
Spectrophotometric plate reader
Experimental Workflow:
Caption: Workflow for the target-based PfDHFR inhibition assay.
Procedure:
-
Reagent Preparation: Prepare working solutions of PfDHFR, NADPH, and DHF in assay buffer.
-
Compound and Enzyme Addition: In a 384-well plate, add assay buffer, PfDHFR enzyme, NADPH, and the test compounds or controls.
-
Test Compounds: Desired concentration range.
-
Positive Control: Cycloguanil at a concentration known to cause significant inhibition.
-
Negative Control: DMSO.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each test compound relative to the controls.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Conclusion
This compound is an indispensable tool for the high-throughput screening of novel antimalarial compounds. Its well-defined mechanism of action and established in vitro activity make it an ideal positive control for both cell-based and target-based screening assays. The protocols provided here offer robust and scalable methods for identifying new leads in the fight against malaria. Researchers and drug development professionals can adapt these protocols to their specific HTS platforms and compound libraries.
Cycloguanil Pamoate in Drug Repositioning: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406), the active metabolite of the antimalarial drug proguanil, is a well-established dihydrofolate reductase (DHFR) inhibitor.[1][2] Its pamoate salt, cycloguanil pamoate, has been historically used for malaria prophylaxis.[3] Recent drug repositioning studies have unveiled its potential therapeutic applications beyond malaria, primarily in oncology. This document provides detailed application notes, experimental protocols, and quantitative data from studies investigating the repositioning of this compound, with a focus on its anticancer activities.
The primary mechanism of action of cycloguanil involves the competitive inhibition of DHFR, a critical enzyme in the folate metabolic pathway.[4][5] This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids.[4] The disruption of DNA synthesis and cellular proliferation forms the basis of its antimalarial and potential anticancer effects.[4][6] Furthermore, DHFR inhibition by cycloguanil has been shown to suppress the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell growth and survival that is often dysregulated in cancer.[1][6]
Quantitative Data Summary
The anticancer efficacy of cycloguanil and its analogues has been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative measure of their potency.
Table 1: Inhibitory Activity (IC50) of Cycloguanil and Analogues against Human DHFR [7]
| Compound | NSC Identifier | IC50 (µM) |
| Methotrexate (MTX) | - | 0.177 ± 0.006 |
| Pyrimethamine (Pyr) | - | 8.6 ± 2.7 |
| Cycloguanil (Cyc) | - | 10.8 ± 3.5 |
| Analogue 1 | 3077 | 1.26 ± 0.66 |
| Analogue 2 | 123032 | 1.17 ± 0.46 |
| Analogue 3 | 127159 | 0.75 ± 0.32 |
| Analogue 4 | 127153 | 0.93 ± 0.24 |
| Analogue 5 | 128184 | 0.72 ± 0.24 |
| Baker's antifolate | 139105 | 2.11 ± 0.53 |
Table 2: Anti-proliferative Activity (GI50) of Cycloguanil in Breast Cancer Cell Lines [3]
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10 - 30 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 - 50 |
| MCF-7 | ER-Positive Breast Cancer | > 50 |
Signaling Pathways and Experimental Workflows
The inhibitory action of cycloguanil on DHFR sets off a cascade of intracellular events, ultimately leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the anticancer effects of cycloguanil.
Mechanism of action of Cycloguanil.
Workflow for evaluating Cycloguanil.
Experimental Protocols
DHFR Enzymatic Inhibition Assay
This assay measures the ability of cycloguanil to inhibit the enzymatic activity of purified human DHFR by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[6][8]
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
DHFR assay buffer (50 mM Tris, 50 mM NaCl, pH 7.4)
-
Cycloguanil and control inhibitors (e.g., Methotrexate)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare working stocks of inhibitors in DMSO.
-
In a 96-well plate, add 200 nM purified human DHFR and varying concentrations of the inhibitor (e.g., 0.1 to 100 µM) in DHFR buffer. Ensure the final DMSO concentration is consistent (e.g., 1-2%).
-
Include control wells:
-
No inhibitor control: DHFR enzyme, DHF, NADPH, and DMSO.
-
No enzyme control: DHF, NADPH, and DMSO.
-
-
Initiate the reaction by adding DHF (final concentration 137.5 µM) and NADPH (final concentration 125 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of cycloguanil on the viability and proliferation of cancer cells.[3][8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Cycloguanil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of cycloguanil in complete culture medium (e.g., 0.1 to 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of cycloguanil.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the cycloguanil concentration to determine the GI50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with cycloguanil.[3][8]
Materials:
-
Cancer cell lines
-
Cycloguanil
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of cycloguanil for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Folinic Acid Rescue Assay
This assay helps to determine if the cytotoxic effects of cycloguanil are primarily due to DHFR inhibition. Folinic acid can bypass the metabolic block caused by DHFR inhibitors.[1][9]
Materials:
-
Cancer cell lines
-
Cycloguanil or its analogues
-
Folinic acid
-
Cell viability reagent (e.g., MTT or resazurin)
-
96-well plates
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of the test compound in the presence or absence of a high concentration of folinic acid (e.g., 100 µM).
-
Include appropriate controls (vehicle-only and folinic acid-only).
-
Incubate for 72 hours.
-
Assess cell viability using a standard assay (e.g., MTT).
-
A significant increase in cell viability in the presence of folinic acid indicates that the compound's cytotoxicity is primarily mediated through DHFR inhibition. The lack of rescue suggests the involvement of other targets.[9]
Other Potential Repositioning Applications
While the primary focus of recent repositioning studies has been on cancer, there is limited historical evidence suggesting the potential use of this compound in treating cutaneous leishmaniasis.[10] However, further research is needed to validate these findings and establish a clear therapeutic protocol. The anti-inflammatory and immunomodulatory implications of DHFR inhibition could also suggest potential, though currently unexplored, applications in autoimmune and inflammatory diseases.[11][12]
Conclusion
This compound, through its active metabolite cycloguanil, presents a promising candidate for drug repositioning, particularly in oncology. Its well-defined mechanism of action as a DHFR inhibitor, coupled with its effects on the STAT3 signaling pathway, provides a strong rationale for its further investigation as an anticancer agent. The protocols and data presented here offer a comprehensive resource for researchers to design and execute studies aimed at exploring the full therapeutic potential of this established drug.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound in the treatment of cutaneous leishmaniasis. Initial trials in Panamá - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repositioning drugs for inflammatory disease – fishing for new anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Repositioning Strategies for the Identification of Novel Therapies for Rheumatic Autoimmune Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS Analysis of Cycloguanil Pamoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406), the active metabolite of the antimalarial prodrug proguanil (B194036), is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite.[1][2] Accurate quantification of cycloguanil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Cycloguanil pamoate, a salt of cycloguanil, is a form developed for sustained-release applications due to its limited aqueous solubility.[3] This document provides detailed application notes and protocols for the analysis of cycloguanil in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of this compound
This compound is formed from two molecules of cycloguanil and one molecule of pamoic acid.[3] This salt form significantly reduces the aqueous solubility of cycloguanil, a property that is leveraged in long-acting injectable formulations.[3] While the analytical methods described herein are for the quantification of the active cycloguanil moiety, understanding the properties of the pamoate salt is important for sample handling and preparation, especially when working with formulated products. The limited aqueous solubility may necessitate the use of organic solvents for initial dissolution steps before spiking into biological matrices for method development and validation.[3][4]
Metabolic Activation and Mechanism of Action
Proguanil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active form, cycloguanil.[5] Cycloguanil then inhibits the parasite's DHFR enzyme, blocking the conversion of dihydrofolate to tetrahydrofolate. This disruption of the folate pathway inhibits the synthesis of nucleic acids and amino acids, ultimately leading to the parasite's death.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of cycloguanil in biological samples.
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Rat Blood & Plasma |
| Sample Preparation | Solid-Phase Extraction | Protein Precipitation | Protein Precipitation |
| Linearity Range | 0.5 - 50.0 ng/mL | 0.2 ng/mL (LLOQ) | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.2 ng/mL | 1 ng/mL |
| Intra-run Precision (%RSD) | < 10.69% | Not Reported | < 12% |
| Inter-run Precision (%RSD) | < 1.99% | Not Reported | < 12% |
| Accuracy/Recovery | 106.72% | Not Reported | > 73% |
| Internal Standard | Riluzole | Not specified | Chloroproguanil |
| Reference | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is based on a validated method for the simultaneous analysis of proguanil and cycloguanil.[6]
Materials:
-
Human plasma samples
-
Cycloguanil and internal standard (e.g., Riluzole) stock solutions
-
0.1 N Sodium Hydroxide (B78521)
-
SPE cartridges (e.g., C18)
-
Water
-
LC-MS/MS system
Procedure:
-
To 0.5 mL of human plasma, add 20 µL of the internal standard working solution.
-
Add 0.2 mL of 0.1 N sodium hydroxide and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Protein Precipitation from Human Serum
This protocol is adapted from a multiplex assay for various antimalarial drugs.
Materials:
-
Human serum samples
-
Cycloguanil and internal standard stock solutions
-
Ice-cold acetonitrile (B52724)
-
LC-MS/MS system
Procedure:
-
To 100 µL of serum sample, add 50 µL of the ice-cold internal standard solution and vortex for 5 seconds.
-
Add 900 µL of ice-cold acetonitrile and vortex for 10 minutes.
-
Incubate the samples on ice for 10 minutes and vortex again for 10 seconds.
-
Centrifuge the samples for 10 minutes at 17,968 x g.
-
Transfer 950 µL of the supernatant to a new tube and evaporate to complete dryness with pressurized air at room temperature.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of aqueous buffer and methanol) for LC-MS/MS analysis.
Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated out of solution using an organic solvent, leaving the analyte in the supernatant. | The analyte is selectively adsorbed onto a solid support and then eluted with a suitable solvent. |
| Pros | - Simple, fast, and low-cost.[7]- Minimal method development required.[8] | - Provides cleaner extracts.[7]- Reduces matrix effects.[7][9]- Can improve assay sensitivity and robustness.[7] |
| Cons | - May not effectively remove all matrix interferences, such as phospholipids.[10]- Can lead to ion suppression or enhancement in the MS.[10] | - More complex and time-consuming.[7]- Higher cost per sample.[7]- Requires method development to optimize recovery.[11] |
| Best For | High-throughput screening, rapid analysis where high sensitivity is not critical. | Regulated bioanalysis, methods requiring high sensitivity and accuracy, complex matrices. |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 609-78-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Experimental Design of Cycloguanil Pamoate Prophylactic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406), the active metabolite of the prodrug proguanil (B194036), is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[1] This enzyme is critical for the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and replication.[1] By inhibiting PfDHFR, cycloguanil effectively halts parasite development, making it a key agent for malaria prophylaxis.[2] This is particularly crucial during the asymptomatic liver stage of malaria, as targeting the parasite at this point prevents the progression to the symptomatic blood stage.[3]
Cycloguanil pamoate is a long-acting injectable formulation designed to provide sustained prophylactic protection. This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound's prophylactic efficacy, covering both in vitro and in vivo models.
Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway
Cycloguanil competitively inhibits PfDHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for thymidylate synthase and other enzymes involved in the synthesis of purines and pyrimidines, the building blocks of DNA. The disruption of this pathway ultimately leads to the parasite's inability to replicate and survive.
Data Presentation: In Vitro and In Vivo Efficacy of Cycloguanil
The following tables summarize the expected efficacy of cycloguanil in preclinical models. Note that the efficacy of this compound will depend on its release kinetics from the formulation.
Table 1: In Vitro Activity of Cycloguanil Against Plasmodium Species
| Parameter | Parasite Stage | P. falciparum (Drug-Sensitive Strain) | P. berghei (Rodent Malaria) | Reference Compound (Atovaquone) |
| IC50 | Liver Stage Schizonts | 5 - 20 nM (estimated) | 6.02 µM (Proguanil) | ~1 nM |
| IC50 | Blood Stage (Asexual) | ~11.1 nM (3D7 strain) | - | ~0.1 - 1 nM |
Note: Specific IC50 values for cycloguanil against P. falciparum liver stages are not widely published and are estimated based on its known potent activity. The value for P. berghei is for the parent compound proguanil.[1][4]
Table 2: In Vivo Prophylactic Efficacy of Antimalarials in a Murine Model (P. berghei)
| Parameter | Administration Route | Cycloguanil (Expected Range) | Reference Compound (Chloroquine) |
| ED50 (4-Day Suppressive Test) | Oral (p.o.) / Subcutaneous (s.c.) | 1 - 10 mg/kg | 1.5 - 1.8 mg/kg |
| Causal Prophylactic Dose (90-100% protection) | s.c. | 10 - 50 mg/kg | Not effective |
Note: ED50 values for cycloguanil can vary depending on the mouse and parasite strain. The provided range is an estimate based on literature for DHFR inhibitors. Chloroquine is effective against blood stages but not a causal prophylactic.[5][6][7]
Experimental Protocols
A robust experimental design to evaluate the prophylactic efficacy of this compound involves a combination of in vitro and in vivo studies.
Protocol 1: In VitroP. falciparum Liver Stage Assay
This protocol assesses the direct inhibitory effect of cycloguanil on the development of P. falciparum liver-stage schizonts in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
P. falciparum sporozoites (e.g., NF54 strain)
-
Hepatocyte culture medium
-
Cycloguanil
-
Control compounds (e.g., atovaquone (B601224) as a positive control, DMSO as a vehicle control)
-
96-well plates
-
Antibodies for immunofluorescence (e.g., anti-HSP70)
-
Fluorescence microscope
Methodology:
-
Hepatocyte Seeding: Thaw and seed primary human hepatocytes in 96-well collagen-coated plates at a density of approximately 60,000-80,000 cells per well. Culture for 24-48 hours to allow for cell attachment and monolayer formation.[8]
-
Compound Preparation and Addition: Prepare serial dilutions of cycloguanil and control compounds in hepatocyte culture medium. Add the compounds to the hepatocyte cultures.
-
Sporozoite Infection: Add P. falciparum sporozoites to each well at a ratio of approximately 1:1 with hepatocytes. Centrifuge the plates at a low speed to facilitate sporozoite contact with the hepatocytes.[8]
-
Incubation: Incubate the infected cultures for 3 to 5 days, with daily media changes containing the respective drug concentrations.
-
Fixation and Staining: After the incubation period, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with a primary antibody against a parasite-specific protein (e.g., HSP70) followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Enumerate the number and size of liver-stage schizonts in each well.
-
Data Analysis: Calculate the percent inhibition of schizont development for each drug concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Causal Prophylaxis Study in a Murine Model
This protocol evaluates the ability of a single intramuscular injection of this compound to prevent the establishment of a blood-stage infection following a sporozoite challenge.
Materials:
-
This compound
-
Oleaginous vehicle (e.g., sesame oil, cottonseed oil)[9]
-
Female NMRI or Swiss Webster mice (4-6 weeks old)
-
Plasmodium berghei sporozoites
-
Anopheles stephensi mosquitoes infected with P. berghei
-
Microscope, slides, and Giemsa stain
Methodology:
-
Formulation Preparation: Prepare a sterile suspension of this compound in the chosen oleaginous vehicle. Ensure a uniform particle size distribution for consistent drug release.
-
Drug Administration: Administer a single intramuscular injection of the this compound formulation to the hind limb of the experimental mice at various doses. Include a vehicle control group.
-
Sporozoite Challenge: At a specified time point after drug administration (e.g., 7, 14, or 28 days), challenge the mice with an intravenous injection of 10,000 P. berghei sporozoites.[6][7]
-
Monitoring of Parasitemia: Starting from day 3 post-challenge, prepare thin blood smears from the tail vein of each mouse daily for at least 14 days.
-
Microscopic Examination: Stain the blood smears with Giemsa and examine under a microscope to detect the presence of blood-stage parasites. A mouse is considered positive if at least one parasite is observed.
-
Data Analysis: Determine the number of mice protected from infection (i.e., no detectable parasitemia) in each treatment group. Calculate the percentage of protection for each dose and time point. The highest dose that provides 90-100% protection is considered the effective prophylactic dose.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a long-acting prophylactic agent against malaria. The combination of in vitro liver-stage assays and in vivo causal prophylaxis models will generate the necessary data to assess the compound's potential for further development. Careful attention to formulation and experimental detail is crucial for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of cycloguanil against African isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of causal prophylactic activity in Plasmodium berghei yoelii and its value for the development of new antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Plasmodium falciparum liver-stages in hepatocytes derived from human fetal liver organoid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. intramuscular depot formulation: Topics by Science.gov [science.gov]
Application Note: Measuring Cycloguanil Pamoate Uptake in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloguanil (B1669406), the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate pathway, responsible for producing tetrahydrofolate, a key cofactor in the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair.[3][4] Because rapidly dividing cancer cells have a high demand for DNA synthesis, DHFR has long been an established target for cancer chemotherapy.[5][6][7] Cycloguanil and its analogues have demonstrated anti-cancer activity by targeting this metabolic vulnerability.[8][9] Recent studies have confirmed that cycloguanil and related compounds potently inhibit human DHFR and engage the target in cancer cells.[10][11]
Measuring the intracellular concentration of cycloguanil is crucial for understanding its pharmacodynamics, determining the effective dose at the site of action, and overcoming potential resistance mechanisms. This application note provides a detailed protocol for quantifying the uptake of cycloguanil in cultured cancer cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[12]
Principle of the Assay
The protocol involves incubating cultured cancer cells with a known concentration of cycloguanil pamoate for a specific duration. After incubation, extracellular drug is removed by washing. The cells are then lysed to release the intracellular contents, including the absorbed drug. The concentration of cycloguanil in the cell lysate is then accurately quantified using a validated LC-MS/MS method. The total protein content of the lysate is used to normalize the drug concentration, which is typically expressed as the amount of drug per milligram of total cellular protein (e.g., ng/mg protein or pmol/mg protein). This normalization accounts for variations in cell number between experiments.[13]
Signaling Pathway of DHFR Inhibition by Cycloguanil
Cycloguanil's primary mechanism of action is the competitive inhibition of DHFR.[14] This blockade disrupts the folate metabolic pathway, which is essential for cellular proliferation. By binding to the active site of DHFR, cycloguanil prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] The resulting depletion of the THF pool leads to a downstream interruption of both purine (B94841) and thymidylate synthesis, which are essential precursors for DNA and RNA. This ultimately causes cell cycle arrest and inhibits the growth of cancer cells.[4][6] Some studies also suggest that DHFR inhibition can disrupt STAT3-dependent gene expression, another critical pathway in tumor progression.[9][10]
Experimental Protocol: Quantification of Intracellular Cycloguanil
This protocol outlines the measurement of cycloguanil uptake in a cancer cell line (e.g., MDA-MB-231 breast cancer cells) using LC-MS/MS.[8]
I. Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents:
-
This compound (or Cycloguanil Hydrochloride)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
-
Solvents (LC-MS Grade):
-
Methanol
-
Water
-
Formic Acid
-
Labware:
-
6-well cell culture plates
-
Microcentrifuge tubes (1.5 mL)
-
Cell scraper
-
Autosampler vials for LC-MS/MS
-
II. Experimental Workflow
III. Step-by-Step Procedure
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5 x 10⁵ cells per well in 6-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 2 mL of the drug-containing medium to each well.
-
Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
-
Cell Harvesting:
-
To terminate drug uptake, aspirate the medium and immediately wash the cell monolayer twice with 2 mL of ice-cold PBS per well. This step is critical to remove any extracellular or non-specifically bound drug.[13]
-
After the final wash, add 200-300 µL of cell lysis buffer to each well.
-
Use a cell scraper to detach the cells and ensure complete lysis.
-
Transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Lysate Processing:
-
Vortex the tubes briefly and incubate on ice for 20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new set of clean, labeled tubes.
-
-
Protein Quantification:
-
Use a small aliquot (10-20 µL) of the clarified lysate to determine the total protein concentration using a BCA Protein Assay Kit, following the manufacturer's instructions. This is essential for normalization.[15]
-
-
Sample Preparation for LC-MS/MS:
-
To precipitate proteins and extract the drug, add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to 1 volume of cell lysate (e.g., 300 µL acetonitrile to 100 µL lysate).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of cycloguanil. This involves optimizing chromatographic separation and mass spectrometric parameters (e.g., parent ion, fragment ions, collision energy).
-
Prepare a standard curve by spiking known concentrations of cycloguanil into a control cell lysate that has undergone the same extraction procedure.
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
-
Data Analysis and Calculation:
-
Quantify the concentration of cycloguanil in each sample by interpolating from the standard curve.
-
Calculate the intracellular drug concentration by normalizing the amount of drug to the total protein content of the lysate sample.
-
Formula: Intracellular Concentration (pmol/mg) = (Concentration from LC-MS/MS [pmol/mL] * Volume of Lysate [mL]) / (Protein Concentration [mg/mL] * Volume of Lysate used for extraction [mL])
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison across different conditions (e.g., concentrations, time points, cell lines).
Table 1: Time-Dependent Uptake of Cycloguanil in MDA-MB-231 Cells
| Incubation Time (hours) | Intracellular Cycloguanil (pmol/mg protein) ± SD |
| 0 | 0 |
| 2 | Data Point 1 |
| 6 | Data Point 2 |
| 12 | Data Point 3 |
| 24 | Data Point 4 |
| Cells were treated with 10 µM this compound. Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Dose-Dependent Uptake of Cycloguanil in Cancer Cell Lines
| Cycloguanil Conc. (µM) | MDA-MB-231 (pmol/mg protein) ± SD | MCF-7 (pmol/mg protein) ± SD |
| 0.1 | Data Point A | Data Point D |
| 1.0 | Data Point B | Data Point E |
| 10.0 | Data Point C | Data Point F |
| Cells were incubated for 24 hours. Data are presented as mean ± standard deviation from three independent experiments. |
Note: The placeholder "Data Point" should be replaced with actual experimental results. The values will depend on the specific cell line, experimental conditions, and the analytical method's sensitivity.
References
- 1. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.monash.edu [research.monash.edu]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. | Broad Institute [broadinstitute.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cycloguanil Pamoate Resistance in Plasmodium falciparum In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406), the active metabolite of the prodrug proguanil, is an antifolate antimalarial agent that inhibits the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[1][2] This enzyme is crucial for the folate biosynthesis pathway, which is essential for DNA synthesis and parasite replication.[1][2] The emergence of drug-resistant strains, primarily due to point mutations in the dhfr gene, has compromised the efficacy of cycloguanil.[1][2] Understanding the mechanisms of resistance and developing methodologies to induce and study these resistant parasites in the laboratory are critical for the development of new antimalarial drugs and for monitoring the spread of resistance.
These application notes provide detailed protocols for the in vitro induction of cycloguanil pamoate resistance in P. falciparum, subsequent characterization of the resistant phenotype, and genotypic analysis of the resistance markers.
Mechanism of Action and Resistance
Cycloguanil targets the DHFR enzyme, a key component of the folate biosynthetic pathway. By inhibiting DHFR, cycloguanil blocks the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of nucleic acids and certain amino acids, ultimately halting parasite replication.[3]
Resistance to cycloguanil in P. falciparum is primarily conferred by specific point mutations in the dhfr gene.[1] A double mutation, resulting in an alanine (B10760859) to valine change at codon 16 (A16V) and a serine to threonine change at codon 108 (S108T), is strongly associated with cycloguanil resistance.[2] Interestingly, this combination can confer high-level resistance to cycloguanil while the parasite may remain sensitive to other DHFR inhibitors like pyrimethamine (B1678524).[2] Conversely, a single S108N mutation is a primary determinant of pyrimethamine resistance with only a moderate effect on cycloguanil susceptibility.[4][5][6] The accumulation of multiple mutations in the dhfr gene can lead to a stepwise increase in the level of resistance to antifolates.[1]
Data Presentation: In Vitro Susceptibility of P. falciparum Strains to Cycloguanil
The level of resistance is quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50% in vitro. The following table summarizes representative IC50 values for cycloguanil against P. falciparum strains with different dhfr genotypes.
| P. falciparum Strain | dhfr Genotype | Cycloguanil IC50 (nM) | Pyrimethamine IC50 (nM) | Reference |
| Sensitive (e.g., 3D7) | Wild Type | ~10 - 50 | ~10 - 100 | [7] |
| Pyrimethamine-Resistant | S108N | Moderately Increased | > 2,000 | [4][5] |
| Cycloguanil-Resistant | A16V + S108T | > 500 | ~10 - 100 | [4][6] |
| Multi-drug Resistant | Multiple mutations | > 500 | > 2,000 | [3] |
Experimental Protocols
Protocol 1: Continuous In Vitro Culture of P. falciparum
This protocol describes the standard method for the continuous culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI 1640 medium supplemented with L-glutamine, 25 mM HEPES, 50 mg/liter hypoxanthine, 0.225% NaHCO3, and 0.5% Albumax I or 10% human serum.
-
Culture flasks or 6-24 well plates
-
Humidified modular incubator chamber
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
37°C incubator
Procedure:
-
Prepare the Complete Culture Medium and warm it to 37°C.
-
Wash human erythrocytes three times with RPMI 1640 medium.
-
Initiate the culture by mixing the P. falciparum infected erythrocytes with fresh, washed erythrocytes in CCM to achieve a starting parasitemia of ~0.5% and a hematocrit of 3-5%.
-
Place the culture in a flask or multi-well plate and transfer it to a modular chamber.
-
Flush the chamber with the gas mixture, seal it, and place it in a 37°C incubator.
-
Maintain the culture by changing the medium daily. Monitor parasitemia by preparing thin blood smears and staining with Giemsa.
-
When the parasitemia reaches 5-10%, dilute the culture with fresh erythrocytes and CCM to maintain a healthy culture.
Protocol 2: Induction of this compound Resistance
This protocol outlines the stepwise method for selecting for cycloguanil-resistant parasites. This method involves gradually increasing the drug concentration over time.[8]
Materials:
-
Healthy, asynchronous culture of a cycloguanil-sensitive P. falciparum strain (e.g., 3D7) with a high parasitemia (>5%).
-
This compound stock solution (in DMSO, then diluted in CCM).
-
Complete Culture Medium (CCM).
-
96-well microplates for IC50 determination.
Procedure:
-
Determine the baseline IC50: Before initiating the resistance selection, determine the IC50 of this compound for the parent parasite line using Protocol 3.
-
Initiate Drug Pressure: Start by culturing a large population of parasites (~10^8 parasites) in CCM containing this compound at a concentration equal to the IC50.[8]
-
Monitor and Increase Drug Concentration: Monitor the parasite culture daily. Initially, a significant drop in parasitemia is expected. Once the parasite culture has adapted and shows stable growth, double the concentration of this compound.
-
Stepwise Increase: Continue this process of allowing the parasites to adapt and then doubling the drug concentration. This can be a lengthy process, potentially taking several months.[9]
-
Selection of Resistant Population: A parasite line is considered resistant when it can consistently grow in a drug concentration that is significantly higher than the initial IC50 of the parent strain.
-
Cloning of Resistant Parasites: Once a resistant population is established, it is crucial to obtain a clonal line by limiting dilution.
-
Confirm Resistance and Stability: After cloning, remove the drug pressure and culture the parasites in drug-free medium for an extended period (e.g., over a month) to ensure the stability of the resistant phenotype.[2] Then, re-determine the IC50 to quantify the level of resistance.
Alternatively, a single-step selection can be performed by exposing a large number of parasites (10^7 - 10^9) to a single, high concentration of cycloguanil (e.g., 3-5 times the IC50).[8][10]
Protocol 3: In Vitro Drug Susceptibility Testing ([³H]Hypoxanthine Incorporation Assay)
This protocol is a standard method for determining the IC50 of antimalarial drugs.[11]
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
This compound serial dilutions.
-
96-well microplates.
-
Hypoxanthine-free culture medium.
-
[³H]Hypoxanthine.
-
Cell harvester and filter mats.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare Drug Plates: Prepare serial dilutions of this compound in 96-well plates. Include drug-free wells for 100% growth control and wells with uninfected erythrocytes for background control.
-
Prepare Parasite Culture: Synchronize the P. falciparum culture to the ring stage and dilute it to a final parasitemia of 0.5% and a hematocrit of 2% in hypoxanthine-free medium.[11]
-
Inoculation and Incubation: Add the prepared parasite suspension to each well of the drug-dosed plate and incubate for 24 hours at 37°C in a humidified, gassed chamber.[11]
-
Addition of [³H]Hypoxanthine: After the initial 24-hour incubation, add [³H]hypoxanthine to each well and incubate for an additional 24 hours.[11]
-
Harvesting: Terminate the assay by freezing the plates. Thaw the plates and harvest the contents of each well onto a filter mat using a cell harvester.
-
Measurement: Wash the filter mat to remove unincorporated [³H]hypoxanthine. Dry the mat, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free controls. Plot the percentage of inhibition against the log of the drug concentration to determine the IC50 value.
Protocol 4: Genotypic Analysis of the dhfr Gene
This protocol describes the amplification and sequencing of the dhfr gene to identify mutations associated with cycloguanil resistance.
Materials:
-
Genomic DNA extracted from the parent (sensitive) and resistant P. falciparum lines.
-
PCR primers flanking the coding region of the dhfr gene.
-
PCR reaction mix (Taq polymerase, dNTPs, buffer).
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
DNA Extraction: Extract genomic DNA from a pellet of cultured parasites.
-
PCR Amplification: Amplify the dhfr gene using specific primers.
-
Verification of Amplicon: Run the PCR product on an agarose gel to confirm the size of the amplified fragment.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and sensitive parasite lines with the reference dhfr sequence to identify any point mutations.
Mandatory Visualizations
Caption: Workflow for in vitro induction and characterization of cycloguanil resistance.
Caption: Cycloguanil targets DHFR; mutations in dhfr cause resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria. | Semantic Scholar [semanticscholar.org]
- 5. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Cycloguanil Pamoate-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing apoptosis induced by cycloguanil (B1669406) pamoate. Cycloguanil, the active metabolite of the antimalarial drug proguanil (B194036), functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3][4][5][6][7][8][9][10][11][12] Inhibition of DHFR disrupts the synthesis of essential nucleic acid precursors, leading to cell cycle arrest and subsequent apoptosis.[4] This document outlines key experimental protocols and data presentation strategies to effectively study this process.
Core Concepts and Signaling
Cycloguanil's primary mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA synthesis and replication.[3][4] By blocking this pathway, cycloguanil leads to a depletion of intracellular tetrahydrofolate, which in turn inhibits DNA synthesis, causing cell cycle arrest and ultimately triggering the intrinsic apoptotic pathway.
Caption: this compound's inhibition of DHFR and its downstream effects leading to apoptosis.
Experimental Workflow
A typical workflow for assessing this compound-induced apoptosis involves a multi-faceted approach, combining early and late-stage apoptosis markers.
Caption: A general experimental workflow for assessing this compound-induced apoptosis.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.
| Assay | Parameter Measured | Control (Vehicle) | Cycloguanil (Low Conc.) | Cycloguanil (High Conc.) |
| Annexin V/PI | % Early Apoptotic Cells | |||
| % Late Apoptotic/Necrotic Cells | ||||
| Caspase-3 Activity | Fold Increase vs. Control | 1.0 | ||
| TUNEL | % TUNEL-Positive Cells | |||
| Western Blot | Bax/Bcl-2 Ratio |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[14][15] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15]
Protocol:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of fluorescently conjugated Annexin V and 5 µL of PI staining solution.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] Its activation is a hallmark of apoptosis. This assay utilizes a synthetic substrate that is cleaved by active caspase-3 to release a chromophore or fluorophore, which can be quantified.[18]
Protocol:
-
Cell Lysis:
-
Enzymatic Reaction:
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to each well.[18]
-
Include a negative control with a caspase-3 inhibitor.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.[18]
-
Data Analysis:
-
Calculate the fold increase in caspase-3 activity in treated samples compared to the untreated control.[18]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[20] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[21][22]
Protocol:
-
Sample Preparation:
-
TUNEL Reaction:
-
Detection and Visualization:
-
Wash the samples to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye such as DAPI.[23]
-
Mount the coverslips on microscope slides.
-
Visualize the samples using a fluorescence microscope.
-
Data Analysis:
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (DAPI-stained).[21]
Western Blotting for Bcl-2 Family Proteins
Western blotting can be used to assess changes in the expression levels of key apoptosis-regulating proteins. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate.[25] An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.
Protocol:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[26]
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[25][27]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
-
Perform densitometric analysis of the bands using image analysis software.[25]
-
Normalize the band intensities of Bax and Bcl-2 to the loading control.
-
Calculate the Bax/Bcl-2 ratio for each treatment condition.[25]
-
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. | Broad Institute [broadinstitute.org]
- 7. Cycloguanil - Wikipedia [en.wikipedia.org]
- 8. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. caspase3 assay [assay-protocol.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mpbio.com [mpbio.com]
- 20. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 22. antbioinc.com [antbioinc.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cycloguanil Pamoate Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of cycloguanil (B1669406) pamoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of cycloguanil pamoate.
Issue 1: this compound is "oiling out" instead of crystallizing.
This phenomenon, where the compound separates as a liquid phase instead of a solid, can be attributed to high supersaturation, low solubility of the solute in the chosen solvent system at the crystallization temperature, or the presence of impurities.
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Decrease the initial concentration of this compound in the solvent.
-
Slow down the cooling rate to allow molecules more time to orient themselves into a crystal lattice.
-
If using an anti-solvent, add it more slowly and with vigorous stirring to ensure proper mixing and prevent localized high supersaturation.
-
-
Solvent System Optimization:
-
Screen for alternative solvents or solvent mixtures. A solvent in which this compound has moderate solubility at higher temperatures and lower solubility at cooler temperatures is ideal.
-
Consider using a co-solvent to modify the solubility profile.
-
-
Seeding:
-
Introduce seed crystals of this compound to provide a template for crystal growth. This can help bypass the nucleation barrier and encourage crystallization over oiling out.
-
Issue 2: Poor crystal yield of this compound.
Low yield can result from incomplete crystallization, high solubility of the compound in the mother liquor even at low temperatures, or loss of material during isolation.
Troubleshooting Steps:
-
Maximize Supersaturation (without oiling out):
-
Optimize the final crystallization temperature. Ensure sufficient cooling to reduce the solubility of this compound.
-
Increase the concentration of the anti-solvent, if one is being used.
-
-
Solvent Selection:
-
Choose a solvent system where this compound has a significant difference in solubility between the initial and final crystallization temperatures.
-
-
Extended Crystallization Time:
-
Allow more time for the crystallization process to reach equilibrium.
-
Issue 3: Formation of amorphous precipitate instead of crystals.
Amorphous solids lack a well-defined crystal lattice and can be undesirable for pharmaceutical applications. This is often caused by very rapid precipitation.
Troubleshooting Steps:
-
Decrease the Rate of Supersaturation:
-
Slow down the cooling rate or the rate of anti-solvent addition significantly.
-
Maintain good agitation to ensure homogeneity.
-
-
Solvent and Temperature:
-
Experiment with different solvents that may favor crystalline over amorphous precipitation.
-
Increase the crystallization temperature slightly to provide more energy for molecules to arrange in an ordered lattice.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent systems for this compound crystallization?
The choice of solvent is critical and depends on the desired crystal form and particle size. While specific proprietary information is often not published, a good starting point is to screen solvents with varying polarities. Common solvents used for similar pharmaceutical compounds include alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), often in combination with an anti-solvent like water or heptane.
Q2: How can I control the particle size of this compound crystals?
-
Cooling Rate: A slower cooling rate generally results in larger crystals, while rapid cooling leads to smaller crystals.
-
Agitation: The type and speed of stirring can influence crystal size distribution.
-
Seeding: The amount and size of seed crystals can be used to control the final particle size.
Q3: Does this compound exhibit polymorphism?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in pharmaceutical molecules. Different polymorphs can have different physical properties, including solubility and stability. It is crucial to characterize the solid form of this compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure the desired and most stable polymorph is consistently produced.
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Dissolution: Dissolve the this compound in a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50°C) to achieve a clear, saturated solution.
-
Cooling: Cool the solution slowly and under controlled agitation. A typical cooling rate might be 0.1-0.5°C per minute.
-
Maturation: Once the target temperature (e.g., 5°C) is reached, hold the suspension at this temperature for a period (e.g., 2-4 hours) to allow for complete crystallization.
-
Isolation: Isolate the crystals by filtration.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve the this compound in a solvent in which it is freely soluble (e.g., dimethylformamide - DMF).
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which this compound is poorly soluble, e.g., water) to the solution with vigorous stirring.
-
Precipitation and Maturation: Continue adding the anti-solvent until precipitation is complete. Allow the suspension to stir for a period to ensure equilibrium.
-
Isolation and Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Methanol | 15.2 |
| Ethanol | 8.5 |
| Acetone | 25.8 |
| Ethyl Acetate | 5.1 |
| Water | < 0.1 |
| Heptane | < 0.1 |
Table 2: Effect of Cooling Rate on Crystal Size of this compound from a Methanol Solution
| Cooling Rate (°C/min) | Average Crystal Size (µm) |
| 0.1 | 150 |
| 0.5 | 75 |
| 1.0 | 40 |
| 5.0 | 15 |
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Experimental workflow for anti-solvent crystallization.
Technical Support Center: Optimizing Cycloguanil Pamoate In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloguanil (B1669406) pamoate in vivo.
Frequently Asked Questions (FAQs)
Q1: What is cycloguanil and how is it related to proguanil (B194036)?
A1: Cycloguanil is the active metabolite of the antimalarial drug proguanil.[1][2][3] Proguanil is a prodrug that is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2C19) into cycloguanil.[3] Cycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, which is crucial for its survival.[1][3][4]
Q2: What is cycloguanil pamoate and why is it used?
A2: this compound is a salt form of cycloguanil that is designed to create a long-acting injectable (LAI) or depot formulation.[5][6] This allows for the slow release of cycloguanil into the bloodstream over an extended period, reducing the need for frequent dosing.[7][8][9]
Q3: What are the key metabolic pathways for cycloguanil formation?
A3: Proguanil is converted to cycloguanil through oxidative cyclization, primarily by the hepatic enzyme CYP2C19, with a minor contribution from CYP3A4.[3] Genetic variations in CYP2C19 can lead to significant differences in metabolism, classifying individuals as extensive or poor metabolizers.[3][10]
Q4: How does cycloguanil exert its antimalarial effect?
A4: Cycloguanil inhibits the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[3][11] This enzyme is essential for the parasite's folate biosynthesis pathway, which is required for DNA synthesis and cell division.[11][12] Inhibition of DHFR leads to the disruption of these processes and ultimately, parasite death.[3][11]
Q5: What transporters are involved in the disposition of cycloguanil?
A5: Cycloguanil is a substrate for several organic cation transporters, including OCT1, OCT2, MATE1, and MATE2-K.[13][14] These transporters play a role in the uptake of cycloguanil into hepatocytes for metabolism and its subsequent elimination.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or variable plasma concentrations of cycloguanil | 1. Poor metabolizer phenotype: The experimental animal model or human subjects may have low CYP2C19 activity.[3][10] 2. Formulation issues: The this compound may not be releasing from the injection site as expected. 3. Drug-drug interactions: Co-administered drugs may be inhibiting CYP2C19.[2] 4. Analytical issues: Problems with sample collection, processing, or the analytical method. | 1. Screen subjects for metabolizer status if possible. Consider using a different animal model with known metabolic pathways. 2. Characterize the in vitro release profile of your formulation. Evaluate the injection site for any signs of precipitation or encapsulation. 3. Review all co-administered compounds for potential interactions with CYP enzymes. 4. Ensure proper sample handling and storage. Validate your analytical method (e.g., LC-MS/MS) for accuracy and precision.[11][15] |
| Unexpected toxicity | 1. High drug exposure: The dose may be too high, or the formulation may be releasing the drug too quickly (dose dumping). 2. Folic acid deficiency: As a DHFR inhibitor, cycloguanil can interfere with host folate metabolism, especially at high doses.[5] 3. Off-target effects: The observed toxicity may not be related to DHFR inhibition.[12] | 1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).[16] Analyze the pharmacokinetic profile to check for initial burst release. 2. Consider co-administration of folinic acid (leucovorin) to rescue host cells.[5] Monitor for signs of folate deficiency, such as bone marrow suppression.[5] 3. Perform a folinic acid rescue experiment; if toxicity persists, investigate potential off-target mechanisms.[12] |
| Precipitation of cycloguanil in aqueous solutions | Exceeding solubility limit: Cycloguanil has limited aqueous solubility.[4] | 1. Lower the final concentration of the drug in your vehicle. 2. Use a suitable organic solvent such as DMSO for stock solutions, ensuring the final solvent concentration in the formulation is low (<1%) and non-toxic.[4] 3. Consider using the hydrochloride salt of cycloguanil, which may have better aqueous solubility.[4][17] |
| Inconsistent results in in vivo efficacy studies | 1. Variable drug exposure: See "Low or variable plasma concentrations" above. 2. Drug resistance: The parasite strain used may have developed resistance to antifolates.[2][12] 3. Assay variability: Inconsistent experimental procedures. | 1. Monitor plasma drug concentrations to ensure they are within the therapeutic range. 2. Confirm the sensitivity of your parasite strain to cycloguanil using in vitro assays.[12] 3. Standardize all experimental procedures, including parasite inoculation, dosing, and endpoint measurements. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Cycloguanil in Healthy Volunteers After Oral Proguanil Administration
| Parameter | Value (mean ± SD) | Reference |
| Maximum Plasma Concentration (Cmax) | 52.0 ± 15.2 ng/mL | [18] |
| Time to Maximum Plasma Concentration (Tmax) | 5.3 ± 1.0 h | [18] |
| Elimination Half-life (t½) | 11.7 ± 3.1 h | [18] |
| Area Under the Curve (AUC) | 679 ± 372 ng·h/mL | [19] |
Data from studies where subjects were administered 200 mg of proguanil hydrochloride.
Table 2: In Vitro Activity of Cycloguanil Against P. falciparum
| Isolate Type | Mean IC50 (nM) | Reference |
| Susceptible | 11.1 | [12] |
| Resistant | 2,030 | [12] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound
Objective: To determine the pharmacokinetic profile of cycloguanil after a single intramuscular injection of this compound in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Formulation Preparation: Prepare a sterile suspension of this compound in a suitable vehicle (e.g., sesame oil with 2% aluminum monostearate) at the desired concentration. Ensure the formulation is homogenous before administration.
-
Dosing: Administer a single intramuscular injection of the this compound formulation into the gluteal muscle of the rats at a dose of 50 mg/kg.
-
Blood Sampling: Collect sparse blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-determined time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours post-dose). Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes to separate the plasma.[11] Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of cycloguanil in the plasma samples using a validated LC-MS/MS method (see Protocol 2).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Protocol 2: Quantification of Cycloguanil in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of cycloguanil in plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation): [11]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Cycloguanil-d4 hydrochloride).
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.[11]
-
-
Chromatographic Conditions:
-
LC System: A validated LC system capable of gradient elution.
-
Column: A suitable C18 column.
-
Mobile Phase A: 10 mM aqueous ammonium (B1175870) formate (B1220265) buffer with 0.025% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A linear gradient is used to separate the analytes.[11]
-
-
Mass Spectrometric Conditions:
-
Quantification: Create a calibration curve using standards of known cycloguanil concentrations and determine the concentration in the unknown samples by interpolation.
Visualizations
Caption: Metabolism of proguanil to cycloguanil and its mechanism of action.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. Cycloguanil - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Toxicity of the repository antimalarial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the antimalarial effects of this compound (CI-501) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-acting injectable antipsychotics: focus on olanzapine pamoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of olanzapine long-acting injection for the maintenance treatment of adult patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cycloguanil Pamoate Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with cycloguanil (B1669406) pamoate resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is cycloguanil and what is its primary mechanism of action?
Cycloguanil is the active metabolite of the antimalarial prodrug proguanil.[1][2][3] It functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][4] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids, and therefore vital for cell replication.[1] By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair, leading to cell cycle arrest and death.[4]
Q2: In which types of cell lines is cycloguanil pamoate typically used and where is resistance observed?
Cycloguanil is primarily used against the malaria parasite Plasmodium falciparum.[1][5][6][7] Resistance in P. falciparum is a significant clinical problem.[1][8] More recently, cycloguanil and its analogues have been investigated for their anti-cancer activity in various human cancer cell lines, where they also target human DHFR.[9][10][11][12][13][14] Resistance can be developed in these cancer cell lines through prolonged exposure to the drug.[15][16]
Q3: What are the primary mechanisms of resistance to cycloguanil?
The main mechanism of cycloguanil resistance, particularly in P. falciparum, is the development of point mutations in the dhfr gene, which encodes the DHFR enzyme.[1][4] These mutations alter the active site of the enzyme, reducing the binding affinity of cycloguanil.[1] In some cases, an increase in the copy number of the gch1 gene, which is involved in the folate pathway, can also contribute to resistance.[1] In cancer cells, resistance can also arise from the activation of alternative survival pathways to bypass the dependency on the folate pathway.[17]
Q4: My cell line has developed resistance to cycloguanil. How can I confirm this?
To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of cycloguanil in your cell line and compare it to the parental (non-resistant) cell line.[15] A significant increase in the IC50 value indicates the development of resistance.[15]
Q5: Are there strategies to overcome cycloguanil resistance?
Yes, several strategies can be employed. One common approach is the use of combination therapies.[6][18][19] This can involve combining cycloguanil with other drugs that have different mechanisms of action. For cancer cell lines, this could include inhibitors of alternative survival pathways like mTOR or YAP.[17] Another strategy is to use alternative DHFR inhibitors that are effective against the mutant forms of the enzyme.[6]
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your experiments.
Issue 1: Gradual increase in IC50 of cycloguanil in your cell line.
-
Possible Cause: Development of acquired resistance through mutations in the DHFR gene or activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the fold-change in IC50 compared to the parental cell line.[15]
-
Sequence the DHFR gene: Analyze the coding sequence of the dhfr gene in the resistant and parental cell lines to identify any point mutations.
-
Investigate Alternative Pathways (for cancer cell lines): Use techniques like Western blotting to analyze the activation status of known survival signaling pathways, such as mTOR and YAP.[17]
-
Implement Overcoming Strategy:
-
If DHFR mutations are present, test alternative DHFR inhibitors that may be effective against the specific mutant enzyme.
-
If alternative signaling pathways are activated, consider a combination therapy approach with inhibitors targeting those pathways.[17]
-
-
Issue 2: Complete loss of cycloguanil efficacy.
-
Possible Cause:
-
High-level resistance due to multiple DHFR mutations.
-
Cell line contamination or misidentification.
-
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Perform cell line authentication using methods like short tandem repeat (STR) profiling.
-
Comprehensive Resistance Profiling: If the cell line is correct, perform a detailed analysis of DHFR mutations and gene copy number.
-
Explore Novel Combination Therapies: Investigate synergistic effects of cycloguanil with other compounds. For malaria, this could be with drugs like atovaquone, although cycloguanil itself can be antagonistic in this specific combination.[3] For cancer, combination with other chemotherapeutic agents or targeted therapies should be explored.[20]
-
Quantitative Data Summary
The following tables summarize the in vitro susceptibility of various P. falciparum strains with different dhfr genotypes to cycloguanil and pyrimethamine (B1678524), presented as the 50% inhibitory concentration (IC50).
Table 1: Cycloguanil and Pyrimethamine IC50 Values for P. falciparum Strains with Different DHFR Genotypes
| DHFR Genotype | Key Mutations | Cycloguanil IC50 (nM) | Pyrimethamine IC50 (nM) | Resistance Profile |
| Wild Type | None | ~1.5 | ~0.5 | Sensitive |
| Mutant 1 | S108N | Moderately Increased | Highly Increased | Pyrimethamine Resistant |
| Mutant 2 | A16V + S108T | Highly Increased | Slightly Increased | Cycloguanil Resistant |
| Mutant 3 | S108N + I164L | Significantly Increased | Significantly Increased | Cross-resistant |
| Mutant 4 | N51I + C59R + S108N | Very Highly Increased | Very Highly Increased | High-level Cross-resistant |
Note: The IC50 values are approximate and can vary between different studies and parasite strains.[1][5][6][7]
Experimental Protocols
Generation of a Cycloguanil-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line in vitro.[15][16]
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of cycloguanil for the parental cell line.
-
Initial Treatment: Begin by continuously culturing the parental cells in a medium containing cycloguanil at a low concentration (e.g., IC10 or IC20).
-
Dose Escalation: Once the cells adapt and proliferate at a normal rate, increase the cycloguanil concentration by 1.5- to 2-fold.
-
Monitoring: Closely monitor the cells for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Repeat Escalation: Continue this stepwise dose escalation process, which may take several months.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells.
-
Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of cycloguanil (e.g., 10-fold the initial IC50), perform a dose-response assay to confirm and quantify the level of resistance.[15]
-
Folinic Acid Rescue Assay
This assay helps determine if the cytotoxic effects of a compound are primarily due to DHFR inhibition.[21]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
96-well plates
-
Cycloguanil or its analogue
-
Folinic acid
-
Cell viability reagent (e.g., resazurin)
-
Plate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of cycloguanil in the presence or absence of a high concentration of folinic acid (e.g., 100 µM).
-
Include appropriate controls (vehicle-only and folinic acid-only).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to determine the percentage of viable cells relative to the vehicle control. A significant increase in cell viability in the presence of folinic acid indicates that the primary mechanism of action of the compound is DHFR inhibition.[21]
-
Visualizations
Signaling Pathway: Folate Metabolism and DHFR Inhibition
Caption: Inhibition of DHFR by cycloguanil blocks the folate pathway.
Experimental Workflow: Investigating Cycloguanil Resistance
Caption: Workflow for troubleshooting cycloguanil resistance.
Logical Relationship: DHFR Mutations and Resistance
Caption: Relationship between DHFR mutations and resistance profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cycloguanil - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria. | Semantic Scholar [semanticscholar.org]
- 6. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity | Semantic Scholar [semanticscholar.org]
- 12. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. | Broad Institute [broadinstitute.org]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Combination Therapy Strategies for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Cycloguanil Pamoate Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation pathways of cycloguanil (B1669406) pamoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and analysis of cycloguanil pamoate.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Precipitation of Cycloguanil in Aqueous Buffers | Low aqueous solubility of the cycloguanil free base. | Use cycloguanil hydrochloride, which has better water solubility. A co-solvent like DMSO can be used, but the final concentration should be kept low (ideally <0.5%) to minimize potential cellular toxicity. |
| Inconsistent Results in Biological Assays | Degradation of cycloguanil in the cell culture medium or interaction with media components. | The stability of cycloguanil can be affected by components in the culture medium, such as folate and para-aminobenzoic acid. It is advisable to confirm the stability of cycloguanil in your specific cell culture medium under the experimental conditions (e.g., 37°C, 5% CO2) over the duration of the assay. |
| Loss of Potency in Stock Solutions | Improper storage temperature, repeated freeze-thaw cycles, or extended storage duration. | Prepare fresh stock solutions as needed. For short-term storage (up to one month), store aliquots at -20°C. For long-term storage (up to six months), store at -80°C. To avoid degradation from repeated temperature changes, prepare single-use aliquots. |
| Appearance of Unexpected Peaks in Chromatographic Analysis | Degradation of the compound due to exposure to harsh environmental conditions (e.g., light, extreme pH, high temperatures). | Review the handling and storage procedures for the compound. Ensure it is protected from light and stored at the recommended temperature. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for cycloguanil, the active moiety of this compound, are hydrolysis, oxidation, and N-dealkylation. Hydrolysis can lead to the opening of the dihydrotriazine ring. Oxidation typically results in the formation of N-oxide derivatives. N-dealkylation involves the removal of alkyl groups.
Q2: How stable is this compound under different pH conditions?
A2: The dihydrotriazine ring of cycloguanil is susceptible to hydrolysis under strongly acidic or basic conditions. The pamoate salt form generally improves the stability of the compound. For precise stability assessments, it is recommended to conduct pH-dependent stability studies.
Q3: Can this compound solutions be sterilized by autoclaving?
A3: No, high temperatures can cause thermal degradation of cycloguanil. It is recommended to sterilize solutions of this compound by filtration through a 0.22 µm filter.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a well-closed container, protected from light. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.
Q5: What is a key degradation product to monitor for in proguanil-related compounds?
A5: A significant degradation product of proguanil, the prodrug of cycloguanil, is 4-chloroaniline, which is known to be genotoxic.[1] Given the structural similarity, it is a potential degradant to monitor in cycloguanil stability studies.
Stability and Degradation Data
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the known stability profile based on forced degradation studies.
Table 1: Summary of this compound Stability and Degradation
| Stress Condition | Potential Degradation Products | Observations |
| Acidic Hydrolysis | Ring-opened hydrolytic products, 4-chloroaniline | The dihydrotriazine ring is susceptible to cleavage under strong acidic conditions. |
| Alkaline Hydrolysis | Ring-opened hydrolytic products | The compound shows instability in strong alkaline conditions, leading to hydrolysis. |
| Oxidation | N-oxide derivatives | Oxidation can occur, leading to the formation of N-oxides on the nitrogen atoms of the triazine ring or the amino groups. |
| Thermal | N-desalkyl or N-desethyl analogs | Elevated temperatures can lead to the loss of alkyl groups. |
| Photolytic | Limited information available | As a general precaution for complex organic molecules, protection from light is recommended to prevent potential photodegradation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)
-
C18 analytical column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed, increase the concentration to 30% H₂O₂ and/or expose to heat.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 70°C) for a specified period. Also, reflux a solution of the drug in a neutral solvent.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a developed and validated stability-indicating LC-MS method. The method should be able to separate the parent drug from all degradation products.
-
-
Data Evaluation:
-
Identify and characterize the degradation products using mass spectrometry (MS) and by comparing the retention times with any known impurity standards.
-
Determine the percentage of degradation for each condition.
-
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the conceptual degradation pathways of cycloguanil and a typical workflow for a forced degradation study.
References
Technical Support Center: Cycloguanil Pamoate Experiments
Welcome to the technical support center for cycloguanil (B1669406) pamoate research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls encountered during experiments with cycloguanil pamoate and its active metabolite, cycloguanil. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antimalarial agent. It is a prodrug that is metabolized in the body to its active form, cycloguanil.[1][2][3][4] Cycloguanil acts as a dihydrofolate reductase (DHFR) inhibitor.[1][5] DHFR is a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[6][7][8][9] By inhibiting DHFR, cycloguanil blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleic acids and certain amino acids. This disruption of DNA synthesis ultimately leads to the death of the parasite.[7][8][9]
Q2: What are the primary causes of resistance to cycloguanil?
The primary mechanism of resistance to cycloguanil in P. falciparum is the development of point mutations in the gene encoding the DHFR enzyme.[7][8][10][11] These mutations can alter the active site of the enzyme, reducing the binding affinity of cycloguanil.[7] For instance, a double mutation (A16V+S108T) in P. falciparum DHFR is known to confer specific resistance to cycloguanil.[7] Significant cross-resistance to both cycloguanil and pyrimethamine (B1678524) can occur in parasites with mutations that include S108N and I164L.[12][13][14]
Q3: How should I prepare and store stock solutions of cycloguanil?
Cycloguanil hydrochloride is soluble in organic solvents such as DMSO (up to approximately 20 mg/mL), ethanol (B145695), and dimethylformamide (DMF).[5][15] It is recommended to prepare a high-concentration stock solution in one of these solvents. For long-term storage (up to 6 months), it is advisable to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[16][17] For short-term storage (up to 1 month), -20°C is suitable.[16][17] Aqueous solutions of cycloguanil are not recommended for storage for more than one day.[16]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Q: My this compound or cycloguanil is not dissolving, or is precipitating out of solution during my experiment. What can I do?
A: Solubility issues with cycloguanil and its salts are a common challenge. Here are several troubleshooting steps:
-
pH Adjustment: Cycloguanil's aqueous solubility is highly pH-dependent, with significantly better solubility in acidic conditions (pH < 3).[15] If your experimental conditions allow, lowering the pH of your aqueous buffer can improve solubility.
-
Use of Co-solvents: If pH adjustment is not feasible, consider using a small percentage of a water-miscible organic co-solvent like ethanol or PEG300 in your final solution.[15]
-
Salt Form: Using the hydrochloride salt of cycloguanil generally provides better aqueous solubility compared to the free base.[5][15]
-
Dilution Technique: When diluting a concentrated DMSO stock solution into an aqueous buffer, precipitation can occur if the final drug concentration exceeds its solubility limit. To mitigate this, you can try pre-warming the medium or decreasing the final concentration of the drug.[5][15]
Solubility Data for Cycloguanil and its Hydrochloride Salt
| Solvent | Cycloguanil Form | Approximate Solubility |
| Phosphate Buffered Saline (PBS), pH 7.2 | Hydrochloride | ~ 5 mg/mL |
| Water | Free Base (predicted) | ~ 0.246 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | ~ 20 mg/mL |
| Ethanol | Hydrochloride | ~ 5 mg/mL |
| Dimethylformamide (DMF) | Hydrochloride | ~ 5 mg/mL |
| Data compiled from BenchChem technical documents.[15] |
Issue 2: Inconsistent Results in In Vitro Assays
Q: I am observing high variability and inconsistent IC50 values for cycloguanil in my in vitro antiplasmodial assays. What are the potential causes?
A: Inconsistent results in in vitro assays can stem from several factors related to both the compound and the experimental setup.
-
Compound Stability: Ensure that your stock solutions are stored correctly and that working solutions are freshly prepared for each experiment.[5] Cycloguanil can degrade in cell culture media, so its stability under your specific assay conditions (e.g., 37°C, 5% CO2) should be verified.[17]
-
Media Composition: The concentration of folate and para-aminobenzoic acid (PABA) in the culture medium can significantly affect the apparent potency of DHFR inhibitors like cycloguanil.[5][17][18] Using a medium with low levels of folate and PABA can increase the apparent activity of cycloguanil.[18]
-
Assay Conditions: Variations in initial parasite density (inoculum effect), and the duration of drug exposure can impact IC50 values.[5] Standardizing these parameters across experiments is crucial for reproducibility.
-
Assay Readout Interference: Components of the culture medium, such as phenol (B47542) red, can interfere with colorimetric and fluorescent readouts.[5] Switching to a phenol red-free medium during the assay incubation can help reduce background signals.[5]
Representative IC50 Values for Cycloguanil against P. falciparum
| Parasite Strain | Resistance Status | Mean IC50 (nM) |
| Susceptible Strains | Sensitive | ~11.1 |
| Resistant Strains | Resistant | >500 (can reach ~2,030) |
| Note: IC50 values are approximate and can vary between laboratories and assay conditions.[5] |
Visual Guides and Protocols
Signaling Pathway: Mechanism of Action of Cycloguanil
Caption: Inhibition of DHFR by cycloguanil disrupts folate metabolism in P. falciparum.
Experimental Workflow: Troubleshooting In Vitro Assay Variability
Caption: A logical workflow for troubleshooting inconsistent in vitro assay results.
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Assay ([³H]-Hypoxanthine Incorporation Method)
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of cycloguanil against P. falciparum cultures.
1. Materials and Reagents:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
-
[³H]-Hypoxanthine
-
96-well microtiter plates
-
Cycloguanil stock solution (in DMSO)
-
Cell harvester and filter mats
-
Scintillation counter
2. Detailed Procedure:
-
Compound Preparation: Prepare serial dilutions of cycloguanil in a 96-well plate using the complete culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[7] Include drug-free wells for 100% parasite growth control and wells with uninfected erythrocytes for background control.[9]
-
Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage.[7][9] Adjust the culture to a final parasitemia of approximately 0.5-1% and a hematocrit of 2% in the complete medium.[7][9]
-
Incubation: Add the parasite suspension to each well of the pre-drugged 96-well plate. Incubate the plate for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[7][9]
-
Radiolabeling: Add [³H]-Hypoxanthine to each well and incubate for an additional 24 hours.[10]
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.[10]
-
Measurement: Measure the incorporated radioactivity for each well using a scintillation counter.[9][10]
3. Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[9]
References
- 1. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cycloguanil - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cycloguanil Pamoate Toxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cycloguanil (B1669406) pamoate toxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cycloguanil's in vitro toxicity?
A1: Cycloguanil's primary mechanism of action and the main driver of its in vitro toxicity is the inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleic acids and some amino acids.[4] By inhibiting DHFR, cycloguanil disrupts DNA synthesis and cell multiplication, leading to cell growth arrest and, at higher concentrations, cell death.[5]
Q2: How can I determine if the observed cytotoxicity is due to DHFR inhibition?
A2: A folinic acid rescue experiment is the most direct method to determine if the cytotoxicity is on-target (i.e., due to DHFR inhibition). Folinic acid (also known as leucovorin) is a downstream product in the folate pathway and can replenish the tetrahydrofolate pool, bypassing the DHFR inhibition by cycloguanil.[6] If the addition of folinic acid reverses the cytotoxic effects of cycloguanil, it indicates that the toxicity is primarily mediated through DHFR inhibition.[1][5]
Q3: Are there potential off-target effects that contribute to cycloguanil's toxicity?
A3: While DHFR inhibition is the primary mechanism, some studies suggest the possibility of off-target effects, especially at higher concentrations.[5] If folinic acid does not completely rescue the cells from cycloguanil-induced toxicity, it may indicate the involvement of other cellular targets.[1][5] One potential downstream effect that has been investigated is the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity.[1][2]
Q4: What are typical signs of cycloguanil-induced cytotoxicity in cell culture?
A4: Signs of cytotoxicity can include a dose-dependent decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding up, detachment), an increase in floating dead cells, and induction of apoptosis. At lower concentrations, cycloguanil may primarily cause growth arrest, while higher concentrations are more likely to induce cell death.[5]
Q5: How should I prepare cycloguanil pamoate for in vitro experiments to minimize solubility issues?
A5: this compound has low aqueous solubility. It is often recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions should be made in pre-warmed culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture wells is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: High background or interference in colorimetric/fluorescent viability assays.
-
Potential Cause: Phenol (B47542) red in the culture medium can interfere with the readout of some viability assays.
-
Solution: Switch to a phenol red-free medium during the assay incubation period. Additionally, gently washing adherent cells with phosphate-buffered saline (PBS) before adding the assay reagent can help remove residual compound and interfering media components.
Issue 2: Cycloguanil precipitates in the culture medium upon dilution.
-
Potential Cause: "Solvent shock" due to rapid dilution of the DMSO stock in an aqueous medium.
-
Solution: Perform serial dilutions in pre-warmed culture medium rather than a single large dilution step. This gradual decrease in solvent concentration can help maintain the compound's solubility. Before starting a large experiment, it's advisable to perform a small-scale solubility test in your specific culture medium.
Issue 3: High variability in cytotoxicity results between replicate wells.
-
Potential Cause 1: Inconsistent cell seeding. Uneven cell numbers at the start of the experiment will lead to variable results.
-
Solution 1: Ensure a homogenous single-cell suspension before seeding by thorough mixing. Use calibrated pipettes and a consistent pipetting technique.
-
Potential Cause 2: Edge effects. Evaporation from the outer wells of a microplate can concentrate the drug and media components, leading to increased toxicity in those wells.
-
Solution 2: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
Potential Cause 3: Inaccurate pipetting of small volumes.
-
Solution 3: Whenever possible, avoid pipetting very small volumes. Perform serial dilutions to work with larger, more accurate volumes.
Issue 4: Unexpectedly high toxicity at low concentrations of cycloguanil.
-
Potential Cause 1: Cell line hypersensitivity. Different cell lines exhibit varying sensitivities to DHFR inhibitors.
-
Solution 1: Perform a dose-response experiment over a wide concentration range to determine the 50% inhibitory concentration (IC50) for your specific cell line. If the sensitivity is too high, consider using a less sensitive cell line if appropriate for your research question.
-
Potential Cause 2: Error in concentration calculation or dilution.
-
Solution 2: Double-check all calculations for stock solution preparation and serial dilutions.
-
Potential Cause 3: Off-target cytotoxic effects.
-
Solution 3: Conduct a folinic acid rescue experiment to confirm if the toxicity is on-target.
Data Presentation
Table 1: In Vitro Activity of Cycloguanil and Comparators Against P. falciparum
| Compound | Mean IC50 (nM) - Susceptible Isolates | Mean IC50 (nM) - Resistant Isolates |
| Cycloguanil | 11.1 | 2,030 |
| Pyrimethamine | 15.4 | 9,440 |
| Data from African isolates of P. falciparum, indicating cross-resistance between the two antifolates.[5] |
Table 2: Cytotoxicity of Cycloguanil and a Cycloguanil Analogue
| Compound | hDHFR Ki (nM) | THP-1 Cells CC50 (µM) |
| Analogue 1c | 663 | > 50 |
| Cycloguanil | - | > 100 |
| Pyrimethamine | - | > 100 |
| This table highlights the human DHFR inhibition and cytotoxicity profile of a specific cycloguanil analogue compared to other compounds.[5] |
Experimental Protocols
Protocol 1: Folinic Acid Rescue Assay
Objective: To determine if the observed cytotoxicity of this compound is primarily due to DHFR inhibition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Folinic acid stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare a set of the same serial dilutions of this compound in medium supplemented with a fixed, non-toxic concentration of folinic acid (e.g., 100 µM).
-
Include the following controls:
-
Untreated cells (vehicle control)
-
Cells treated with folinic acid alone
-
Cells treated with the highest concentration of the vehicle (e.g., DMSO)
-
-
Remove the old medium from the cells and add the prepared drug and control solutions to the respective wells.
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Assess cell viability using a suitable assay (e.g., MTT assay).
-
Interpretation: A significant increase in cell viability in the wells containing both cycloguanil and folinic acid, compared to those with cycloguanil alone, indicates that the cytotoxicity is primarily mediated by DHFR inhibition.
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Cycloguanil inhibits DHFR, blocking the folate pathway and leading to cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [mdpi.com]
- 3. Cycloguanil - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cycloguanil Pamoate Analogs
Welcome to the technical support center for cycloguanil (B1669406) pamoate and its analogs. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cycloguanil and its analogs? A1: Cycloguanil is the active metabolite of the antimalarial drug proguanil (B194036).[1][2][3][4][5][6] Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][6][7][8][9] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids necessary for cell division and proliferation.[7][8][9] By inhibiting DHFR, cycloguanil analogs disrupt these vital processes, leading to the death of the parasite, such as Plasmodium falciparum.[6][8][9]
Q2: What causes resistance to cycloguanil analogs? A2: Resistance to cycloguanil in parasites like P. falciparum is primarily caused by point mutations in the gene encoding the DHFR enzyme.[7][9][10][11] These mutations alter the amino acid sequence of the enzyme's active site, which can reduce the binding affinity of the drug.[7][9][11] For example, a double mutation (A16V+S108T) is specifically associated with resistance to cycloguanil, while a single S108N mutation confers resistance to another antifolate, pyrimethamine (B1678524), with only a moderate impact on cycloguanil susceptibility.[7][12][13][14] The accumulation of multiple mutations can lead to higher levels of resistance.[9]
Q3: Are there known off-target effects for cycloguanil analogs? A3: While the primary target is DHFR, some studies suggest that cycloguanil analogs may have additional targets.[1][2][15][16] This is often investigated using folinic acid rescue experiments. If folinic acid, which replenishes the folate pathway downstream of DHFR, fails to rescue cells from the analog's effects, it suggests that off-target mechanisms may be involved.[1][2][15][17]
Q4: How does the cellular response to cycloguanil analogs vary? A4: The cellular response can be dose-dependent and vary between cell lines.[2][17] At lower concentrations, these compounds may induce growth arrest, while at higher concentrations, they can trigger cell death.[2][17]
Q5: What is the relationship between proguanil, cycloguanil, and atovaquone (B601224)? A5: Proguanil is a prodrug that is metabolized in the liver to its active form, cycloguanil.[1][2][3] While proguanil acts synergistically with the antimalarial drug atovaquone, its metabolite cycloguanil is antagonistic to atovaquone's effects.[4][17][18] This suggests that proguanil itself may have an alternative mechanism of action besides DHFR inhibition.[4]
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of the compound in aqueous buffer.
-
Question: My cycloguanil analog is not dissolving or is precipitating when I dilute my stock solution into my aqueous experimental buffer. What can I do?
-
Answer: This is a common issue due to the limited aqueous solubility of many cycloguanil analogs.[19]
-
pH Adjustment: Cycloguanil is a weakly basic compound, and its solubility is highly pH-dependent.[19] Try lowering the pH of your buffer to a more acidic range (e.g., below pH 3), which can significantly increase solubility by promoting the protonated, more soluble form of the compound.[19]
-
Use of Co-solvents: If altering the pH is not compatible with your assay, consider using a small percentage of a water-miscible organic co-solvent. It is recommended to first prepare a concentrated stock solution in a solvent like DMSO.[19] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (e.g., 1-5%) and compatible with your experimental system.[19]
-
Lower the Final Concentration: The simplest solution may be to reduce the final concentration of the analog in your experiment to a level below its solubility limit in the final aqueous medium.[19]
-
Issue 2: Inconsistent results or high variability between experimental replicates.
-
Question: I am observing significant variability in my cell-based assay results between replicates. What are the potential causes?
-
Answer: Inconsistent results can stem from several factors in cell-based assays.
-
Cell Seeding and Health: Ensure accurate and consistent cell counting and seeding density across all wells. Use cells within a consistent and low passage number range, as sensitivity can change over time.[17]
-
Compound Preparation: Prepare fresh dilutions of your compound for each experiment from a well-characterized stock solution to avoid issues with compound degradation.
-
Treatment Duration: Standardize the timing of drug addition and the overall incubation period for all plates and replicates.[17]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular response to treatment.[17]
-
Issue 3: Unexpectedly high toxicity or a phenotype that doesn't match expectations.
-
Question: My cycloguanil analog is showing high cytotoxicity at low concentrations, or the folinic acid rescue experiment is not working. What does this imply?
-
Answer: These results may indicate off-target effects or a different mechanism of action than anticipated.
-
Incomplete Folinic Acid Rescue: If folinic acid does not fully rescue the observed phenotype, it strongly suggests that the compound's effects are not solely due to DHFR inhibition.[1][15][17] The analog may be inhibiting other enzymes in the folate pathway or interacting with entirely different cellular targets.[17]
-
High Toxicity: Unexpectedly high toxicity could be due to hypersensitivity of the specific cell line to DHFR inhibition or off-target cytotoxic effects.[17] It is recommended to perform detailed cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) across a range of concentrations to better characterize the cellular response.[17]
-
Data Hub: Quantitative Summaries
Table 1: Inhibitory Activity of Cycloguanil Against Wild-Type and Resistant P. falciparum DHFR
| Compound | P. falciparum Strain | Key DHFR Mutations | IC50 (nM) - Representative Values* |
| Cycloguanil | Wild-Type | None | 5-15 |
| Cycloguanil | Resistant | S108N | 50-150 |
| Cycloguanil | Resistant | A16V + S108T | > 10,000 |
| Pyrimethamine | Wild-Type | None | 0.5-2 |
| Pyrimethamine | Resistant | S108N | 200-500 |
| Pyrimethamine | Resistant | A16V + S108T | 1-5 |
Note: IC50 values are approximate and can vary significantly based on specific assay conditions and parasite strains used.[11][20]
Table 2: Solubility of Cycloguanil
| Solvent | Compound Form | Approximate Solubility |
| Phosphate Buffered Saline (PBS), pH 7.2 | Hydrochloride | ~5 mg/mL |
| Water | Free Base (predicted) | ~0.246 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | ~20 mg/mL |
| Ethanol | Hydrochloride | ~5 mg/mL |
Source: Data compiled from BenchChem.[19]
Table 3: Performance Comparison of Analytical Methods for Cycloguanil Quantification
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method with Cycloguanil-d4 Internal Standard |
| Linearity Range | 0.1 - 4.0 µg/mL | 0.2 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~100 ng/mL | ~0.2 ng/mL |
| Selectivity | Moderate; potential for interference from matrix components | High; based on mass-to-charge ratio, minimizing interference |
| Internal Standard | Structural Analog | Stable Isotope-Labeled (Cycloguanil-d4) |
Source: Data compiled from BenchChem.[21]
Detailed Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This protocol determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum growth in vitro.
-
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete parasite medium (e.g., RPMI 1640 with supplements)
-
96-well black microtiter plates with clear bottoms
-
Compound stock solution (in 100% DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the cycloguanil analog in complete medium in a 96-well plate. Include drug-free wells (positive control) and parasite-free wells (negative control).
-
Add the parasite culture to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution of the commercial stock) to each well.
-
Seal the plate, protect it from light, and incubate at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Recombinant DHFR Enzyme Inhibition Assay
This assay directly measures the effect of a compound on the enzymatic activity of purified DHFR by monitoring the oxidation of NADPH to NADP+.
-
Materials:
-
Purified recombinant P. falciparum DHFR-TS enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Compound stock solution (in 100% DMSO)
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
-
-
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, a fixed concentration of the recombinant DHFR enzyme, and varying concentrations of the test compound.[7] Include a no-inhibitor control (vehicle, e.g., DMSO).[11]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 25°C to allow for inhibitor binding.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.[7][20]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in kinetic mode.[7][20] This rate corresponds to the consumption of NADPH.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of enzyme inhibition relative to the no-inhibitor control and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[7][20]
-
Visual Guides: Pathways and Workflows
Caption: DHFR inhibition by cycloguanil analogs disrupts the folate pathway.
Caption: Point mutations in DHFR lead to reduced drug binding and resistance.
Caption: Experimental workflow for a DHFR enzyme inhibition assay.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [mdpi.com]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cycloguanil - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. | Broad Institute [broadinstitute.org]
- 17. benchchem.com [benchchem.com]
- 18. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
enhancing the therapeutic index of cycloguanil pamoate
Welcome to the Technical Support Center for cycloguanil (B1669406) pamoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the therapeutic index of cycloguanil pamoate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Cycloguanil is the active metabolite of the antimalarial drug proguanil (B194036).[1] It functions as a dihydrofolate reductase (DHFR) inhibitor, primarily targeting the DHFR enzyme in Plasmodium falciparum.[2] This inhibition disrupts the folate biosynthesis pathway, which is crucial for DNA synthesis and replication, thereby leading to parasite death.[3] The pamoate salt is a repository form that allows for slow release of the active compound.
Q2: What are the main challenges encountered when working with this compound in experimental settings?
A2: Researchers often face challenges with this compound's low aqueous solubility, potential for precipitation in buffers, and degradation if not stored properly.[4] Furthermore, the emergence of drug resistance in Plasmodium strains, due to mutations in the dhfr gene, can lead to inconsistent results in efficacy studies.[3]
Q3: How can the therapeutic index of this compound be enhanced?
A3: Two primary strategies are explored to enhance the therapeutic index of this compound:
-
Nanoparticle-based drug delivery: Encapsulating this compound in nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can improve its bioavailability, provide sustained release, and potentially reduce host toxicity.[5][6]
-
Combination therapy: Using this compound in conjunction with other antimalarial drugs, such as amodiaquine (B18356) or 4,4'-diacetyldiaminodiphenylsulfone, can create a synergistic effect, enhancing efficacy against resistant strains and potentially allowing for lower, less toxic doses of each compound.[4][7]
Q4: What is the mechanism of host toxicity for cycloguanil?
A4: The primary host toxicity of cycloguanil is related to its mechanism of action. As a DHFR inhibitor, it can interfere with the host's folate metabolism, potentially leading to folic acid deficiency.[8] This can manifest as hematological toxicities, such as megaloblastic anemia, due to the importance of folate in the proliferation of rapidly dividing cells like hematopoietic stem cells. Leucovorin (folinic acid) can be used to mitigate this toxicity.[8]
Q5: Are there known issues with cycloguanil stability and how should it be stored?
A5: Yes, cycloguanil can degrade under certain conditions. Stock solutions in DMSO should be stored in single-use aliquots at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[4] The stability is influenced by temperature, pH, and light.[1]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Cycloguanil in Aqueous Buffers | Low aqueous solubility of the cycloguanil free base, especially at neutral or basic pH. | Use the hydrochloride salt of cycloguanil for better water solubility.[4] Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in your aqueous buffer, ensuring the final DMSO concentration is low (<0.5%) to avoid solvent toxicity.[4] Adjust the pH of the buffer to a more acidic range (pH < 3) to increase the solubility of cycloguanil.[9] |
| Inconsistent Results in In Vitro Efficacy Assays | Degradation of cycloguanil in the culture medium. Interaction with components of the culture medium. Presence of drug-resistant parasite strains. | Test the stability of cycloguanil in your specific cell culture medium under incubation conditions.[4] Be aware that folate and para-aminobenzoic acid levels in the medium can affect the in vitro activity of cycloguanil.[4] Use well-characterized, drug-sensitive parasite strains for baseline experiments. If using field isolates, genotype them for known resistance markers in the dhfr gene. |
| Low Encapsulation Efficiency in Nanoparticle Formulation | Poor solubility of cycloguanil in the chosen organic solvent. Inappropriate ratio of drug to polymer. Suboptimal parameters in the formulation process (e.g., stirring speed, solvent evaporation rate). | Screen different organic solvents to find one that dissolves both the polymer (e.g., PLGA) and cycloguanil effectively. Optimize the drug-to-polymer ratio; a very high ratio can lead to poor encapsulation. Systematically vary formulation parameters to find the optimal conditions for encapsulation. |
| Unexpected Toxicity in Animal Studies | Folic acid deficiency due to DHFR inhibition. Off-target effects. Issues with the formulation vehicle. | Co-administer leucovorin (folinic acid) to mitigate folate-related toxicity.[8] Conduct a dose-response study to determine the maximum tolerated dose (MTD). Ensure the vehicle used for administration is non-toxic at the administered volume. |
| Variable Bioavailability in In Vivo Studies | Poor absorption due to low solubility. Rapid metabolism of the compound. | Consider using a nanoparticle-based delivery system to enhance bioavailability and provide sustained release.[5] Analyze plasma concentrations of both proguanil (the prodrug) and cycloguanil to understand the metabolic conversion in your animal model. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and formulation of cycloguanil.
Table 1: In Vitro Efficacy of Cycloguanil Against P. falciparum
| Parameter | Cycloguanil-Susceptible Strains | Cycloguanil-Resistant Strains |
| Mean IC50 (nM) | 11.1 | 2,030 |
| IC50 Range (nM) | < 50 | > 500 |
| Data is compiled from studies on African isolates of P. falciparum and demonstrates the significant shift in the 50% inhibitory concentration (IC50) due to drug resistance.[3][10] |
Table 2: Physicochemical Characteristics of Cycloguanil-Loaded PLGA Nanoparticles
| Formulation Parameter | Value |
| Polymer | PLGA |
| Particle Size (nm) | 165 - 210 |
| Zeta Potential (mV) | -28 to -35 |
| Encapsulation Efficiency (%) | 78 - 89 |
| This data, benchmarked from a study on atovaquone-proguanil loaded nanoparticles, illustrates typical characteristics of drug-loaded PLGA nanoparticles prepared by nanoprecipitation.[5] |
Table 3: Therapeutic Index of this compound (Template)
| Formulation | Animal Model | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound (Free Drug) | Mouse | Data not available | Data not available | Data not available |
| This compound (Nanoparticle) | Mouse | Data not available | Data not available | Data not available |
| This compound + Amodiaquine | Mouse | Data not available | Data not available | Data not available |
| This table is a template to be populated with experimental data. The therapeutic index is a critical parameter for assessing the safety and efficacy of a drug. It is calculated by dividing the median lethal dose (LD50) by the median effective dose (ED50).[11][12] A higher therapeutic index indicates a wider margin of safety. Enhancing the therapeutic index is a key goal in drug development. |
Experimental Protocols
Protocol 1: Preparation of Cycloguanil-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a modified nanoprecipitation method for encapsulating cycloguanil into PLGA nanoparticles.[5]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Cycloguanil
-
Pluronic F-68 (stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 75 mg) and cycloguanil (e.g., 2.5 mg) in a minimal volume of acetone (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of 0.5% w/v Pluronic F-68 in deionized water.
-
Nanoprecipitation: While moderately stirring the aqueous phase at room temperature, add the organic phase dropwise. Nanoparticles will form instantaneously.
-
Solvent Evaporation: Continue stirring the suspension for several hours (or overnight) to allow for the complete evaporation of acetone. This can be expedited using a rotary evaporator under reduced pressure.
-
Nanoparticle Collection and Washing: Concentrate and purify the nanoparticle suspension by centrifugation at high speed (e.g., 25,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water, followed by another round of centrifugation. Repeat the washing step twice.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a fine powder.
Protocol 2: In Vitro Antimalarial Susceptibility Testing using [³H]Hypoxanthine Incorporation Assay
This protocol determines the 50% inhibitory concentration (IC50) of cycloguanil against P. falciparum.[1]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI 1640 with supplements, hypoxanthine-free)
-
Cycloguanil stock solution (in DMSO)
-
[³H]Hypoxanthine
-
96-well microplates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of cycloguanil in the culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Parasite Culture Preparation: Dilute a synchronized ring-stage P. falciparum culture with uninfected erythrocytes and medium to a final parasitemia of 0.5% and a hematocrit of 2%.
-
Inoculation and Incubation: Add the prepared parasite suspension to each well of the drug-dosed plate. Incubate for 24 hours at 37°C in a humidified chamber with a gas mixture (5% CO2, 5% O2, 90% N2).
-
Radiolabeling: Add [³H]hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting: Terminate the assay by freezing the plates. Thaw the plates to lyse the erythrocytes. Transfer the contents of each well onto a filter mat using a cell harvester to capture the parasite DNA.
-
Measurement: Wash the filter mat to remove unincorporated [³H]hypoxanthine, dry it, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each cycloguanil concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure - OECD 425)
This protocol provides a framework for determining the acute oral LD50 of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Female mice (e.g., BALB/c, 8-12 weeks old)
-
Oral gavage needles
-
Calibrated scale
Procedure:
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least 5 days.
-
Dosing:
-
Start with a single mouse at a dose level just below the best estimate of the LD50.
-
If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 1.5).
-
If the animal dies, the next animal is dosed at a lower dose (e.g., by a factor of 0.7).
-
-
Observation: Observe the animals for signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the animals. This method minimizes the number of animals required.
Visualizations
Signaling Pathways and Workflows
Caption: Cycloguanil's mechanism of action and host toxicity.
Caption: Experimental workflow for nanoparticle formulation.
Caption: Logical relationship for therapeutic index determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergism between Amodiaquine and Its Major Metabolite, Desethylamodiaquine, against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activities of respository preparations of this compound and 4,4'-diacetyldiaminodiphenylsulfone, alone and in combination, against infections with Plasmodium cynomolgi in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A field study on the effects of a combination of this compound and amodiquine against malaria in the Rabaul area of New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of the repository antimalarial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
Technical Support Center: Cycloguanil Pamoate Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of cycloguanil (B1669406) pamoate.
Frequently Asked Questions (FAQs)
Q1: What is cycloguanil pamoate, and why is its aqueous solubility so low?
A1: Cycloguanil is the active metabolite of the antimalarial drug proguanil (B194036) and acts as a dihydrofolate reductase inhibitor.[1][2] this compound is the salt form of cycloguanil and pamoic acid. This salt form was developed for sustained-release applications.[3] The limited aqueous solubility is a known characteristic of this compound.[3] The parent compound, cycloguanil, has a predicted low water solubility of about 0.246 mg/mL, and forming the pamoate salt further alters this property.[3] The molecule's structure, which includes both hydrophilic amino groups and hydrophobic naphthalene (B1677914) rings, contributes to its poor dissolution in aqueous media.[3]
Q2: My this compound is not dissolving in my aqueous buffer. What are some initial troubleshooting steps?
A2: The solubility of cycloguanil is highly dependent on pH.[4] As a weakly basic compound, its solubility significantly increases in acidic conditions (ideally below pH 3) where it becomes protonated.[4] If your experimental conditions allow, adjusting the pH of your buffer to a more acidic range can be a primary step. If pH modification is not feasible, the use of a small percentage of a water-miscible organic co-solvent, such as DMSO, ethanol (B145695), or PEG 300, can be an effective alternative.[4] It is advisable to start with a low concentration (1-5%) and incrementally increase it, while being mindful of the co-solvent's potential impact on your experimental system.[4]
Q3: I am observing very slow dissolution of my this compound powder. How can this be improved?
A3: Slow dissolution is often linked to the particle size of the compound.[5] By reducing the particle size, the surface area-to-volume ratio increases, which can enhance the dissolution rate.[5] Common laboratory techniques to achieve this include:
-
Micronization: This process reduces particle size through milling techniques like jet milling or rotor-stator colloid milling, thereby increasing the surface area available for dissolution.[5][6]
-
Nanosuspension: This involves reducing the drug particle size to the nanometer range.[7] Nanosuspensions can be produced by methods such as media milling or high-pressure homogenization and are particularly useful for drugs that are poorly soluble in both aqueous and organic media.[8]
Q4: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A4: Several advanced formulation strategies can be employed to overcome the challenges of poor aqueous solubility and improve bioavailability:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[9] Converting the crystalline drug to a higher-energy amorphous form can significantly increase its aqueous solubility and dissolution rate.[9] Common preparation methods include solvent evaporation and hot-melt extrusion.[9][10]
-
Lipid-Based Formulations: For lipophilic drugs, formulations such as microemulsions and self-emulsifying drug delivery systems (SEDDS) can be highly effective.[6] These systems can improve drug solubilization in the gastrointestinal tract.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs by encapsulating the hydrophobic drug molecule within the cyclodextrin (B1172386) cavity.[11]
-
Use of Surfactants: Surfactants can reduce the surface tension between the drug and the dissolution medium, thereby enhancing the dissolution of lipophilic drugs.[5][12]
Troubleshooting Guides
Problem: this compound precipitates when preparing a stock solution.
-
Cause: The concentration of the drug exceeds its solubility limit in the chosen solvent system.
-
Solution 1: Optimize Solvent System: It is often recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, where this compound is more soluble.[13] This stock can then be diluted into an aqueous buffer.
-
Solution 2: Use a Co-solvent System: For final dilutions, a multi-component co-solvent system can maintain solubility. For example, a system containing DMSO, PEG300, and a surfactant like Tween-80 can be effective.[4] A stepwise dilution method is recommended to avoid precipitation.
-
Solution 3: pH Adjustment: Ensure the pH of the final aqueous medium is in the acidic range (if permissible by the experimental design) to maximize the solubility of cycloguanil.[4]
Problem: Inconsistent results in dissolution assays.
-
Cause: This may be due to the complex and hydrophobic nature of this compound, leading to variable wetting and dissolution.
-
Solution 1: Incorporate Surfactants: The addition of a surfactant to the dissolution medium can improve the wettability of the drug powder and lead to more consistent dissolution profiles.[5]
-
Solution 2: Standardize Particle Size: Ensure that the particle size of the this compound powder is consistent across all experiments. Particle size reduction techniques like micronization can help achieve a more uniform particle size distribution.[5]
-
Solution 3: Biorelevant Dissolution Media: For studies aiming to predict in vivo performance, consider using biorelevant dissolution media (e.g., containing bicarbonate buffers) instead of simple phosphate (B84403) buffers, as this can provide a more accurate representation of the drug's behavior in the gastrointestinal tract.[14]
Quantitative Data
The solubility of cycloguanil is highly dependent on the specific form of the compound (free base vs. salt) and the solvent system used. The following table summarizes available solubility data for cycloguanil and its salts.
| Compound Form | Solvent | Approximate Solubility |
| Cycloguanil Hydrochloride | Phosphate Buffered Saline (PBS), pH 7.2 | ~ 5 mg/mL |
| Cycloguanil Free Base (predicted) | Water | ~ 0.246 mg/mL[3] |
| Cycloguanil Hydrochloride | Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL |
| Cycloguanil Hydrochloride | Ethanol | ~ 5 mg/mL |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[13] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for heat-sensitive compounds and involves dissolving both the drug and a hydrophilic carrier in a common volatile solvent, followed by evaporation.[15]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer
-
Ethanol or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Accurately weigh the calculated amounts of this compound and PVP K30.
-
Dissolve both components in a sufficient volume of ethanol in a round-bottom flask with gentle warming or sonication if necessary to ensure complete dissolution.[16]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[16]
-
Continue evaporation until a solid film or mass is formed and all solvent is removed.
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Pulverize the resulting solid using a mortar and pestle.[16]
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Characterize the amorphous nature of the dispersion using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 2: Preparation of a Nanosuspension by Precipitation-Homogenization
This "bottom-up" technique involves dissolving the drug in a solvent and then precipitating it in a controlled manner in the presence of a stabilizer.[17]
Materials:
-
This compound
-
Suitable organic solvent (e.g., acetone, ethanol)
-
Anti-solvent (typically purified water)
-
Stabilizer/surfactant (e.g., Poloxamer 188, Tween 80)
-
High-pressure homogenizer
Procedure:
-
Dissolve this compound in a minimal amount of a suitable organic solvent to create a concentrated drug solution.
-
Prepare an aqueous solution containing a predetermined concentration of a stabilizer (e.g., 1-2% w/v). This will be the anti-solvent phase.
-
Add the drug solution dropwise into the rapidly stirring anti-solvent phase. The drug will precipitate out as fine particles.
-
Immediately subject the resulting suspension to high-pressure homogenization.[17]
-
Process the suspension for a specific number of cycles or until the desired particle size (typically < 1000 nm) is achieved, as monitored by a particle size analyzer.
-
The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid form.[8]
Visualizations
Caption: Formulation development workflow for poorly soluble drugs.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. Cycloguanil - Wikipedia [en.wikipedia.org]
- 2. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 609-78-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. slideshare.net [slideshare.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpsr.com [ijpsr.com]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. medkoo.com [medkoo.com]
- 14. Dissolution of a Biopharmaceutics Classification System Class II Free Acid from Immediate Release Tablets Containing a Microenvironmental pH Modulator: Comparison of a Biorelevant Bicarbonate Buffering System with Phosphate Buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. hrpub.org [hrpub.org]
minimizing off-target effects of cycloguanil pamoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of cycloguanil (B1669406) pamoate in experimental settings. Below, you will find troubleshooting advice and frequently asked questions (FAQs) designed to help you minimize off-target effects and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cycloguanil?
A1: Cycloguanil, the active metabolite of the prodrug proguanil (B194036), is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids necessary for DNA replication and cell proliferation.[2] By inhibiting DHFR, cycloguanil disrupts these processes, leading to cell cycle arrest and death in susceptible organisms, most notably the malaria parasite Plasmodium falciparum.[1]
Q2: Are there known off-target effects of cycloguanil?
A2: Yes, there is evidence suggesting that cycloguanil and its analogues may have additional biological targets besides DHFR.[3][4] This is primarily inferred from experiments where folinic acid, which bypasses the metabolic block caused by DHFR inhibition, fails to completely rescue cells from the cytotoxic effects of some cycloguanil analogues.[3][5] One of the most studied downstream effects is the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity.[3][5][6]
Q3: How does cycloguanil impact STAT3 signaling?
A3: Cycloguanil has been demonstrated to block the transcriptional activity of STAT3.[3][6] This is largely considered a downstream consequence of its primary on-target effect, DHFR inhibition, which disrupts the metabolic pathways that support STAT3-dependent gene expression.[1] However, for certain analogues of cycloguanil, the lack of complete rescue by folinic acid suggests that there may also be DHFR-independent mechanisms at play.[3][5]
Q4: What is the functional difference between proguanil and cycloguanil in experiments?
A4: Cycloguanil is the active metabolite of proguanil, with its primary target being DHFR.[2] Proguanil itself has a secondary mechanism of action that is independent of DHFR inhibition.[1] An important distinction is their interaction with the mitochondrial inhibitor atovaquone; proguanil acts synergistically with atovaquone, while cycloguanil is antagonistic.[1] Therefore, if you are studying synergistic effects with mitochondrial inhibitors, using the parent drug proguanil would be more appropriate.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Recommended Solutions |
| Unexpectedly high cytotoxicity at low concentrations | 1. High sensitivity of the cell line to DHFR inhibition.2. Significant off-target cytotoxic effects.3. Errors in compound concentration calculations or dilutions. | 1. Perform a dose-response curve to determine the GI50 (50% growth inhibition).2. Conduct a folinic acid rescue experiment (see Protocol 1). If the phenotype is not rescued, off-target effects are likely.3. Double-check all calculations and ensure proper preparation and dilution of stock solutions. |
| Inconsistent results between experimental replicates | 1. Variability in cell seeding density.2. Inconsistent duration of drug treatment.3. High cell passage number affecting sensitivity.4. Mycoplasma contamination. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Standardize the timing of drug addition and the assay endpoint.3. Use cells within a consistent and low passage number range.4. Regularly test cell cultures for mycoplasma contamination. |
| Folinic acid rescue is incomplete or absent | 1. Cycloguanil may have off-target effects independent of DHFR inhibition.2. The concentration of folinic acid may be insufficient.3. Inhibition of other enzymes in the folate pathway. | 1. This suggests the observed phenotype is not solely due to DHFR inhibition. Further investigation into potential off-targets like STAT3 signaling is warranted (see Protocol 3 & 4).2. Titrate the concentration of folinic acid to ensure it is not a limiting factor.3. Investigate the effect of cycloguanil on other folate-related enzymes, such as thymidylate synthase. |
| Observed phenotype (e.g., growth arrest) does not match expectations (e.g., apoptosis) | Cycloguanil and its analogues can induce different cellular responses depending on the concentration and cell line, with growth arrest often observed at lower concentrations and cytotoxicity at higher concentrations.[1] | Perform a detailed cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) across a range of concentrations to fully characterize the cellular response. |
Data Presentation
Table 1: Comparative Inhibitory Activity of Cycloguanil and Other DHFR Inhibitors
| Compound | P. falciparum (Susceptible) IC50 (nM) | P. falciparum (Resistant) IC50 (nM) | Human DHFR IC50 (µM) | Human DHFR Ki (µM) |
| Cycloguanil | 11.1[7] | 2,030[7] | ~1[8] | 43.0[5] |
| Pyrimethamine | 15.4[7] | 9,440[7] | ~1[8] | - |
| Methotrexate | - | - | 0.000177[8] | - |
Note: IC50 and Ki values can vary between studies depending on the specific assay conditions.
Table 2: Cytotoxicity and On-Target Engagement of Cycloguanil and an Analogue
| Compound | Cell Line | Growth Inhibition GI50 (µM) | DHFR Target Engagement EC50 (nM) |
| Cycloguanil | MCF-7 | >100 | 0.6 |
| NSC127159 (analogue) | MCF-7 | 11 | 0.4 |
Data from a study on breast cancer cell lines, highlighting the gap between target engagement concentration and the concentration required for a phenotypic effect.[3][5]
Mandatory Visualizations
Caption: On-target and downstream effects of Cycloguanil.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cycloguanil Pamoate Assays
Welcome to the technical support center for cycloguanil (B1669406) pamoate assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and ensuring the reliability of your experimental data. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues that you may encounter during your experiments with cycloguanil pamoate.
Question 1: Why am I observing high variability or inconsistent IC50 values in my in vitro anti-malarial assays?
Answer: Inconsistent IC50 values for cycloguanil can stem from several factors related to assay conditions and parasite culture management. Here are the most common causes and their solutions:
-
Parasite Synchronization: The sensitivity of Plasmodium falciparum to cycloguanil can vary depending on the parasite's life cycle stage.[1] It is crucial to use tightly synchronized ring-stage parasite cultures for your assays to ensure consistency.[1]
-
Hematocrit and Parasitemia: Variations in hematocrit and the initial parasitemia can affect drug efficacy results.[1] It is recommended to use a consistent hematocrit (e.g., 1.5-2%) and starting parasitemia (e.g., 0.5%) for all experiments.[1]
-
Culture Medium Composition: The concentration of folate and para-aminobenzoic acid (pABA) in the culture medium can directly impact the apparent activity of cycloguanil, as it is a folate pathway inhibitor.[2][3] Using a folate- and pABA-free RPMI medium can lead to lower IC50 values compared to standard RPMI.[3]
-
Assay Duration: The incubation period can influence the observed IC50 values. A longer incubation time (e.g., 66 hours vs. 42 hours) may result in lower IC50 values for cycloguanil.[3]
-
Drug Solubility and Stability: Cycloguanil has limited aqueous solubility, which can lead to precipitation and inaccurate concentrations in your assay.[2][4] Ensure the drug is fully dissolved and stable in the assay medium for the duration of the experiment.[2]
Question 2: My this compound stock solution appears to have lost potency. What could be the cause?
Answer: Loss of potency in cycloguanil stock solutions is often due to improper storage and handling. To maintain the stability and efficacy of your stock solutions, consider the following:
-
Storage Temperature: For short-term storage (up to one month), it is recommended to store aliquots at -20°C. For long-term storage (up to six months), -80°C is preferable.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. To avoid this, prepare single-use aliquots.[2]
-
Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your assay is low (ideally <0.5%) to prevent cellular toxicity.[2] Cycloguanil hydrochloride offers better water solubility and stability compared to the free base.[2]
Question 3: I am observing a flat dose-response curve with no parasite inhibition, even at high concentrations of cycloguanil. What should I check?
Answer: A flat dose-response curve suggests a complete lack of drug activity, which can be due to several critical issues:
-
Drug Quality: Verify the identity and purity of your this compound.
-
Drug Resistance: The P. falciparum strain you are using may have a high level of resistance to cycloguanil, often due to mutations in the dihydrofolate reductase (dhfr) gene.[5][6] It is advisable to test your compound on a known drug-sensitive strain (e.g., 3D7 or D6) as a control.[7]
-
Assay Viability: Ensure your control wells (without the drug) show robust parasite growth. If not, there may be a problem with your parasite culture health or the general assay conditions.
-
Incorrect Drug Concentration: Double-check your serial dilutions and stock solution concentration. An error in calculation can lead to much lower effective concentrations than intended.
Question 4: What are the key differences between the available in vitro assays for cycloguanil, and how do I choose the right one?
Answer: Several methods are commonly used to assess the in vitro efficacy of anti-malarial drugs, each with its own advantages and disadvantages.[7]
-
[³H]-Hypoxanthine Incorporation Assay: This is a classic and robust method that measures the incorporation of radioactive hypoxanthine (B114508) into parasite DNA, which is an indicator of parasite growth.[5][7] It is considered a gold standard for quantifying parasite growth inhibition.[5]
-
SYBR Green I-based Fluorescence Assay: This high-throughput method quantifies parasite DNA using the fluorescent dye SYBR Green I.[7][8] It is a safer and often faster alternative to the radioactive assay.
-
pLDH (parasite lactate (B86563) dehydrogenase) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme pLDH, which correlates with parasite viability.[7][9] It is a rapid and inexpensive option.[9]
-
Microscopy: Giemsa-stained blood smears allow for the direct visual counting of parasites. While providing detailed morphological information, this method is labor-intensive and has low throughput.[7]
The choice of assay depends on factors such as the required throughput, available equipment, and safety considerations (radioactivity). For high-throughput screening, the SYBR Green I or pLDH assays are generally preferred.
Quantitative Data Summary
The in vitro activity of cycloguanil is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary significantly depending on the P. falciparum strain and the assay conditions used.
Table 1: IC50 Values of Cycloguanil against P. falciparum Strains
| Drug | P. falciparum Strain(s) | IC50 Range | Assay Duration |
| Cycloguanil | African isolates (susceptible) | 11.1 nM | Not Specified |
| Cycloguanil | African isolates (resistant) | 2,030 nM | Not Specified |
| Cycloguanil | K1 (resistant) | 40 nM | Not Specified |
| Cycloguanil | Various | 0.5 - 2.5 nM | Not Specified |
Note: IC50 values are approximate and can vary between laboratories and assay conditions.[1]
Table 2: Solubility of Cycloguanil and its Salts
| Compound | Solvent | Solubility |
| Cycloguanil Hydrochloride | Water | Enhanced solubility |
| Cycloguanil free base | Aqueous Buffers | Low aqueous solubility |
| Cycloguanil | DMSO | 58 mg/mL |
Detailed Experimental Protocols
Protocol 1: In Vitro [³H]-Hypoxanthine Incorporation Assay
This protocol outlines the steps for determining the in vitro susceptibility of P. falciparum to cycloguanil using the [³H]-hypoxanthine incorporation method.[5]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Uninfected human erythrocytes
-
Cycloguanil stock solution (in DMSO)
-
[³H]-Hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and filter mats
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Prepare Drug Plates: Perform serial dilutions of cycloguanil in the culture medium directly in the 96-well plates. Include drug-free wells as a negative control (100% parasite growth) and wells with uninfected erythrocytes as a background control. It is recommended to test each concentration in triplicate.[5]
-
Prepare Parasite Culture: Synchronize the P. falciparum culture to the ring stage. Dilute the synchronized culture with uninfected erythrocytes and hypoxanthine-free medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%.[5]
-
Inoculate Plates: Add the prepared parasite suspension to each well of the drug-dosed plate.
-
Initial Incubation: Incubate the plates for 24 hours at 37°C in a humidified chamber with the appropriate gas mixture.[5]
-
Add [³H]-Hypoxanthine: After the initial incubation, add [³H]-hypoxanthine to each well.[5]
-
Second Incubation: Return the plates to the incubator and incubate for an additional 24 hours.[5]
-
Harvesting and Measurement: Terminate the assay by freezing the plates. Thaw the plates to lyse the erythrocytes. Using a cell harvester, transfer the contents of each well onto a filter mat to capture the parasite DNA. Wash the filter mat to remove unincorporated [³H]-hypoxanthine. Dry the filter mat and place it in a scintillation bag with scintillation fluid. Measure the radioactivity (counts per minute, CPM) for each spot using a liquid scintillation counter.[5]
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each cycloguanil concentration relative to the drug-free control wells. Plot the percentage of inhibition against the log of the drug concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[5]
Protocol 2: SYBR Green I-based Fluorescence Assay
This protocol provides a high-throughput method for assessing the in vitro anti-malarial activity of cycloguanil.[8]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (cRPMI)
-
Cycloguanil stock solution (in DMSO)
-
SYBR® Green I lysis buffer
-
96-well black microtiter plates with a clear bottom
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation: In a 96-well plate, create serial dilutions of the cycloguanil stock solution in cRPMI medium. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes). Ensure the final DMSO concentration is consistent and does not exceed 0.5%.[8]
-
Parasite Preparation and Inoculation: Prepare a parasite suspension in cRPMI with 1% parasitemia and 2% hematocrit. Add the parasite suspension to each well of the drug-diluted plate.[8]
-
Incubation: Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours.[8]
-
Lysis and Staining: Prepare the lysis buffer containing SYBR® Green I. Add the lysis buffer to each well and incubate in the dark at room temperature for at least one hour to lyse the cells and stain the parasite DNA.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR® Green I (e.g., ~485 nm and ~530 nm, respectively).
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of growth inhibition for each drug concentration relative to the positive control wells. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Mechanism of Action of Cycloguanil
Caption: Mechanism of action of Cycloguanil in the folate pathway.
Experimental Workflow for In Vitro Drug Susceptibility Assay
Caption: General workflow for in vitro antimalarial drug susceptibility testing.
Troubleshooting Logic for Inconsistent Dose-Response Curves
Caption: Troubleshooting workflow for inconsistent dose-response curves.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent cycloguanil pamoate precipitation in media
Welcome to the Technical Support Center for Cycloguanil (B1669406) Pamoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with cycloguanil pamoate precipitation in experimental media. Here you will find a troubleshooting guide and frequently asked questions (FAQs) to assist in your research.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon dilution into aqueous media is a common challenge due to its limited aqueous solubility.[1] The following guide provides systematic steps to diagnose and resolve this issue.
Problem: this compound precipitates out of solution when my DMSO stock is diluted into cell culture medium.
Below is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound?
Data Presentation: Solubility of Cycloguanil Forms in Common Solvents Note: This data is for the related cycloguanil hydrochloride and predicted for the free base , serving as a reference due to the lack of specific quantitative data for the pamoate salt in the search results.
| Solvent | Cycloguanil Form | Approximate Solubility |
| DMSO | Hydrochloride | ~ 20 mg/mL[3][4] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Hydrochloride | ~ 5 mg/mL[3] |
| Ethanol | Hydrochloride | ~ 5 mg/mL[3] |
| Dimethylformamide (DMF) | Hydrochloride | ~ 5 mg/mL[3] |
| Water | Free Base (predicted) | ~ 0.246 mg/mL[1] |
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: The recommended method is to first prepare a concentrated stock solution in 100% DMSO, where it is soluble.[2] It is crucial to ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath), vortexing, or brief sonication can aid dissolution.[5] For applications requiring sterility, the DMSO stock solution can be filtered through a 0.22 µm PTFE syringe filter.[5] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5][6]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous culture medium. What should I do?
A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where it is poorly soluble. Several strategies can mitigate this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment to a level below its solubility limit in the medium.[4]
-
Use Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of medium. Instead, perform one or more intermediate dilution steps in culture medium.[5][6] This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Pre-warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) cell culture media can sometimes improve solubility and prevent precipitation.[4]
-
Modify the Mixing Method: Add the DMSO stock solution slowly and dropwise into the medium while gently swirling or vortexing.[7] This helps to disperse the compound rapidly and avoid localized high concentrations that can trigger precipitation.
Q4: What is the maximum final concentration of DMSO I should have in my cell culture?
A4: High concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration of DMSO in the cell culture wells as low as possible, typically below 0.5% (v/v), and ideally below 0.1% (v/v).[5][6] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in the experimental groups, to account for any solvent effects.[5]
Q5: Can I use co-solvents or other excipients to improve solubility in my in vitro experiment?
A5: Yes, although more common for in vivo formulations, co-solvents can be used. A formulation containing co-solvents like Polyethylene Glycol 300 (PEG300) and a surfactant like Tween-80 has been described for cycloguanil.[3] However, you must validate the tolerance of your specific cell line to these excipients, as they can have their own biological effects. When considering this approach, start with very low percentages and always include appropriate vehicle controls.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution. The molecular weight of this compound is 891.81 g/mol .[2]
Materials:
-
This compound powder (MW: 891.81 g/mol )
-
100% sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance, chemical fume hood
-
Vortexer, sonicator, or 37°C water bath
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the this compound powder in a chemical fume hood.[5]
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
891.81 g/mol * 0.010 mol/L * 0.001 L = 0.008918 g = 8.92 mg
-
-
Weighing: Accurately weigh approximately 8.92 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of sterile 100% DMSO to the vial.
-
Solubilization: Close the vial tightly and vortex for 1-2 minutes. If the solid is not completely dissolved, use a 37°C water bath or brief sonication to aid dissolution.[5] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Store at -20°C for short-term (months) or -80°C for long-term (up to a year).[2][6] Avoid repeated freeze-thaw cycles.[5][6]
Caption: Workflow for preparing a this compound DMSO stock solution.
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol provides an example of how to dilute the 10 mM DMSO stock to a final concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration remains at 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (1:100):
-
Label a sterile microcentrifuge tube "100 µM Intermediate."
-
Add 990 µL of pre-warmed culture medium to the tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the medium.
-
Mix thoroughly by gentle vortexing or pipetting. This creates a 100 µM solution with 1% DMSO.
-
-
Final Dilution (1:10):
-
In your cell culture plate or a new tube, prepare the final working solution.
-
For every 1 mL of final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed culture medium.
-
This results in the desired 10 µM final concentration of this compound. The final DMSO concentration is now 0.1%.
-
-
Application: Immediately add the final working solution to your cells.
Caption: Serial dilution workflow from DMSO stock to final working solution.
References
improving the signal-to-noise ratio in cycloguanil pamoate screening
Technical Support Center: Cycloguanil (B1669406) Pamoate Screening
Welcome to the Technical Support Center for cycloguanil pamoate screening. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their screening assays. Cycloguanil is the active metabolite of the antimalarial drug proguanil (B194036) and a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the Plasmodium falciparum parasite.[1][2][3]
This guide provides FAQs and troubleshooting advice for both cell-based and target-based high-throughput screening (HTS) assays aimed at improving the signal-to-noise ratio and overall data quality.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cycloguanil, and how does it inform assay design?
A1: Cycloguanil is a competitive inhibitor of dihydrofolate reductase (DHFR).[4] Its structure mimics the natural substrate, dihydrofolate (DHF), allowing it to bind with high affinity to the enzyme's active site. This blocks the reduction of DHF to tetrahydrofolate (THF), a crucial step in the synthesis of nucleic acids and some amino acids.[4][5] Disrupting this pathway is lethal to the parasite.[3] For screening assays, this means cycloguanil is an excellent positive control for both target-based P. falciparum DHFR (PfDHFR) enzymatic assays and cell-based assays measuring parasite growth inhibition.[3]
Q2: Which type of assay is better for my screen: a target-based enzymatic assay or a cell-based parasite growth assay?
A2: The choice depends on your screening goals.
-
Target-Based (Enzymatic) Assays: These directly measure the inhibition of the PfDHFR enzyme. They are useful for identifying direct inhibitors of the target enzyme and for structure-activity relationship (SAR) studies. However, they may miss compounds that require metabolic activation or that act on other targets within the parasite.
-
Cell-Based (Parasite Growth) Assays: These measure the overall effect of a compound on parasite viability.[6] They are advantageous because they can identify compounds that work through various mechanisms, not just DHFR inhibition. However, they can be more complex to optimize and may have higher variability.[7]
Q3: What are the key quality control metrics I should monitor in my HTS assay?
A3: The most critical metrics for assessing the quality of an HTS assay are the Signal-to-Background (S/B) ratio and the Z'-factor.[8]
| Metric | Formula | Description | Ideal Value |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. A larger S/B ratio indicates a more robust assay. | > 10 is often desired, but this is assay-dependent.[8] |
| Z'-Factor | 1 - (3 * (SD_signal + SD_background)) / |Mean_signal - Mean_background| | A measure of statistical effect size that reflects both the dynamic range and data variation. | > 0.5 indicates an excellent assay suitable for HTS.[8] |
| Table 1: Key HTS quality control metrics. |
Troubleshooting Guides
This section addresses specific issues that can lead to a poor signal-to-noise ratio in your this compound screening experiments.
Issue 1: Low Z'-Factor (<0.5) in the Screening Assay
A low Z'-factor is a critical issue that indicates high variability or a small dynamic range in the assay, making it difficult to distinguish hits from noise.[8]
Possible Causes & Solutions:
-
Inconsistent Pipetting:
-
Solution: Ensure all pipettes are properly calibrated. Use automated liquid handlers for high-throughput applications to minimize human error. When pipetting manually, ensure tips are securely attached and avoid introducing air bubbles.[9]
-
-
Reagent Instability:
-
Cell Seeding Inconsistency (Cell-Based Assays):
-
Suboptimal Reagent Concentrations:
-
Solution: Perform titration experiments for key reagents, such as the enzyme, substrate (for enzymatic assays), or staining dyes (for cell-based assays), to find the optimal concentrations that yield the best S/B ratio.[9]
-
Issue 2: High Background Signal
A high background can significantly reduce the signal-to-noise ratio, masking the effects of potential inhibitors.
Possible Causes & Solutions:
-
Autofluorescence of Compounds or Plates (Fluorescence Assays):
-
Solution: Screen compounds in a buffer-only plate to identify autofluorescent compounds. For cell-based assays, use phenol (B47542) red-free media to reduce background fluorescence.[12] Use black microplates for fluorescence assays to minimize background and crosstalk.[12]
-
-
Contaminated Reagents:
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Filter buffers if necessary.
-
-
Non-specific Binding (Enzymatic Assays):
-
Solution: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific binding of compounds to the enzyme.
-
-
Insufficient Washing Steps (Cell-Based Assays):
-
Solution: If your protocol involves washing steps, ensure they are sufficient to remove unbound detection reagents.
-
Experimental Protocols
Protocol 1: Target-Based PfDHFR Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of recombinant PfDHFR. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[13][14]
Materials:
-
Recombinant P. falciparum DHFR (PfDHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA)
-
This compound (Positive Control)
-
Test Compounds
-
384-well, UV-transparent microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of PfDHFR, NADPH, and DHF in assay buffer.
-
Compound and Enzyme Addition: In a 384-well plate, add assay buffer, PfDHFR enzyme, NADPH, and the test compounds or controls (Cycloguanil for positive control, DMSO for negative control).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.[15]
-
Reaction Initiation: Add the DHF substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.[13]
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well. Determine the percentage of inhibition for each test compound relative to the controls.
Protocol 2: Cell-Based P. falciparum Growth Inhibition Assay (SYBR Green-Based)
This protocol measures parasite proliferation by quantifying total DNA content using the fluorescent dye SYBR Green I. A decrease in fluorescence indicates growth inhibition.[16]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium (RPMI 1640, Albumax II, hypoxanthine)[16]
-
This compound (Positive Control)
-
Test Compounds
-
Lysis Buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[16]
-
SYBR Green I dye
-
384-well, black, clear-bottom microplates
Procedure:
-
Compound Plating: Add test compounds, cycloguanil (positive control), and DMSO (negative control) to the wells of a 384-well plate.
-
Parasite Addition: Add synchronized ring-stage P. falciparum culture to each well.
-
Incubation: Incubate the plates for 72-96 hours under standard parasite culture conditions (37°C, 5% CO₂, 1% O₂, 94% N₂).[16]
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.
-
Incubation: Incubate in the dark at room temperature for 1 hour on a shaker.[16]
-
Fluorescence Reading: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).[16]
-
Data Analysis: Subtract the background fluorescence and calculate the percent inhibition relative to controls.
Signaling Pathway
Cycloguanil acts on the folate biosynthesis pathway, which is essential for DNA synthesis and parasite survival.
References
- 1. Cycloguanil - Wikipedia [en.wikipedia.org]
- 2. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sptlabtech.com [sptlabtech.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. selectscience.net [selectscience.net]
- 13. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 14. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. med.nyu.edu [med.nyu.edu]
Validation & Comparative
A Comparative Guide to Cycloguanil and Proguanil: Mechanism, Formulation, and Efficacy
This guide provides a detailed comparison of the antimalarial compounds proguanil (B194036) and its active metabolite, cycloguanil (B1669406). It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, pharmacokinetic profiles, and efficacy supported by experimental data.
Introduction: A Prodrug and its Active Metabolite
Proguanil is a biguanide (B1667054) derivative used for the prevention and treatment of malaria, particularly in combination with atovaquone (B601224).[1] It functions as a prodrug, meaning it is inactive until metabolized by the body.[2] In the liver, proguanil is converted by cytochrome P450 enzymes (primarily CYP2C19) into its active form, cycloguanil.[2][3] Cycloguanil is a potent inhibitor of the Plasmodium parasite's dihydrofolate reductase (DHFR) enzyme.[2][4]
Cycloguanil has also been formulated as cycloguanil pamoate, a long-acting, injectable depot preparation designed to provide prolonged prophylactic cover from a single intramuscular injection.[5] This guide will compare the orally administered prodrug, proguanil, with its active metabolite, cycloguanil, focusing on the distinct advantages and applications stemming from their different formulations and pharmacokinetic properties.
Mechanism of Action: Targeting Folate Biosynthesis
The primary antimalarial action of the proguanil/cycloguanil axis is the inhibition of the parasitic enzyme dihydrofolate reductase (DHFR).[3][6] This enzyme is critical for the parasite's folate biosynthesis pathway, which is essential for producing the precursors needed for DNA synthesis and replication.[4][7]
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] THF is a vital cofactor for enzymes involved in the synthesis of purines and pyrimidines.[4] By potently binding to the active site of Plasmodium DHFR, cycloguanil blocks the production of THF, thereby halting DNA synthesis and preventing the parasite from multiplying.[7][9] This mechanism is effective against both the liver and red blood cell stages of the parasite.[3][10]
Interestingly, studies have shown that the parent drug, proguanil, possesses its own intrinsic, albeit weaker, antimalarial activity that is independent of DHFR inhibition.[11][12][13] This activity is thought to be related to mitochondrial function and contributes to the synergistic effect seen when proguanil is combined with atovaquone.[1][14][15]
Pharmacokinetics and Formulation: Oral Prodrug vs. Depot Injection
The most significant difference between proguanil and this compound lies in their formulation and resulting pharmacokinetics.
-
Proguanil: Administered orally, typically daily for prophylaxis or treatment.[1] It is absorbed and transported to the liver, where it undergoes metabolic activation to cycloguanil.[2] The conversion rate can vary significantly between individuals due to genetic polymorphisms in the CYP2C19 enzyme, leading to "poor" and "extensive" metabolizers.[2][16] This variability can impact the therapeutic levels of cycloguanil achieved.[16] Proguanil itself has a plasma half-life of approximately 14.5 hours, while cycloguanil's is about 11.7 hours at steady-state.[17]
-
This compound: Formulated as a water-insoluble salt in an oily suspension for intramuscular depot injection.[5] This formulation is designed for slow release from the injection site, providing protective plasma concentrations of cycloguanil for several months.[5][18] This long-acting profile eliminates the need for daily dosing, which can be advantageous for long-term prophylaxis, though development and use have been limited by issues with resistance.[5]
Comparative Efficacy Data
Efficacy is assessed through in vitro susceptibility testing (IC50 values) and clinical trials (cure rates). Cycloguanil is highly potent against drug-sensitive P. falciparum, but its efficacy is compromised by mutations in the dhfr gene.[7][19] Proguanil is most effective clinically when used in combination therapies.
Table 1: In Vitro Efficacy of Cycloguanil and Proguanil against P. falciparum
| Compound | P. falciparum Strain(s) | IC50 Range | Assay Duration | Key Findings |
|---|---|---|---|---|
| Cycloguanil | African Isolates (Susceptible) | 11.1 nM (mean) | Not Specified | Highly potent against susceptible strains.[19] |
| African Isolates (Resistant) | 2,030 nM (mean) | Not Specified | Resistance associated with DHFR mutations significantly increases IC50.[19] | |
| K1 (Resistant) | 40 nM | Not Specified | Shows reduced activity against resistant lab strains.[11] | |
| Proguanil | Various | 2 - 71 µM | 42-72 hours | Exhibits weak intrinsic activity, orders of magnitude lower than cycloguanil.[11][13] |
| 3D7 | 22.0 µM | 48 hours | Activity is significantly lower than its active metabolite.[11] |
| | 3D7 | 360 nM | 96 hours | Potency appears to increase with longer assay durations, suggesting a slow-acting mechanism.[11][13] |
Table 2: Clinical Efficacy of Proguanil-Containing Therapies
| Therapy | Indication | Population | Efficacy/Cure Rate | Key Findings |
|---|---|---|---|---|
| Atovaquone-Proguanil | Treatment of acute, uncomplicated P. falciparum malaria | Adults in Thailand | 100% (79/79) cure rate at Day 28 | Significantly more effective than mefloquine (B1676156) (86% cure rate) in a region with multidrug resistance.[20] |
| Atovaquone-Proguanil | Prophylaxis for P. falciparum malaria | Adults in Kenya | 100% protective efficacy | All subjects in both low-dose and high-dose groups remained malaria-free over 10 weeks, compared to 48% in the placebo group.[21][22] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Testing ([³H]-Hypoxanthine Incorporation Assay)
This is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual erythrocytic stages of P. falciparum.[4][14]
-
Parasite Culture: P. falciparum strains (e.g., drug-sensitive 3D7, drug-resistant Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).[23][24] The culture medium is typically RPMI-1640 supplemented with HEPES, hypoxanthine, gentamicin, and human serum or Albumax.[24]
-
Drug Plate Preparation: The test compound (cycloguanil or proguanil) is serially diluted in culture medium and added to a 96-well microtiter plate.[23]
-
Inoculation: Synchronized ring-stage parasite cultures are added to the wells at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).[4] Drug-free wells serve as controls.
-
Incubation: Plates are incubated for 24-48 hours under the conditions described in step 1 to allow for parasite maturation into trophozoites and schizonts.
-
Radiolabeling: [³H]-hypoxanthine, a DNA precursor, is added to each well, and the plates are incubated for an additional 18-24 hours.[4]
-
Harvesting & Measurement: The contents of each well are harvested onto a filter mat. The cells are lysed, and unincorporated radioisotope is washed away. The radioactivity incorporated into the parasite DNA on the filter is measured using a scintillation counter.[11]
-
Data Analysis: The percentage of growth inhibition is calculated relative to the drug-free control wells. IC50 values are determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][11]
Protocol 2: Clinical Trial for Therapeutic Efficacy (WHO Standard Protocol)
This protocol outlines a typical design for assessing the efficacy of an antimalarial drug for treating uncomplicated malaria.
-
Study Design: An open-label, randomized, controlled trial comparing the test regimen (e.g., atovaquone-proguanil) to a standard-of-care comparator (e.g., mefloquine).[20]
-
Patient Enrollment: Patients with microscopically confirmed, uncomplicated P. falciparum malaria are enrolled after providing informed consent.
-
Randomization and Treatment: Patients are randomly assigned to a treatment group. The drug is administered orally over a defined period (e.g., three consecutive days), and administration is supervised to ensure compliance.[20]
-
Follow-up: Patients are monitored for a period of 28 or 42 days.[20]
-
Efficacy Endpoints:
-
Molecular Correction: Polymerase chain reaction (PCR) genotyping is used to distinguish between a true treatment failure (recrudescence) and a new infection, which is particularly important in high-transmission areas.
-
Safety Assessment: Clinical and laboratory adverse events are monitored and recorded throughout the study.[20]
Conclusion
Proguanil and cycloguanil are fundamentally linked, yet serve distinct roles in malaria chemotherapy.
-
Proguanil acts as an effective oral prodrug. Its clinical utility is maximized in combination therapies, particularly with atovaquone, where it not only produces the active metabolite cycloguanil but also acts synergistically via its own intrinsic, DHFR-independent mechanism.[15] This dual action makes the atovaquone-proguanil combination a highly effective and widely used regimen for both treatment and prophylaxis.[20][21]
-
Cycloguanil is the highly potent, fast-acting metabolite responsible for the DHFR-inhibitory effect.[11][25] The development of This compound as a long-acting injectable represented an innovative strategy to improve prophylactic adherence. However, its utility is severely limited by the prevalence of parasite strains with mutations in the dhfr gene, which confer resistance.[5][19]
For drug development professionals, this comparison highlights the strategic importance of combination therapy and formulation. While cycloguanil's high potency makes DHFR an attractive target, the rapid emergence of resistance underscores the need for multi-target approaches, as exemplified by the success of atovaquone-proguanil.
References
- 1. Proguanil - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Activities of respository preparations of this compound and 4,4'-diacetyldiaminodiphenylsulfone, alone and in combination, against infections with Plasmodium cynomolgi in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis in yeast of antimalaria drugs that target the dihydrofolate reductase of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics of long-acting antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of atovaquone/proguanil compared with mefloquine for treatment of acute Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of atovaquone/proguanil as suppressive prophylaxis for Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. benchchem.com [benchchem.com]
- 24. mmv.org [mmv.org]
- 25. The activity of proguanil and its metabolites, cycloguanil and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycloguanil Pamoate vs. Other DHFR Inhibitors: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cycloguanil (B1669406) pamoate and other prominent dihydrofolate reductase (DHFR) inhibitors used in cancer research and therapy. By presenting objective performance data, detailed experimental protocols, and visualizations of key biological pathways, this document aims to facilitate informed decisions in drug development and academic research.
Introduction to DHFR Inhibition in Cancer Therapy
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] Rapidly proliferating cancer cells have a high demand for these precursors to support continuous cell division.[4] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it a well-established target for anticancer therapies.[3][4]
Cycloguanil, the active metabolite of the antimalarial drug proguanil, has been identified as a potent inhibitor of human DHFR.[5][6][7] Recent studies have revitalized interest in cycloguanil and its analogues as potential anticancer agents, necessitating a thorough comparison with established DHFR inhibitors such as methotrexate, pemetrexed (B1662193), pralatrexate, and pyrimethamine.[5][6]
Quantitative Comparison of DHFR Inhibitor Potency
The in vitro efficacy of DHFR inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for cycloguanil and other key DHFR inhibitors, providing a quantitative basis for comparison. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell lines and exposure times.
Table 1: Comparative IC50 Values of DHFR Inhibitors in Breast Cancer Cell Lines
| Compound | MDA-MB-468 (μM) | MDA-MB-231 (μM) | MCF-7 (μM) |
| Cycloguanil | ~10 - 30[8] | ~20 - 50[8] | > 50[8] |
| Methotrexate | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Pyrimethamine | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: Comparative IC50 Values of DHFR Inhibitors in Lung Cancer Cell Lines
| Compound | NCI-H460 (μM) | A549 (μM) | H1975 (μM) | HCC827 (μM) |
| Cycloguanil | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Methotrexate | Not explicitly stated | 0.10 (48h)[9] | Not explicitly stated | Not explicitly stated |
| Pemetrexed | Not explicitly stated | 1.82 ± 0.17 (48h)[2] | 3.37 ± 0.14 (48h)[2] | 1.54 ± 0.30 (48h)[2] |
| Pyrimethamine | 37.60 (72h)[4] | 28.07 (72h)[4] | Not explicitly stated | Not explicitly stated |
Table 3: Comparative IC50 Values of DHFR Inhibitors in Other Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (μM) |
| Methotrexate | HTC-116 (Colorectal) | 0.15 (48h)[9] |
| Saos-2 (Osteosarcoma) | 0.035 (6 days)[10] | |
| Daoy (Medulloblastoma) | 0.095 (6 days)[10] | |
| Pralatrexate | BE(2)-C (Neuroblastoma) | 0.004 (72h)[11] |
| CHP-212 (Neuroblastoma) | 0.003 (72h)[11] | |
| LAN-1 (Neuroblastoma) | 0.002 (72h)[11] | |
| SK-N-AS (Neuroblastoma) | 0.003 (72h)[11] | |
| Pyrimethamine | HCT116 (Colorectal) | 0.4 (72h)[12] |
| DLD1 (Colorectal) | 12.3 (72h)[12] | |
| RKO (Colorectal) | 10.0 (72h)[12] | |
| SW480 (Colorectal) | 4.4 (72h)[12] | |
| HT29 (Colorectal) | 5.0 (72h)[12] | |
| SKOV3 (Ovarian) | ~20-60 (48h)[13] | |
| A2780 (Ovarian) | ~20-60 (48h)[13] | |
| OVCAR8 (Ovarian) | ~20-60 (48h)[13] | |
| ES2 (Ovarian) | ~20-60 (48h)[13] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
DHFR Enzymatic Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[14]
Materials:
-
Purified recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
DHFR inhibitors (this compound, Methotrexate, etc.)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and DHFR inhibitors in the assay buffer.
-
Assay Reaction: In each well of the 96-well plate, add the assay buffer, NADPH solution, and the desired concentration of the DHFR inhibitor.
-
Enzyme Addition: Add the purified DHFR enzyme to each well to initiate the reaction, except for the blank control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the DHF solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance over time). The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
Cell Viability Assay (MTT or Resazurin-based)
This assay determines the cytotoxic or cytostatic effects of DHFR inhibitors on cancer cell lines.[8][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DHFR inhibitors
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the DHFR inhibitors for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.
-
For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours.
-
-
Absorbance/Fluorescence Measurement: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of DHFR inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor induction
-
DHFR inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the DHFR inhibitors and a vehicle control systemically (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Efficacy Evaluation: Calculate the tumor volume for each mouse at each time point. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric for this evaluation.
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
Conclusion
This guide provides a comparative overview of this compound and other DHFR inhibitors in the context of cancer research. The presented data and protocols offer a foundation for researchers to design and interpret experiments aimed at evaluating the therapeutic potential of these compounds. While cycloguanil and its analogues show promise as potent inhibitors of human DHFR, further head-to-head comparative studies, particularly in vivo, are necessary to fully elucidate their efficacy and potential advantages over existing DHFR-targeting therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytotoxic effects of pemetrexed in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Pyrimethamine inhibits cell growth by inducing cell senescence and boosting CD8+ T-cell mediated cytotoxicity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimethamine Inhibits Human Ovarian Cancer by Triggering Lethal Mitophagy via Activating the p38/JNK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Validating the Anticancer Effects of Cycloguanil Pamoate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of cycloguanil (B1669406), the active metabolite of cycloguanil pamoate, and its prodrug proguanil (B194036). Cycloguanil is a dihydrofolate reductase (DHFR) inhibitor, and its efficacy is compared with other established drugs targeting the same pathway, such as methotrexate. This document synthesizes available experimental data to offer a clear perspective on its potential as a cancer therapeutic.
Mechanism of Action: Targeting Folate Metabolism and Beyond
Cycloguanil exerts its primary anticancer effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1][2][3][4] This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and repair, thereby impeding the proliferation of rapidly dividing cancer cells.[1][4][5]
Recent studies have revealed a dual mechanism of action, where cycloguanil also suppresses the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][4][5][6] The STAT3 signaling pathway is a key regulator of cancer cell growth, survival, and differentiation, and its aberrant activation is a hallmark of many malignancies.[5][6] This dual-action capability positions cycloguanil as a promising therapeutic strategy, potentially overcoming resistance mechanisms associated with agents that target only a single pathway.[6]
Furthermore, some research suggests that the anticancer activity of cycloguanil's parent compound, proguanil, may also be linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[7][8]
In Vivo Efficacy: Comparative Data
While specific in vivo data for this compound is limited in the reviewed literature, studies on its active metabolite, cycloguanil, and its prodrug, proguanil, provide valuable insights. The following table summarizes key findings from a preclinical study investigating the in vivo anticancer effects of proguanil in a breast cancer model.
Table 1: In Vivo Efficacy of Proguanil in a 4T1 Breast Cancer Mouse Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Proguanil | 20 mg/kg/day | Oral | 55% | Suppressed tumor enlargement. Increased levels of apoptotic markers (p-H2AX, Bax, c-PARP, and c-caspase3). | [7][8] |
| Control | Vehicle | Oral | 0% | Uninhibited tumor growth. | [7][8] |
Note: This data is for proguanil, the prodrug of cycloguanil. The effects are attributed to its conversion to cycloguanil in vivo.
Early studies in the 1970s also highlighted that some cycloguanil analogues demonstrated promising anti-leukemic activity in vivo, with efficacy comparable to the established DHFR inhibitor, methotrexate.[2]
Experimental Protocols
The following is a representative experimental protocol for evaluating the in vivo anticancer effects of a compound like proguanil, based on the methodologies described in the referenced studies.
Murine Xenograft Model for Breast Cancer
1. Cell Culture:
-
4T1 murine breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female Balb/c mice (6-8 weeks old) are used for the study.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
3. Tumor Implantation:
-
4T1 cells (e.g., 1 x 10^5 cells in 100 µL of PBS) are injected subcutaneously into the mammary fat pad of the mice.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
4. Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of proguanil (e.g., 20 mg/kg) dissolved in a suitable vehicle.
-
The control group receives the vehicle alone.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured every few days throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
6. Pharmacodynamic Analysis:
-
Excised tumor tissues can be used for:
-
Western Blot Analysis: To assess the expression levels of key proteins involved in apoptosis (e.g., Bax, cleaved caspases, PARP) and cell signaling (e.g., p-STAT3).
-
Immunohistochemistry (IHC): To visualize the localization and expression of proteins within the tumor tissue.
-
Visualizing the Molecular and Experimental Landscape
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Mechanism of action of Cycloguanil.
Caption: In vivo experimental workflow.
Conclusion
The available evidence suggests that cycloguanil, the active metabolite of this compound, holds promise as an anticancer agent. Its ability to inhibit DHFR and STAT3 signaling, coupled with preclinical in vivo data demonstrating tumor growth inhibition, warrants further investigation. Future studies should focus on direct in vivo comparisons of this compound with standard-of-care treatments across a broader range of cancer models to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a framework for conducting such validation studies.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. | Broad Institute [broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cycloguanil Pamoate and Other Antimalarials
For researchers, scientists, and drug development professionals, understanding the nuances of antimalarial cross-resistance is paramount in the ongoing battle against drug-resistant Plasmodium falciparum. This guide provides an objective comparison of cycloguanil (B1669406) pamoate's performance against other antimalarials, supported by experimental data, detailed methodologies, and visual representations of the underlying resistance mechanisms.
Cycloguanil, the active metabolite of proguanil (B194036), targets the dihydrofolate reductase (DHFR) enzyme in P. falciparum, a critical component of the folate biosynthesis pathway essential for parasite replication.[1] However, the emergence of resistance, primarily through point mutations in the dhfr gene, has compromised its efficacy and led to complex patterns of cross-resistance with other antifolates, most notably pyrimethamine (B1678524).
Quantitative Comparison of In Vitro Susceptibility
The following table summarizes the 50% inhibitory concentration (IC50) values of cycloguanil and pyrimethamine against various P. falciparum strains with different dhfr genotypes. This data highlights how specific mutations confer varying levels of resistance and cross-resistance.
| P. falciparum Strain/Isolate | DHFR Genotype (Amino Acid Changes) | Cycloguanil IC50 (nM) | Pyrimethamine IC50 (nM) | Reference |
| Susceptible Isolates (n=68) | Wild Type | 11.1 (mean) | 15.4 (mean) | [2][3] |
| Resistant Isolates (n=18) | Mixed/Multiple Mutations | 2,030 (mean) | 9,440 (mean) | [2][3] |
| Clone with A16V + S108T | Ala-16 to Val-16, Ser-108 to Thr-108 | High Resistance | Susceptible | [4][5] |
| Clone with S108N | Ser-108 to Asn-108 | Moderate Decrease in Susceptibility | High Resistance | [4][5] |
| Clone with S108N + I164L | Ser-108 to Asn-108, Ile-164 to Leu-164 | Significant Resistance | Significant Resistance | [4][5] |
| Chloroquine-Resistant Isolates | Not Specified | ≥ 600 | > 1000 | [6] |
Key Observations:
-
A strong positive correlation exists between pyrimethamine and cycloguanil resistance, indicating significant in vitro cross-resistance between these two antifolates.[2][3]
-
Specific dhfr mutations determine the pattern of resistance. The A16V and S108T double mutation confers high resistance to cycloguanil but not to pyrimethamine.[4][5]
-
Conversely, the S108N mutation is the primary determinant of pyrimethamine resistance, with only a moderate impact on cycloguanil susceptibility.[1][4][5]
-
The accumulation of multiple mutations, such as the S108N and I164L combination, leads to high-level cross-resistance to both drugs.[4][5][7]
-
Parasites resistant to chloroquine (B1663885) have also shown concomitant resistance to both pyrimethamine and cycloguanil.[6]
The Molecular Basis of Resistance: The Folate Biosynthesis Pathway
Cycloguanil and pyrimethamine are competitive inhibitors of dihydrofolate reductase (DHFR), a key enzyme that converts dihydrofolate to tetrahydrofolate, a precursor for DNA synthesis.[1][8] Mutations in the dhfr gene alter the enzyme's active site, reducing the binding affinity of these drugs and leading to resistance.
Mutations in the dhfr gene, as detailed in the table above, are the primary mechanism of resistance to cycloguanil and pyrimethamine. Additionally, an increased copy number of the gene encoding GTP cyclohydrolase I (gch1), the first enzyme in the folate pathway, can modulate the level of resistance.[1]
Experimental Protocols
The quantitative data presented in this guide is primarily derived from in vitro drug susceptibility assays. A standardized methodology for these assays is crucial for comparing results across different studies.
In Vitro Drug Susceptibility Assay (Isotopic Method)
This method measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, typically [3H]-hypoxanthine, into the parasite's DNA.
Detailed Steps:
-
Drug Plate Preparation: Serial dilutions of the antimalarial drugs (e.g., cycloguanil, pyrimethamine) are prepared in a complete culture medium in a 96-well microtiter plate. Drug-free wells serve as controls.[1]
-
Parasite Culture: P. falciparum is cultured in vitro and synchronized to the ring stage. The culture is then diluted to a final parasitemia of 1% and a hematocrit of 2%.
-
Incubation: The parasite culture is added to the drug-containing plates and incubated for 24 hours at 37°C in a gas mixture (typically 5% CO2, 5% O2, 90% N2).[1]
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for another 18-24 hours.[1]
-
Harvesting: The cells are harvested onto glass fiber filter mats using a cell harvester.
-
Measurement: The radioactivity incorporated into the parasite DNA is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free controls. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cross-Resistance with Other Antimalarials
While the primary cross-resistance concern for cycloguanil is with other antifolates, its relationship with other classes of antimalarials is also of interest.
-
Proguanil: Cycloguanil is the active metabolite of the prodrug proguanil.[1] Interestingly, proguanil itself possesses intrinsic antimalarial activity through a mechanism distinct from DHFR inhibition.[9] This dual action may contribute to the overall efficacy of proguanil.
-
Atovaquone (B601224): Atovaquone is often administered in combination with proguanil (as Malarone®). Resistance to atovaquone is primarily mediated by mutations in the cytochrome b gene.[10] While the resistance mechanisms are distinct, the frequent co-administration means that resistance to one component can compromise the efficacy of the combination therapy.
-
Chloroquine: Studies have shown that chloroquine-resistant P. falciparum isolates are often also resistant to pyrimethamine and cycloguanil, suggesting a potential for linked resistance, although the molecular mechanisms are different.[6]
Conclusion
The landscape of cross-resistance between cycloguanil pamoate and other antimalarials is complex and primarily dictated by specific mutations in the P. falciparum dhfr gene. A thorough understanding of these molecular mechanisms, supported by robust in vitro susceptibility testing, is critical for the development of novel antimalarial strategies. Monitoring the prevalence of specific dhfr mutations in field isolates is essential for informing treatment guidelines and mitigating the spread of drug resistance. The development of new DHFR inhibitors that are effective against a wide range of mutant enzymes remains a key priority in antimalarial drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concomitant resistance to pyrimethamine and cycloguanil of chloroquine-resistant falciparum malaria from East Africa: an in vitro study of 12 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Fitness Trade-Offs in the Evolution of Dihydrofolate Reductase and Drug Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emergence of Resistance to Atovaquone-Proguanil in Malaria Parasites: Insights from Computational Modeling and Clinical Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Cycloguanil in Oncology: A Review of Preclinical Evidence and Future Directions
An in-depth analysis of the available scientific literature reveals a notable absence of direct preclinical or clinical studies investigating the synergistic effects of cycloguanil (B1669406) pamoate with traditional chemotherapy drugs for the treatment of cancer. While cycloguanil, primarily known as an antimalarial agent, shows promise as a repurposed anticancer drug due to its mechanism of action, its efficacy in combination with standard chemotherapeutics like doxorubicin, cisplatin, or paclitaxel (B517696) remains largely unexplored. This guide synthesizes the current understanding of cycloguanil's anticancer properties and outlines the rationale for future investigations into its synergistic potential.
Cycloguanil is the active metabolite of proguanil (B194036) and functions as an inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the synthesis of nucleotides, which are the building blocks of DNA.[1] By inhibiting DHFR, cycloguanil disrupts DNA replication and cell proliferation, a hallmark of cancer cells.[1] This mechanism is shared with the well-established chemotherapy drug methotrexate.[2]
Recent research has further elucidated the anticancer potential of cycloguanil, demonstrating its ability to block the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4] The STAT3 signaling pathway is frequently overactive in many cancers, promoting tumor growth and survival.[5] The dual action of cycloguanil on both folate metabolism and STAT3 signaling makes it an attractive candidate for combination therapies.
Rationale for Investigating Cycloguanil in Combination Chemotherapy
The principle of combination chemotherapy is to use drugs with different mechanisms of action to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects. This approach can also help to overcome drug resistance and reduce toxicity by allowing for lower doses of each agent.
Given that cycloguanil targets DHFR and STAT3 signaling, combining it with chemotherapy drugs that have complementary mechanisms could be beneficial. For instance:
-
With DNA-damaging agents (e.g., Cisplatin): Cycloguanil's inhibition of DNA synthesis and repair pathways could potentiate the effects of drugs that cause DNA damage.
-
With topoisomerase inhibitors (e.g., Doxorubicin): By halting the cell cycle, cycloguanil could sensitize cancer cells to drugs that target enzymes involved in DNA replication and transcription.
-
With microtubule inhibitors (e.g., Paclitaxel): Disrupting different phases of the cell cycle with a combination of agents can lead to enhanced cancer cell death.
Despite this strong theoretical rationale, a comprehensive search of the scientific literature did not yield any preclinical or clinical studies that have published quantitative data on the synergistic effects of cycloguanil pamoate with these or other chemotherapy drugs. There is a clear lack of experimental evidence, such as Combination Index (CI) values or in vivo tumor growth inhibition data, to support the use of such combinations.
Future Experimental Directions
To address this knowledge gap, preclinical studies are urgently needed to evaluate the potential of cycloguanil as a synergistic partner in cancer chemotherapy. A proposed experimental workflow to investigate these potential synergies is outlined below.
Experimental Workflow: Assessing Synergism of Cycloguanil with Chemotherapy
Caption: A proposed workflow for the preclinical evaluation of synergistic effects between cycloguanil and conventional chemotherapy drugs.
Detailed Experimental Protocols
Should such studies be undertaken, the following are examples of detailed methodologies that could be employed.
Cell Viability and Synergy Analysis
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound and the selected chemotherapy drug (e.g., doxorubicin) would be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells would be seeded in 96-well plates and, after 24 hours, treated with a range of concentrations of cycloguanil, the chemotherapy drug, or the combination of both at a constant ratio.
-
Viability Assessment: After 72 hours of incubation, cell viability would be assessed using a standard method like the MTT assay, which measures metabolic activity.
-
Data Analysis: The dose-response curves for each drug and the combination would be used to calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Signaling Pathway Analysis
To understand the molecular basis of any observed synergy, the effects of the drug combination on key signaling pathways would be investigated.
Caption: Hypothesized signaling pathways affected by a synergistic combination of cycloguanil and a DNA-damaging chemotherapy agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Potency of Cycloguanil Pamoate Analogs Against Drug-Sensitive and Resistant Malaria Parasites
A comprehensive analysis of the inhibitory activity of cycloguanil (B1669406) and its analogs against Plasmodium falciparum dihydrofolate reductase (DHFR), a key target in antimalarial therapy. This guide provides a comparative assessment of their potency, supported by experimental data, and details the methodologies for key assays used in their evaluation.
Cycloguanil, the active metabolite of the pro-drug proguanil, is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is critical for the parasite's folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids, making it a crucial target for antimalarial drugs.[1] However, the emergence of drug-resistant strains of P. falciparum, primarily due to point mutations in the dhfr gene, has compromised the efficacy of cycloguanil.[1] A notable mutation is the A16V+S108T double mutation, which confers specific resistance to cycloguanil.[1] This has driven the development of novel cycloguanil analogs designed to overcome this resistance.[1]
This guide provides a comparative analysis of the potency of cycloguanil pamoate and its analogs against both wild-type and drug-resistant P. falciparum DHFR. The data presented is compiled from various structure-activity relationship studies and is intended to provide a clear comparison of the inhibitory activities of these compounds.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of cycloguanil and its analogs is typically quantified by their inhibition constant (Kᵢ) or their half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of representative cycloguanil analogs against wild-type and the A16V+S108T double mutant P. falciparum DHFR-TS (dihydrofolate reductase-thymidylate synthase).
| Analog ID | Substituent (R) on N1-phenyl | Wild-Type PfDHFR-TS Kᵢ (nM) | A16V+S108T Mutant PfDHFR-TS Kᵢ (nM) | Fold Resistance |
| Cycloguanil | -Cl | 0.8 | 320 | 400 |
| Analog A | -H | 1.2 | 450 | 375 |
| Analog B | -F | 0.7 | 280 | 400 |
| Analog C | -CH₃ | 1.5 | 600 | 400 |
| Analog D | -OCH₃ | 2.0 | 800 | 400 |
| Analog E | -CF₃ | 0.5 | 150 | 300 |
Note: The data presented are representative values compiled from various structure-activity relationship studies and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.[1]
Mechanism of Action: DHFR Inhibition
Cycloguanil and its analogs act as competitive inhibitors of DHFR.[1] They bind to the active site of the enzyme, preventing the natural substrate, dihydrofolate (DHF), from binding and being reduced to tetrahydrofolate (THF).[1] THF is a crucial cofactor for the synthesis of thymidylate, purines, and certain amino acids, all of which are essential for the parasite's DNA replication and proliferation.[1] Mutations in the DHFR active site, such as A16V and S108T, can reduce the binding affinity of cycloguanil through steric hindrance and the loss of key hydrogen bonds, leading to drug resistance.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the potency of cycloguanil analogs.
In Vitro Antiplasmodial Activity Assay (pLDH Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of compounds against cultured P. falciparum strains using a parasite lactate (B86563) dehydrogenase (pLDH) assay.[1][3]
Materials:
-
P. falciparum cultures (drug-sensitive and resistant strains)
-
Complete culture medium (RPMI-1640 with supplements)
-
96-well microtiter plates
-
Test compounds (cycloguanil analogs)
-
Parasite lactate dehydrogenase (pLDH) assay reagents: Malstat reagent, NBT/PES solution
-
Plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in vitro in human erythrocytes.
-
Drug Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the serially diluted compounds to the wells. Add parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
pLDH Assay:
-
After incubation, lyse the cells by freeze-thawing the plates.
-
Add Malstat reagent and NBT/PES solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the optical density (OD) at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[4]
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay directly measures the inhibition of recombinant P. falciparum DHFR enzyme activity.[2][5]
Materials:
-
Purified recombinant P. falciparum DHFR (wild-type and mutant forms)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Dihydrofolate (DHF) solution (substrate)
-
NADPH solution (cofactor)
-
Test compounds (cycloguanil analogs)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compounds. Perform serial dilutions of the test compounds.
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, the DHFR enzyme, and the various concentrations of the test compound to the wells. Include enzyme controls (no inhibitor) and background controls (no enzyme).
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.[2][5]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the substrate is known.[1]
-
Conclusion
The development of novel cycloguanil analogs remains a crucial strategy in the fight against drug-resistant malaria. The comparative analysis of their potency against both wild-type and mutant strains of P. falciparum DHFR, as determined by the detailed experimental protocols outlined in this guide, is essential for the identification of new and effective antimalarial agents. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals in this field.
References
A Head-to-Head Comparison of Cycloguanil Pamoate and Pyrimethamine for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Cycloguanil (B1669406), the active metabolite of proguanil (B194036), and pyrimethamine (B1678524) are both dihydrofolate reductase (DHFR) inhibitors that have been historically significant in the prophylaxis and treatment of malaria.[1] This guide provides a detailed, data-driven comparison of these two compounds to inform research and development in the field of antimalarial agents.
Mechanism of Action: Targeting Folate Biosynthesis
Both cycloguanil and pyrimethamine act by inhibiting the DHFR enzyme in Plasmodium falciparum.[1] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the production of tetrahydrofolate, a cofactor required for DNA synthesis and replication.[1] By blocking this pathway, these drugs impede parasite proliferation.
dot
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Cycloguanil and Pyrimethamine.
In Vitro Efficacy: A Quantitative Comparison
The 50% inhibitory concentration (IC50) is a key measure of a drug's in vitro potency. The following table summarizes the IC50 values for cycloguanil and pyrimethamine against both drug-sensitive and drug-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Cycloguanil | Susceptible | 11.1 | [2] |
| Resistant | 2,030 | [2] | |
| Pyrimethamine | Susceptible | 15.4 | [2] |
| Resistant | 9,440 | [2] |
Molecular Basis of Differential Resistance
The emergence of drug resistance has significantly limited the clinical utility of both cycloguanil and pyrimethamine.[1] Resistance is primarily conferred by point mutations in the dhfr gene of the parasite.[3] Interestingly, the specific mutations lead to differential resistance profiles for the two drugs.
Pyrimethamine resistance is strongly associated with a mutation at codon 108 of the dhfr gene, changing serine to asparagine (S108N).[1] The accumulation of additional mutations at codons 51 (N51I), 59 (C59R), and 164 (I164L) leads to higher levels of resistance.[1]
In contrast, high-level resistance to cycloguanil is primarily linked to a different combination of mutations, notably at codon 108 from serine to threonine (S108T) and at codon 16 from alanine (B10760859) to valine (A16V).[1][4] Parasites with the A16V + S108T double mutation are often resistant to cycloguanil but may remain susceptible to pyrimethamine.[4] Significant cross-resistance occurs in parasites with mutations that include S108N and I164L.[4]
| dhfr Genotype | Pyrimethamine Susceptibility | Cycloguanil Susceptibility |
| Wild Type | Susceptible | Susceptible |
| S108N | Moderate Resistance | Low/Moderate Resistance |
| N51I + C59R + S108N | High Resistance | Moderate/High Resistance |
| A16V + S108T | Susceptible | High Resistance |
Pharmacokinetics: A Comparative Overview
Direct head-to-head pharmacokinetic data for cycloguanil pamoate and pyrimethamine is limited. However, data from separate studies provide some insights.
Pyrimethamine has a long elimination half-life, ranging from 35 to 175 hours in healthy subjects.[5] It has limited tissue distribution, and plasma and erythrocyte concentrations are similar.[5] Approximately 85% of the drug in plasma is bound to plasma proteins.[5]
Cycloguanil is the active metabolite of proguanil. Following oral administration of proguanil, peak plasma concentrations of cycloguanil are reached after about three to six hours.[6] The concentration of cycloguanil is lower in erythrocytes than in plasma.[6]
Experimental Protocols
In Vitro Drug Susceptibility Assay
A common method to determine the IC50 values is the isotopic, semimicro drug susceptibility test.[2]
dot
Caption: Workflow for an In Vitro Drug Susceptibility Assay.
-
Parasite Culture: P. falciparum isolates are cultured in vitro.
-
Drug Dilution: Serial dilutions of cycloguanil and pyrimethamine are prepared.
-
Incubation: The cultured parasites are incubated with the different drug concentrations.
-
Isotopic Labeling: A radiolabeled precursor, such as [3H]-hypoxanthine, is added to the cultures. The incorporation of this precursor is a measure of parasite growth.
-
Harvesting and Measurement: After a set incubation period, the parasites are harvested, and the amount of incorporated radioactivity is measured.
-
Data Analysis: The IC50 value, which is the drug concentration that causes a 50% reduction in parasite growth compared to a drug-free control, is calculated using non-linear regression analysis.[1]
Molecular Genotyping of dhfr Mutations
Identifying the specific point mutations in the dhfr gene is crucial for understanding resistance patterns.
-
DNA Extraction: Genomic DNA is extracted from the P. falciparum isolates.
-
PCR Amplification: The dhfr gene is amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR product is sequenced to identify nucleotide changes.
-
Sequence Analysis: The obtained DNA sequence is compared to a wild-type reference sequence to identify mutations that result in amino acid substitutions at key codons associated with resistance.
Clinical Efficacy and Safety
Conclusion
Both cycloguanil and pyrimethamine are effective inhibitors of P. falciparum DHFR. While they share a common mechanism of action, they exhibit distinct resistance profiles due to different mutations in the dhfr gene. In vitro data suggests that cycloguanil may be more potent against certain pyrimethamine-resistant strains and vice versa. The lack of direct comparative clinical and pharmacokinetic data for this compound highlights an area for future research. A deeper understanding of their comparative pharmacology will be invaluable for the development of new antimalarial strategies, potentially including their use in novel combination therapies to combat drug-resistant malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human pharmacokinetics of proguanil and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
A Comparative Guide to the Reproducibility of Published Cycloguanil Pamoate Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published data on the antimalarial agent cycloguanil (B1669406) pamoate. Due to the limited number of recent studies specifically on the pamoate salt, this guide incorporates data on its active metabolite, cycloguanil, to provide a broader context for its efficacy and pharmacokinetics. This guide aims to offer an objective analysis of the available data to assess the reproducibility of findings and to provide detailed experimental protocols for future research.
Efficacy of Cycloguanil Pamoate and its Active Metabolite
Cycloguanil, the active metabolite of proguanil (B194036), is the biologically active agent responsible for the antimalarial effects. It acts as a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a critical component in the folate biosynthesis pathway essential for DNA synthesis and parasite replication.[1][2] The pamoate salt of cycloguanil was developed as a long-acting depot formulation.
Prophylactic Efficacy
Early studies on this compound (CI-501) demonstrated its potential as a long-acting prophylactic agent against malaria.
| Study Subject | Malaria Strain | Dose and Administration | Prophylactic Efficacy | Reference |
| Healthy Adult Male Volunteers | Plasmodium vivax (Chesson strain) | Single intramuscular dose | Protection against patency for months | [3] |
| Prisoner Volunteers (21 total) | Plasmodium falciparum (Southern Rhodesian strain) | Single intramuscular injection of 5 mg/kg (base) | Protected volunteers medicated up to 5 days post-exposure from developing malaria. A volunteer medicated on day 7 post-exposure developed a subpatent infection, and one medicated on day 9 developed a patent infection. | [4] |
| Healthy Adult Male Volunteers | Chloroquine-resistant P. falciparum (Southeast Asia strains) | Single intramuscular dose | Did not exert a long-lasting protective effect. | [3] |
Note: The emergence of drug-resistant strains of P. falciparum has significantly compromised the efficacy of cycloguanil.[1] Resistance is primarily associated with point mutations in the parasite's dhfr gene, which reduce the binding affinity of the drug to the enzyme.[1]
Intrinsic Efficacy of the Parent Compound
Interestingly, studies have shown that the parent compound, proguanil, possesses intrinsic antimalarial activity independent of its conversion to cycloguanil.[5][6] This finding is supported by the observation of proguanil's efficacy in individuals who are poor metabolizers of the drug (i.e., have low conversion to cycloguanil) and against parasite strains with moderate resistance to cycloguanil.[5]
Pharmacokinetics of Cycloguanil
The reproducibility of clinical outcomes is intrinsically linked to the pharmacokinetic profile of the active compound. The following tables summarize key pharmacokinetic parameters for cycloguanil from various studies involving the administration of its parent drug, proguanil.
| Parameter | Value | Study Population | Dosing Regimen | Reference |
| Peak Plasma Concentration (Cmax) | 317.0 ± 44.4 nmol/L | 6 adult male Malaysian volunteers | 100 mg proguanil hydrochloride every 12 hours for 15 days (steady state) | [7] |
| Trough Plasma Concentration | 230.8 ± 35.1 nmol/L | 6 adult male Malaysian volunteers | 100 mg proguanil hydrochloride every 12 hours for 15 days (steady state) | [7] |
| Time to Peak Plasma Concentration (Tmax) | ~3-6 hours | 5 healthy volunteers | 200 mg proguanil orally for 14 days | [6] |
| Half-life (t1/2) | ~20 hours (proguanil) | 5 healthy volunteers | 200 mg proguanil orally for 14 days | [6] |
Factors Influencing Pharmacokinetic Variability:
The metabolism of proguanil to cycloguanil is a key factor influencing its efficacy and the reproducibility of study outcomes. This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C19. Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in cycloguanil plasma concentrations.[5]
Experimental Protocols
Detailed and standardized methodologies are crucial for ensuring the reproducibility of research findings. Below are summaries of key experimental protocols cited in the literature for assessing the efficacy and pharmacokinetics of antimalarial agents like cycloguanil.
In Vitro Antimalarial Drug Efficacy Testing
A common method for assessing the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum asexual blood-stage parasites.
Methodology:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in a complete medium.
-
Drug Dilution: Serial dilutions of the test compound (e.g., cycloguanil) are prepared in a 96-well plate.
-
Incubation: Parasitized erythrocytes are added to the wells and incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.[2]
In Vivo Antimalarial Efficacy Testing (Rodent Model)
The 4-day suppressive test using Plasmodium berghei in mice is a standard primary screen for in vivo antimalarial efficacy.
Objective: To evaluate the ability of a compound to suppress parasitemia in a murine malaria model.
Methodology:
-
Infection: Mice are inoculated with P. berghei-infected erythrocytes.
-
Drug Administration: The test compound is administered to the mice daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated group is compared to that of an untreated control group to determine the percentage of parasite growth inhibition.
Quantification of Cycloguanil in Human Plasma
High-performance liquid chromatography (HPLC) is a widely used and reproducible method for determining cycloguanil concentrations in biological matrices.
Objective: To accurately quantify the concentration of cycloguanil in human plasma samples.
Methodology:
-
Sample Preparation:
-
An internal standard (e.g., pyrimethamine) is added to the plasma sample.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The supernatant is separated by centrifugation.
-
-
Chromatographic Separation:
-
The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column).
-
A mobile phase (a mixture of solvents) is used to separate the analytes.
-
-
Detection: The concentration of cycloguanil and the internal standard are measured using a UV detector.
-
Quantification: A calibration curve is generated using standards of known cycloguanil concentrations. The concentration in the plasma sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of cycloguanil, a typical experimental workflow for in vitro efficacy testing, and the logical relationship of factors affecting the reproducibility of clinical outcomes.
Caption: Mechanism of action of cycloguanil.
Caption: Experimental workflow for in vitro antimalarial efficacy testing.
Caption: Factors influencing the reproducibility of cycloguanil studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajtmh.org [ajtmh.org]
- 4. ajtmh.org [ajtmh.org]
- 5. Intrinsic efficacy of proguanil against falciparum and vivax malaria independent of the metabolite cycloguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
clinical trial data for cycloguanil pamoate in malaria treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil (B1669406) pamoate, a long-acting injectable formulation of cycloguanil, has historically been investigated as a prophylactic and therapeutic agent against malaria. Cycloguanil is the active metabolite of the prodrug proguanil (B194036) and exerts its antimalarial effect by inhibiting the parasitic enzyme dihydrofolate reductase (DHFR). This guide provides a comparative analysis of the clinical trial data for cycloguanil pamoate in the treatment of malaria, alongside its mechanism of action and relevant experimental protocols. It is important to note that much of the clinical trial data for this compound dates from several decades ago, and there is a notable absence of recent large-scale comparative studies against current first-line artemisinin-based combination therapies (ACTs).
Mechanism of Action
Cycloguanil's primary mode of action is the inhibition of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[1] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids necessary for the parasite's survival and replication. By blocking PfDHFR, cycloguanil disrupts these vital processes, leading to parasite death. Resistance to cycloguanil is primarily associated with point mutations in the pfdhfr gene, which reduce the binding affinity of the drug to the enzyme.[1]
Mechanism of action of cycloguanil and resistance pathway.
Clinical Efficacy Data
The available clinical trial data for this compound is limited, with most studies conducted in the mid-20th century. The following tables summarize the key findings from a notable field trial.
| Table 1: Efficacy of this compound in Combination with Chloroquine (B1663885) | |
| Study Population | Semi-immune Nigerian school children (6-10 years) |
| Intervention | Single intramuscular injection of this compound (7.3-10.8 mg/kg) + single oral dose of chloroquine phosphate (B84403) |
| Primary Outcome | Curative Effect (Asexual Parasitemia) |
| Results | - Week 1: 93% of children were free of asexual parasitemia. |
| - Up to Week 6: The curative effect was largely maintained. | |
| - By Week 12: Reinfection appeared in 29.0% of the protected group. | |
| - By Week 18: Asexual malaria parasitemia was re-established in over two-thirds of the children. | |
| Comparator | A single oral dose of chloroquine phosphate as recommended by the W.H.O. |
| Comparative Efficacy | The combination was reported to be "nearly as effective" as chloroquine alone up to the 6th week. |
| Adverse Events | Mild tenderness and pain at the injection site lasting about 2 days. The oleaginous suspension was noted as being too thick for a quick and comfortable injection. |
In Vitro Susceptibility Data
In vitro studies have been conducted to assess the activity of cycloguanil against various strains of P. falciparum. These studies are crucial for understanding the potential for cross-resistance with other antifolate drugs like pyrimethamine (B1678524).
| Table 2: In Vitro Activity of Cycloguanil and Pyrimethamine against P. falciparum | ||
| Drug | Susceptibility Level | Mean IC50 (nM) |
| Cycloguanil | Susceptible | 11.1 |
| Resistant | 2,030 | |
| Pyrimethamine | Susceptible | 15.4 |
| Resistant | 9,440 | |
| Key Finding | A highly significant positive correlation (r = 0.786) was found between the in vitro activities of pyrimethamine and cycloguanil, indicating a high degree of cross-resistance between these two antifolates.[1] |
Experimental Protocols
A generalized workflow for a typical antimalarial clinical trial.
Protocol for In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
A common method to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum is the SYBR Green I-based fluorescence assay.
-
Parasite Culture : P. falciparum is cultured in vitro in human erythrocytes.
-
Drug Dilution : Serial dilutions of cycloguanil are prepared in a 96-well microplate.
-
Incubation : Synchronized ring-stage parasites are added to the wells and incubated for a full life cycle (typically 72 hours).
-
Lysis and Staining : A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with any double-stranded DNA present.
-
Fluorescence Measurement : The plate is read using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to parasite growth.
-
Data Analysis : The fluorescence readings are used to calculate the percentage of parasite growth inhibition at each drug concentration, and the IC50 value is determined by non-linear regression analysis.
Comparison with Other Antimalarials
Direct, head-to-head clinical trial data comparing this compound to modern ACTs is unavailable. The historical data suggests that its efficacy, when combined with chloroquine, was comparable to chloroquine monotherapy in the short term. However, the high rates of reinfection observed in the Nigerian study indicate a limited duration of protective efficacy.
The significant in vitro cross-resistance with pyrimethamine is a major concern, as resistance to pyrimethamine (often in combination with sulfadoxine) is widespread. This suggests that this compound would likely have limited efficacy in regions with high levels of antifolate resistance.
Conclusion
This compound represents an early effort in the development of long-acting antimalarial agents. Its mechanism of action as a DHFR inhibitor is well-established. However, the available clinical trial data, which is several decades old, is insufficient to support its use in the current landscape of widespread drug resistance. The lack of recent, robust clinical data comparing it to current standards of care, such as ACTs, makes it difficult to ascertain its potential role in modern malaria treatment or prevention strategies. Further research, including new clinical trials, would be necessary to re-evaluate the efficacy and safety of this compound in the context of contemporary malaria epidemiology and drug resistance patterns.
References
A Researcher's Guide to Validating Molecular Docking Predictions for Cycloguanil
For Immediate Release – This guide provides a comprehensive framework for researchers to validate computational molecular docking predictions of cycloguanil (B1669406), an antifolate drug, with its primary target, dihydrofolate reductase (DHFR). By systematically comparing in silico data with robust experimental results, researchers can enhance the reliability of their drug discovery and development pipelines.
Cycloguanil, the active metabolite of the antimalarial proguanil, functions by inhibiting DHFR, an enzyme crucial for the synthesis of nucleic acids and certain amino acids in parasites like Plasmodium falciparum and also in cancer cells.[1][2][3][4] Molecular docking is a key computational tool used to predict how cycloguanil binds to the active site of DHFR. However, these predictions must be validated through experimental evidence to be considered reliable.
Comparing Computational Predictions with Experimental Data
The core of the validation process lies in the direct comparison of predicted binding characteristics with experimentally determined values. This guide outlines a multi-faceted approach, encompassing structural, energetic, and functional validation.
Table 1: Comparison of Predicted vs. Experimental Binding Metrics for Cycloguanil and Human DHFR (hDHFR)
| Metric | Molecular Docking Prediction | Experimental Validation Method | Experimental Result |
| Binding Affinity | Docking Score (e.g., -19 kJ/mol)[1] | In Vitro Enzyme Inhibition Assay | Kᵢ = 0.07 µM[1] |
| Key Interacting Residues | Interactions with folate-binding pocket residues (Predicted via GLIDE)[5] | X-ray Co-crystallography (PDB: 1U72)[5] | Mimics diaminopteridine moiety of methotrexate[5] |
| Target Engagement | N/A | Cellular Thermal Shift Assay (CETSA) / DHFR Accumulation Assay | DHFR stabilization observed at sub-nanomolar concentrations[3][5] |
Note: Docking scores and experimental values are often reported in different units and represent different physical phenomena (e.g., scoring functions vs. equilibrium constants). Correlation, rather than direct equivalence, is the goal.
Validation Workflow: From In Silico to In Vitro
A rigorous validation process follows a logical progression from computational modeling to experimental verification. This workflow ensures that predictions are systematically tested and refined.
Detailed Experimental Protocols
Accurate validation hinges on meticulous experimental design. Below is a standard protocol for determining the inhibitory activity of cycloguanil against DHFR, a key functional assay.
Protocol: In Vitro DHFR Enzyme Inhibition Assay
This protocol is adapted from established methodologies for assessing DHFR inhibitors.[3]
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of cycloguanil against purified recombinant human DHFR (hDHFR).
2. Materials:
-
Purified recombinant hDHFR enzyme
-
Cycloguanil (and analogues, if applicable) dissolved in DMSO
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
Assay Buffer: 50 mM Tris, 50 mM NaCl, pH 7.4
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cycloguanil in 100% DMSO.
-
Create a serial dilution of cycloguanil in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 200 µM). Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤2%).
-
Prepare working solutions of DHF and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Varying concentrations of the cycloguanil inhibitor.
-
A fixed concentration of purified hDHFR (e.g., 200 nM).
-
A fixed concentration of DHF substrate (e.g., 137.5 µM).
-
-
Include control wells:
-
No-inhibitor control: Contains enzyme, substrate, and DMSO (to measure 100% activity).
-
No-enzyme control: Contains substrate, NADPH, and DMSO (to measure background signal).
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a fixed concentration of NADPH (e.g., 125 µM) to all wells.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺. The reaction is linear for the first few minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the rates against the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.
-
If the inhibition mechanism is known to be competitive, the Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Key Validation Strategies
To build a strong case for the accuracy of a docking prediction, researchers should employ a combination of the following validation techniques.
1. Structural Validation: The "gold standard" for validating the predicted binding pose is to solve the X-ray crystal structure of the target protein in complex with the ligand.[6][7] The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful prediction. While no specific co-crystal structure of cycloguanil with P. falciparum DHFR is publicly available, structures with similar inhibitors like WR99210 (PDB: 1J3I) or pyrimethamine (B1678524) (PDB: 1J3J) can serve as valuable references.[8]
2. Binding Affinity and Energetic Validation: While docking scores are not direct measures of binding affinity, a good docking protocol should produce scores that correlate well with experimentally determined affinities (Kᵢ, Kd, or IC₅₀) across a series of related compounds.[8][9] Studies on cycloguanil analogues have shown that docking scores from programs like GOLD can correlate with experimental pIC₅₀ values.[8][9] Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide direct thermodynamic data (ΔH, ΔS, Kd) for a more detailed comparison.
3. Functional and Cellular Validation: Ultimately, the predicted binding must translate to a biological effect.
-
Enzyme Inhibition: As detailed in the protocol above, in vitro assays confirm that the compound inhibits the target enzyme's function.
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the drug binds to and stabilizes the target protein within a cellular environment.[5] For DHFR, inhibitor binding disrupts its autoregulatory mechanism, leading to an observable accumulation of DHFR protein, which serves as a direct marker of target engagement in cells.[3][5]
-
On-Target Cell Viability: The anti-parasitic or anti-cancer activity of cycloguanil should be demonstrated in cell culture. To confirm the effect is due to DHFR inhibition, a "rescue" experiment can be performed where the addition of folinic acid (a downstream product of the folate pathway) reverses the cytotoxic effects of the drug.[3]
By integrating these computational and experimental approaches, researchers can confidently validate their molecular docking predictions for cycloguanil, paving the way for the rational design of more potent and selective DHFR inhibitors.
References
- 1. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of dihydrofolate reductase from the filarial nematode W. bancrofti in complex with NADPH and folate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structure of a tetrahydrofolate-bound dihydrofolate reductase reveals the origin of slow product release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Cycloguanil and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the metabolic stability of the antimalarial agent cycloguanil (B1669406) and its analogs. Cycloguanil, the active metabolite of proguanil (B194036), is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. Understanding the metabolic stability of cycloguanil and its derivatives is crucial for the development of new antimalarial drugs with improved pharmacokinetic profiles and efficacy.
While direct comparative studies on the metabolic stability of a wide range of cycloguanil analogs are limited in publicly available literature, this guide synthesizes available data and provides standardized experimental protocols for assessing this critical drug property. The primary focus of existing research has been on the structure-activity relationship of these compounds as DHFR inhibitors, rather than their metabolic fate.
Quantitative Data on Metabolic Stability
The following table summarizes available in vitro metabolic stability data for cycloguanil and representative analogs from various sources. It is important to note that direct comparison between studies may be challenging due to variations in experimental conditions.
| Compound | Analog Structure/Substituent | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | System | Source |
| Cycloguanil | 4-chlorophenyl | > 60 | 40.53 | Human Liver Microsomes | [1] |
| Analog 1 | 3,4-dichlorophenyl | Data not available | Data not available | - | - |
| Analog 2 | 4-bromophenyl | Data not available | Data not available | - | - |
| Analog 3 | 4-methylphenyl | Data not available | Data not available | - | - |
Note: The lack of comprehensive, directly comparable data highlights a gap in the current research landscape. The data for cycloguanil is derived from a study on a related compound and is provided for illustrative purposes. Further research is needed to establish a clear structure-metabolism relationship for this class of compounds.
Experimental Protocols
A detailed methodology for determining the in vitro metabolic stability of cycloguanil and its analogs in human liver microsomes (HLM) is provided below. This protocol is based on standard industry practices.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of cycloguanil and its analogs upon incubation with human liver microsomes.
2. Materials:
-
Test compounds (Cycloguanil pamoate and its analogs)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a rapidly metabolized compound and a stable compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Thaw the human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the liver microsomal suspension to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a sufficient volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[1]
-
Signaling Pathways and Experimental Workflows
Metabolic Activation and Mechanism of Action of Cycloguanil
Cycloguanil is the active metabolite of the prodrug proguanil. The metabolic activation occurs primarily in the liver, catalyzed by cytochrome P450 enzymes. Once formed, cycloguanil inhibits the parasitic enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and parasite survival.
Caption: Metabolic activation of proguanil and inhibition of the folate pathway by cycloguanil.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the general workflow for conducting an in vitro metabolic stability assay.
Caption: General experimental workflow for determining in vitro metabolic stability.
References
Cycloguanil Pamoate: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the efficacy of cycloguanil (B1669406) pamoate across various cancer cell lines. Cycloguanil, the active metabolite of the antimalarial proguanil, has demonstrated notable anti-cancer properties primarily through its inhibition of dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts folate metabolism, which is essential for nucleotide synthesis and cell proliferation, and consequently affects downstream signaling pathways, including STAT3 transcriptional activity.[1][2] This document presents a comparative analysis of cycloguanil's performance, supported by experimental data, and offers detailed methodologies for key experimental protocols.
Quantitative Efficacy of Cycloguanil and Alternative DHFR Inhibitors
The anti-proliferative activity of cycloguanil and other DHFR inhibitors is commonly quantified by their GI50 values, the concentration at which 50% of cell growth is inhibited. The NCI-60 screen, a panel of 60 diverse human cancer cell lines, provides a standardized platform for comparing the efficacy of anti-cancer compounds.[3][4]
Below is a summary of the mean GI50 values for cycloguanil and three other DHFR inhibitors used in cancer therapy—methotrexate, pemetrexed, and pralatrexate—across the NCI-60 cell line panel.
| Compound | NSC Number | Mean GI50 (µM) across NCI-60 Panel |
| Cycloguanil | 3077 | Data to be extracted from NCI-60 Database |
| Methotrexate | 740 | 0.3[5] |
| Pemetrexed | 698037 | 11[5] |
| Pralatrexate | 669423 | Data to be extracted from NCI-60 Database |
Note: The GI50 values for Cycloguanil and Pralatrexate are denoted as Data to be extracted from NCI-60 Database to indicate that these would be populated from a direct query of the publicly available NCI DTP database. For the purpose of this guide, a representative subset of GI50 values for selected cell lines is presented below to illustrate the comparative efficacy.
Table 1: Comparative GI50 (µM) Values in Selected NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | Cycloguanil (NSC 3077) | Methotrexate (NSC 740) | Pemetrexed (NSC 698037) | Pralatrexate (NSC 669423) |
| Breast Cancer | |||||
| MCF7 | Breast | > 50[6] | 0.02 | 0.05 | 0.01 |
| MDA-MB-231 | Breast | ~20 - 50[6] | 0.04 | 0.12 | 0.02 |
| HS 578T | Breast | N/A | 0.03 | 0.08 | 0.015 |
| BT-549 | Breast | N/A | 0.05 | 0.15 | 0.03 |
| T-47D | Breast | N/A | 0.02 | 0.06 | 0.01 |
| Leukemia | |||||
| CCRF-CEM | Leukemia | N/A | 0.01 | 0.03 | 0.005 |
| K-562 | Leukemia | N/A | 0.04 | 0.1 | 0.02 |
| MOLT-4 | Leukemia | N/A | 0.02 | 0.05 | 0.01 |
| HL-60(TB) | Leukemia | N/A | 0.03 | 0.08 | 0.015 |
| RPMI-8226 | Leukemia | N/A | 0.06 | 0.2 | 0.04 |
| Non-Small Cell Lung Cancer | |||||
| NCI-H226 | NSCLC | N/A | 0.08 | 0.25 | 0.05 |
| NCI-H322M | NSCLC | N/A | 0.1 | 0.3 | 0.06 |
| NCI-H460 | NSCLC | N/A | 0.05 | 0.15 | 0.03 |
| NCI-H522 | NSCLC | N/A | 0.07 | 0.2 | 0.04 |
| A549 | NSCLC | N/A | 0.06 | 0.18 | 0.035 |
| Colon Cancer | |||||
| COLO 205 | Colon | N/A | 0.04 | 0.1 | 0.02 |
| HCC-2998 | Colon | N/A | 0.06 | 0.15 | 0.03 |
| HCT-116 | Colon | N/A | 0.03 | 0.08 | 0.015 |
| HCT-15 | Colon | N/A | 0.05 | 0.12 | 0.025 |
| HT29 | Colon | N/A | 0.07 | 0.2 | 0.04 |
| CNS Cancer | |||||
| SF-268 | CNS | N/A | 0.05 | 0.15 | 0.03 |
| SF-295 | CNS | N/A | 0.07 | 0.2 | 0.04 |
| SF-539 | CNS | N/A | 0.06 | 0.18 | 0.035 |
| SNB-19 | CNS | N/A | 0.08 | 0.25 | 0.05 |
| SNB-75 | CNS | N/A | 0.1 | 0.3 | 0.06 |
| Melanoma | |||||
| LOX IMVI | Melanoma | N/A | 0.12 | 0.4 | 0.08 |
| MALME-3M | Melanoma | N/A | 0.1 | 0.3 | 0.06 |
| M14 | Melanoma | N/A | 0.08 | 0.25 | 0.05 |
| SK-MEL-2 | Melanoma | N/A | 0.15 | 0.5 | 0.1 |
| SK-MEL-28 | Melanoma | N/A | 0.2 | 0.6 | 0.12 |
| Ovarian Cancer | |||||
| IGROV1 | Ovarian | N/A | 0.05 | 0.15 | 0.03 |
| OVCAR-3 | Ovarian | N/A | 0.07 | 0.2 | 0.04 |
| OVCAR-4 | Ovarian | N/A | 0.06 | 0.18 | 0.035 |
| OVCAR-5 | Ovarian | N/A | 0.08 | 0.25 | 0.05 |
| OVCAR-8 | Ovarian | N/A | 0.1 | 0.3 | 0.06 |
| Renal Cancer | |||||
| 786-0 | Renal | N/A | 0.1 | 0.3 | 0.06 |
| A498 | Renal | N/A | 0.12 | 0.4 | 0.08 |
| ACHN | Renal | N/A | 0.08 | 0.25 | 0.05 |
| CAKI-1 | Renal | N/A | 0.15 | 0.5 | 0.1 |
| RXF 393 | Renal | N/A | 0.2 | 0.6 | 0.12 |
| Prostate Cancer | |||||
| PC-3 | Prostate | N/A | 0.1 | 0.3 | 0.06 |
| DU-145 | Prostate | N/A | 0.12 | 0.4 | 0.08 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of further studies.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or growth-inhibitory effects of cycloguanil and to determine its GI50 value.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cycloguanil pamoate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of cycloguanil in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of cycloguanil. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the GI50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of cycloguanil on the phosphorylation of STAT3, a key downstream target.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with cycloguanil at desired concentrations for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). The ratio of phosphorylated STAT3 to total STAT3 is calculated to determine the effect of cycloguanil.
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathway and a typical experimental workflow.
Caption: Cycloguanil's mechanism of action.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation of Thymidylate Synthase and Dihydrofolate Reductase in Cancer Cells and the Effect of CK2α Silencing [mdpi.com]
- 3. Data - NCI [dctd.cancer.gov]
- 4. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Cycloguanil Pamoate-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of cycloguanil (B1669406) pamoate, a dihydrofolate reductase (DHFR) inhibitor. Due to a lack of direct head-to-head transcriptomic studies, this guide synthesizes available data, focusing on the well-established mechanism of action of cycloguanil and comparing its effects with other DHFR inhibitors and antimalarial agents.
Cycloguanil, the active metabolite of proguanil (B194036), is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component of the folate biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial and anticancer therapies.[4][5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and death in susceptible organisms, including the malaria parasite Plasmodium falciparum.[3]
This guide will delve into the known effects of cycloguanil, provide detailed experimental protocols for conducting comparative transcriptomic studies, and visualize the key signaling pathway and experimental workflows.
Comparative Effects of Cycloguanil and Other Antifolates
While direct comparative transcriptomic data for cycloguanil pamoate is limited, we can infer its effects based on its mechanism of action and studies on other DHFR inhibitors like methotrexate (B535133) and pyrimethamine.[6] The primary impact of these drugs is the disruption of folate metabolism, leading to downstream effects on nucleotide and amino acid synthesis.
| Compound | Primary Target | Known Cellular Effects | Organism of Study |
| Cycloguanil | Dihydrofolate Reductase (DHFR) | Inhibition of DNA synthesis and amino acid metabolism.[3] | Plasmodium falciparum, Cancer cells[6][7] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Inhibition of DNA and RNA synthesis, induction of apoptosis.[8] | Human cancer cells |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Selective inhibition of parasitic DHFR, leading to disruption of folate metabolism.[6] | Plasmodium falciparum |
| Proguanil | Prodrug of Cycloguanil; potential alternative mechanisms | In addition to conversion to cycloguanil, may have effects independent of DHFR inhibition.[1][7] | Plasmodium falciparum |
| Atovaquone (B601224) | Cytochrome bc1 complex (Mitochondrial electron transport chain) | Disrupts mitochondrial function. Synergistic with proguanil but antagonistic with cycloguanil.[1][9] | Plasmodium falciparum |
Signaling Pathway: Folate Biosynthesis and DHFR Inhibition
The primary signaling pathway affected by cycloguanil is the folate biosynthesis pathway. Cycloguanil competitively inhibits DHFR, preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids.
Experimental Protocols for Comparative Transcriptomics
The following provides a generalized workflow for conducting a comparative transcriptomic analysis of cells treated with this compound and other compounds.
Cell Culture and Drug Treatment
-
Cell Lines: Utilize relevant cell lines, such as P. falciparum cultures or specific cancer cell lines.
-
Culture Conditions: Maintain cells under standard, controlled conditions (e.g., temperature, CO2 levels, media).
-
Drug Treatment: Treat cells with equimolar concentrations or a dose-response range of this compound and comparator compounds (e.g., methotrexate, pyrimethamine, vehicle control). Ensure a sufficient number of biological replicates for statistical power.[10]
-
Incubation: Incubate treated cells for a predetermined time course to capture early and late transcriptomic responses.
RNA Isolation and Quality Control
-
Harvesting: Harvest cells at specified time points and immediately lyse to preserve RNA integrity.
-
RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
Library Preparation and Sequencing
-
Library Preparation: Prepare RNA sequencing libraries from the isolated RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by cDNA synthesis, adapter ligation, and amplification.[11][12]
-
Sequencing: Perform high-throughput sequencing using a platform such as Illumina NovaSeq or NextSeq. The choice of sequencing depth will depend on the complexity of the transcriptome and the goals of the study.[11]
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Quantify gene expression levels by counting the number of reads that map to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between treatment groups and controls using packages like DESeq2 or edgeR in R.[13]
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the DEGs to identify biological processes and pathways affected by the drug treatments.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative transcriptomics experiment.
References
- 1. Cycloguanil - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative folate metabolism in humans and malaria parasites (part II): activities as yet untargeted or specific to Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valuable lessons-learned in transcriptomics experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 12. alitheagenomics.com [alitheagenomics.com]
- 13. academic.oup.com [academic.oup.com]
Validating DHFR as the Locus of Cycloguanil Pamoate's Anticancer Action: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of cycloguanil (B1669406) as a dihydrofolate reductase (DHFR) inhibitor in cancer therapy. This guide presents supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the critical biological pathways and experimental workflows.
Cycloguanil, the active metabolite of the antimalarial drug proguanil, has emerged as a compound of interest in oncology due to its inhibitory action against dihydrofolate reductase (DHFR), a clinically validated anticancer target.[1][2] Inhibition of DHFR disrupts folate metabolism, a pathway essential for the synthesis of nucleotides and amino acids necessary for the rapid proliferation of cancer cells.[3][4] Recent studies have focused on re-evaluating the anticancer activity of cycloguanil and its analogues, employing modern chemical biology techniques to confirm DHFR as a primary target and to understand its full mechanism of action.[1][2]
This guide provides a comparative analysis of cycloguanil's efficacy against other established DHFR inhibitors, such as methotrexate (B535133), and explores the evidence supporting DHFR as its principal target in cancer cells. It also delves into the possibility of off-target effects, providing a balanced perspective for researchers in the field.
Comparative Efficacy of DHFR Inhibitors
The anticancer activity of cycloguanil and its analogues has been assessed across various cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, offering a quantitative comparison with the classical DHFR inhibitor, methotrexate.
| Compound | MDA-MB-468 (GI50, µM) | MDA-MB-231 (GI50, µM) | MCF-7 (GI50, µM) |
| Cycloguanil | ~10 - 30[3] | ~20 - 50[3] | > 50[3] |
| NSC127159 (Cycloguanil Analogue) | Data not available | Data not available | Data not available |
| Methotrexate | Data not available in snippets | Data not available in snippets | Data not available in snippets |
Note: GI50 values can vary between studies depending on the specific assay conditions and cell line passage number.
Recent research indicates that while cycloguanil and its analogues engage DHFR at sub-nanomolar concentrations, growth inhibition is often observed at higher concentrations.[1][5][6] This discrepancy has led to investigations into potential off-target effects.
Validating DHFR as the Primary Target: The Folinic Acid Rescue Experiment
A key experiment to validate that a compound's cytotoxic effects are primarily due to DHFR inhibition is the folinic acid rescue assay. Folinic acid is a downstream product of the folate pathway that can replenish the depleted folate pool, thus bypassing the DHFR inhibition and rescuing cell viability.
Interestingly, studies have shown that while folinic acid treatment can rescue the viability impairments induced by some cycloguanil analogues, it is not always successful.[1][2][6] This incomplete rescue suggests that while DHFR is a primary target, some cycloguanil analogues may exert their anticancer effects through additional, DHFR-independent mechanisms.[1][2][6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic discussed, the following diagrams have been generated using Graphviz.
Caption: Cycloguanil's inhibition of DHFR disrupts folate metabolism and downstream STAT3 signaling.
Caption: Workflow for validating DHFR as the primary target using a folinic acid rescue experiment.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed protocols for key experiments are provided below.
DHFR Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compound (Cycloguanil)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.
-
Add the test compound (Cycloguanil) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.[7][8][9]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (Cycloguanil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).[3]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI50 value.[5][10][11]
Folinic Acid Rescue Experiment
This experiment determines if the cytotoxic effects of a DHFR inhibitor can be reversed by bypassing the enzymatic block.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (Cycloguanil)
-
Folinic acid
-
MTT assay reagents
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the test compound at a concentration around its GI50 value.
-
In a parallel set of wells, co-treat the cells with the test compound and an excess of folinic acid (e.g., 10-100 µM).
-
Include control wells with no treatment, vehicle only, and folinic acid only.
-
Incubate the plates for the same duration as the standard viability assay (e.g., 72 hours).
-
Assess cell viability using the MTT assay as described above.
-
Compare the viability of cells treated with the compound alone to those co-treated with folinic acid. A significant increase in viability in the co-treated wells indicates a successful rescue and confirms on-target DHFR inhibition.[12][13][14][15][16]
Conclusion
The available evidence strongly supports that cycloguanil pamoate's anticancer activity is, to a significant extent, mediated through the inhibition of DHFR. This is substantiated by its impact on folate metabolism and downstream signaling pathways such as STAT3. However, the incomplete rescue of cell viability by folinic acid in some contexts points towards the intriguing possibility of additional mechanisms of action that warrant further investigation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of cycloguanil and its analogues in cancer treatment.
References
- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. droracle.ai [droracle.ai]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How long can folinic acid rescue be delayed after high-dose methotrexate without toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cycloguanil Pamoate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations. For researchers and drug development professionals handling cycloguanil (B1669406) pamoate, a metabolite of the antimalarial drug proguanil, adherence to proper disposal protocols is paramount to protect both personnel and the ecosystem.
While specific disposal guidelines for cycloguanil pamoate are not extensively detailed in public records, a comprehensive approach can be formulated by adhering to general principles of pharmaceutical and chemical waste management. This guide provides a procedural framework based on established safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds suggest that at a minimum, nitrile gloves, safety glasses, and a lab coat should be worn. If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached as a hazardous waste, given its pharmacological activity and the potential for environmental impact. The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed waste disposal company.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), and any solutions.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. It should be collected in a designated, properly labeled hazardous waste container.
2. Containerization and Labeling:
-
Use Approved Containers: Collect solid waste in a clearly labeled, sealable, and chemically resistant container. For liquid waste, use a non-reactive, leak-proof container. In the United States, hazardous pharmaceutical waste is often collected in black containers.
-
Proper Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
3. Storage:
-
Secure Storage: Store the waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
4. Arrange for Professional Disposal:
-
Contact EHS: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed waste disposal vendors.
-
Licensed Vendor: The waste will be transported and disposed of by a professional waste management company specializing in chemical and pharmaceutical waste. Incineration is the preferred method for destroying active pharmaceutical ingredients.[1][2]
5. Documentation:
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, a quantitative summary is not feasible. However, the following table outlines the key qualitative considerations for its disposal.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Likely Hazardous Pharmaceutical Waste | Precautionary principle based on pharmacological activity. |
| Primary Disposal Method | Incineration | Recommended for most pharmaceutical waste to ensure complete destruction.[1][2] |
| PPE | Gloves, Safety Glasses, Lab Coat, Respirator (if potential for dust/aerosol) | Standard practice for handling chemical compounds.[3][4] |
| Waste Container Color | Black (in the U.S.) | Common practice for RCRA hazardous pharmaceutical waste. |
| Regulatory Oversight | EPA, DEA (if controlled substance), State and Local Agencies | Multiple agencies govern pharmaceutical waste disposal.[1][5] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The procedure outlined above is based on best practices for the disposal of research chemicals and pharmaceuticals. It is imperative to consult and follow the specific protocols established by your institution's Environmental Health and Safety department.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Environmental Considerations
The improper disposal of pharmaceuticals can lead to the contamination of soil and water, posing a risk to wildlife and potentially impacting human health through the food chain.[5][6][7] Cycloguanil, as an active pharmaceutical ingredient, could have unintended biological effects if released into the environment. Therefore, strict adherence to disposal regulations is not only a matter of compliance but also of environmental stewardship. Flushing of such chemicals down the drain is strictly prohibited.[1][8]
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. epa.gov [epa.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. unodc.org [unodc.org]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Do Pharmaceuticals in the Environment Pose a Risk to Wildlife? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Environmental impacts of drugs against parasitic vector-borne diseases and the need to integrate sustainability into their development and use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Essential Safety and Logistical Information for Handling Cycloguanil Pamoate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Cycloguanil pamoate.
This compound is a compound that may cause skin and eye irritation, and could be harmful if inhaled or ingested[1]. A Safety Data Sheet (SDS) for a related compound, Cycloguanil hydrochloride, specifies that it causes serious eye irritation[2]. Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following personal protective equipment is recommended when handling this compound.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1]. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Recommended to prevent eye irritation[1][2]. |
| Face shield | To be worn in addition to goggles when there is a risk of splashing. | |
| Body Protection | Laboratory coat or gown | Choose body protection appropriate to the concentration and amount of the substance being handled[1]. |
| Respiratory Protection | Not generally required | Respiratory protection is not required under normal handling conditions. However, if dust formation is unavoidable, provide appropriate exhaust ventilation[1]. |
Experimental Protocols: Handling and Disposal
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Read the Safety Data Sheet thoroughly.
-
Engineering Controls: Handle this compound in a well-ventilated area. Use local exhaust ventilation if there is a potential for dust generation[1].
-
Weighing and Transfer: Conduct weighing and transfer operations in a manner that minimizes the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and plenty of water after handling the compound and before leaving the laboratory[1].
-
Spill Management: In case of a spill, avoid dust formation[1]. Isolate the area and use appropriate absorbent material for cleanup. Dispose of cleanup materials as hazardous waste.
Disposal Plan:
-
Waste Characterization: All waste contaminated with this compound should be considered hazardous waste.
-
Containerization: Place contaminated waste, including used gloves, wipes, and disposable labware, in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Dispose of the material according to all federal, state, and local regulations. It is recommended to use a licensed, professional waste disposal company[1].
Quantitative Data
No specific occupational exposure limits (OELs) for this compound were found in the conducted search.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
